molecular formula C16H25NO4S B15614015 FSG67

FSG67

Cat. No.: B15614015
M. Wt: 327.4 g/mol
InChI Key: WNFXEGWGYFRRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an anorexic drug that inhibits glycerol-3-phosphate acyltransferase;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(nonylsulfonylamino)benzoic acid

InChI

InChI=1S/C16H25NO4S/c1-2-3-4-5-6-7-10-13-22(20,21)17-15-12-9-8-11-14(15)16(18)19/h8-9,11-12,17H,2-7,10,13H2,1H3,(H,18,19)

InChI Key

WNFXEGWGYFRRJC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FSG67

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

FSG67, also known by its chemical name 2-(nonylsulfonamido)benzoic acid, is a small molecule inhibitor of the enzyme glycerol-3-phosphate acyltransferase (GPAT).[1][2] GPAT catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids (B1166683).[3][4][5] By inhibiting GPAT, this compound effectively modulates cellular lipid metabolism, which has significant downstream effects on various signaling pathways and physiological processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Mechanism of Action: Inhibition of Glycerol-3-Phosphate Acyltransferase (GPAT)

The primary mechanism of action of this compound is the inhibition of glycerol-3-phosphate acyltransferase (GPAT).[6] GPAT is responsible for the acylation of glycerol-3-phosphate with a long-chain fatty acyl-CoA to form lysophosphatidic acid (LPA).[1][3] LPA is a critical precursor for the synthesis of both triglycerides, the main form of energy storage, and various phospholipids that are essential components of cellular membranes.[2][5]

This compound was designed to mimic the phosphate (B84403) of glycerol-3-phosphate and the saturated long-chain of palmitoyl-CoA, allowing it to competitively inhibit the enzyme.[2] There are multiple isoforms of GPAT, and this compound has been shown to inhibit both mitochondrial GPAT1 and GPAT2 isoforms.[1][3] This inhibition leads to a reduction in the cellular pool of LPA and, consequently, a decrease in the synthesis of downstream lipids like triglycerides and phosphatidylcholine.[2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various experimental systems. The following tables summarize the key in vitro and in vivo data.

Parameter Value System Reference
IC50 (GPAT)24 µMNot specified[6]
IC50 (Isolated Mitochondrial GPATs)24.7 ± 2.1 µMIsolated Mitochondria[1]
IC50 (GPAT1)30.2 µMIsolated Mitochondria[1]
IC50 (GPAT2)42.1 µMIsolated Mitochondria[1]
IC50 (Triglyceride Synthesis)33.9 µM3T3-L1 Adipocytes[3]
IC50 (Phosphatidylcholine Synthesis)36.3 µM3T3-L1 Adipocytes[3]
IC50 (Oxidative Metabolism)27.7 ± 4.4 µMMature Adipocytes[6]

Table 1: In Vitro Inhibitory Concentrations of this compound

Dose Effect Model Reference
5 mg/kg (daily, intraperitoneal)12% weight loss, decreased food intake, increased fat oxidation, improved glucose tolerance and insulin (B600854) sensitivityDiet-Induced Obese (DIO) Mice[3][4]
20 mg/kg (intraperitoneal)Reduced expression of proliferating cell nuclear antigen (PCNA) at 52h; Dramatically decreased GSK3β phosphorylation at 24hAcetaminophen (B1664979) (APAP) Overdose Mouse Model[7][8]
100 and 320 nmol (intracerebroventricular)24-h weight loss and feeding suppressionMice[3][4]

Table 2: In Vivo Efficacy of this compound

Signaling Pathways Modulated by this compound

The inhibition of GPAT by this compound leads to the modulation of several key signaling pathways.

In the context of liver regeneration following acetaminophen (APAP) overdose, this compound has been shown to blunt the regenerative process by altering the Wnt/β-catenin signaling pathway.[7][8] The proposed mechanism involves the reduction of phosphatidic acid (PA), which is believed to inhibit glycogen (B147801) synthase kinase-3β (GSK3β).[7][9] By inhibiting GPAT, this compound reduces PA levels, leading to increased GSK3β activity.[7] Active GSK3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents the translocation of β-catenin to the nucleus, thereby reducing the expression of downstream target genes involved in cell proliferation, such as Cyclin D1.[7][8]

G cluster_0 This compound Modulation of Wnt/β-catenin Pathway This compound This compound GPAT GPAT This compound->GPAT inhibits PA PA GPAT->PA produces GSK3b_active GSK3β (active) PA->GSK3b_active inhibits b_catenin β-catenin GSK3b_active->b_catenin phosphorylates b_catenin_p p-β-catenin b_catenin->b_catenin_p nucleus Nucleus b_catenin->nucleus translocates proteasome Proteasomal Degradation b_catenin_p->proteasome cyclinD1 Cyclin D1 nucleus->cyclinD1 activates transcription proliferation Cell Proliferation cyclinD1->proliferation

Caption: this compound inhibits GPAT, leading to reduced PA, increased GSK3β activity, and subsequent degradation of β-catenin, ultimately inhibiting cell proliferation.

This compound significantly impacts systemic lipid metabolism and energy homeostasis, making it a potential therapeutic for obesity and related metabolic disorders.[3][4] By inhibiting GPAT, this compound reduces the synthesis of triglycerides in key metabolic tissues such as the liver and adipose tissue.[3] This leads to a decrease in lipid accumulation and has been shown to resolve hepatic steatosis in diet-induced obese mice.[3] Furthermore, chronic administration of this compound leads to weight loss, specifically from fat mass, and an increase in fat oxidation.[3][4] The effects on appetite appear to be mediated, at least in part, through direct action in the central nervous system, as intracerebroventricular administration of this compound suppresses food intake.[3][4] This is associated with decreased expression of orexigenic neuropeptides like AgRP and NPY in the hypothalamus.[3][4]

G cluster_1 Metabolic Effects of this compound This compound This compound GPAT_inhibition GPAT Inhibition This compound->GPAT_inhibition Hypothalamus Hypothalamus This compound->Hypothalamus acts on TG_synthesis Triglyceride Synthesis ↓ GPAT_inhibition->TG_synthesis Fat_oxidation Fat Oxidation ↑ GPAT_inhibition->Fat_oxidation Lipid_accumulation Lipid Accumulation ↓ (Liver, Adipose Tissue) TG_synthesis->Lipid_accumulation Weight_loss Weight Loss Lipid_accumulation->Weight_loss Insulin_sensitivity Insulin Sensitivity ↑ Lipid_accumulation->Insulin_sensitivity Fat_oxidation->Weight_loss Food_intake Food Intake ↓ Food_intake->Weight_loss AgRP_NPY AgRP/NPY ↓ Hypothalamus->AgRP_NPY AgRP_NPY->Food_intake

Caption: this compound inhibits GPAT, leading to reduced triglyceride synthesis, decreased lipid accumulation, increased fat oxidation, and centrally-mediated appetite suppression, resulting in weight loss and improved insulin sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GPAT activity.

  • Methodology:

    • Isolate mitochondria from mouse liver or other relevant tissues.[3]

    • To distinguish between GPAT1 and GPAT2 activities, N-ethylmaleimide (NEM) can be used, as GPAT1 is NEM-sensitive while GPAT2 is NEM-resistant.[3]

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a fatty acid substrate (e.g., palmitoyl-CoA), and radiolabeled glycerol-3-phosphate.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.[3]

    • Initiate the reaction by adding the mitochondrial preparation.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

    • Extract the lipids and separate them using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled lysophosphatidic acid formed using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[3]

  • Objective: To evaluate the in vivo effects of this compound on body weight, food intake, and metabolic parameters in an obesity model.

  • Methodology:

    • Induce obesity in mice by feeding them a high-fat diet for a specified period.[3][4]

    • Divide the DIO mice into treatment groups: vehicle control, this compound-treated, and pair-fed controls (receiving the same amount of food as the this compound-treated group).[3][4]

    • Administer this compound or vehicle daily via intraperitoneal injection at a specified dose (e.g., 5 mg/kg).[3][4]

    • Monitor body weight and food intake daily.[3][4]

    • Perform metabolic assessments such as indirect calorimetry to measure oxygen consumption and respiratory exchange ratio (to determine fat oxidation).[3][4]

    • Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.[3]

    • At the end of the study, collect tissues (liver, adipose tissue, hypothalamus) for further analysis, such as gene expression analysis of lipogenic enzymes and neuropeptides by RT-PCR, and histological analysis of lipid accumulation (e.g., Oil Red O staining).[3]

G cluster_2 Workflow for In Vivo DIO Mouse Study start Induce Obesity (High-Fat Diet) grouping Group Animals: - Vehicle - this compound - Pair-fed start->grouping treatment Daily IP Injection (this compound or Vehicle) grouping->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic_tests Metabolic Phenotyping: - Indirect Calorimetry - GTT/ITT treatment->metabolic_tests monitoring->metabolic_tests endpoint Endpoint: Tissue Collection (Liver, Adipose, Brain) metabolic_tests->endpoint analysis Analysis: - Histology (Oil Red O) - Gene Expression (RT-PCR) endpoint->analysis

Caption: A typical experimental workflow for evaluating the metabolic effects of this compound in a diet-induced obesity mouse model.

Potential Therapeutic Applications

The mechanism of action of this compound suggests its potential utility in several therapeutic areas:

  • Obesity and Type 2 Diabetes: By reducing lipid synthesis, increasing fat oxidation, and improving insulin sensitivity, this compound is a promising candidate for the treatment of obesity and related metabolic disorders.[1][3][4]

  • Non-alcoholic Fatty Liver Disease (NAFLD): this compound's ability to reduce hepatic lipid accumulation directly addresses a key pathological feature of NAFLD.[3]

  • Oncology: The reliance of some cancer cells on de novo lipogenesis for proliferation suggests that GPAT inhibitors like this compound could have anti-cancer properties. For instance, this compound has been shown to induce mitochondrial fission, decrease oxidative phosphorylation, and inhibit the proliferation of acute myeloid leukemia (AML) cells.[1]

This compound is a potent inhibitor of glycerol-3-phosphate acyltransferase, the rate-limiting enzyme in glycerolipid synthesis. Its mechanism of action involves the direct inhibition of GPAT activity, leading to a reduction in the synthesis of lysophosphatidic acid and downstream lipids. This has profound effects on cellular signaling and systemic metabolism, including the modulation of the Wnt/β-catenin pathway and the regulation of energy homeostasis. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for metabolic diseases and certain types of cancer. Further research and clinical trials will be crucial to fully elucidate its therapeutic potential and safety profile in humans.

References

FSG67: A Potent Inhibitor of Glycerol-3-Phosphate Acyltransferase for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FSG67, chemically identified as 2-(nonylsulfonamido)benzoic acid, is a small-molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[1][2][3] By targeting both mitochondrial GPAT isoforms, GPAT1 and GPAT2, this compound has emerged as a valuable pharmacological tool for investigating the metabolic consequences of systemic GPAT inhibition.[4][5] Preclinical studies have demonstrated its potential in reducing adiposity, improving insulin (B600854) sensitivity, and decreasing food intake in diet-induced obese models.[4][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and its influence on relevant signaling pathways.

Introduction

Glycerol-3-phosphate acyltransferase (GPAT) plays a pivotal role in lipid metabolism by catalyzing the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[7][8] LPA is a critical precursor for the synthesis of both triglycerides, the primary form of energy storage, and phospholipids, essential components of cellular membranes.[9][10] There are four known GPAT isoforms in mammals, categorized based on their subcellular localization: GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the endoplasmic reticulum.[3][5]

The dysregulation of GPAT activity and subsequent lipid accumulation in non-adipose tissues are strongly associated with metabolic disorders such as obesity, hepatic steatosis, and insulin resistance.[3][7] Consequently, the inhibition of GPAT presents a promising therapeutic strategy for these conditions.[11] this compound is a potent, synthetic small-molecule inhibitor of mitochondrial GPAT activity, designed to mimic the phosphate (B84403) group of glycerol-3-phosphate and the long-chain acyl-CoA.[1] Its efficacy in preclinical models has highlighted GPAT as a viable target for the development of novel therapeutics for obesity and related comorbidities.[6]

Mechanism of Action

This compound exerts its inhibitory effect on the mitochondrial isoforms of GPAT, specifically GPAT1 and GPAT2.[4][5] By blocking the active site of these enzymes, this compound prevents the esterification of glycerol-3-phosphate, thereby reducing the production of LPA.[1][12] This reduction in LPA limits the substrate available for the subsequent synthesis of diacylglycerol (DAG) and triacylglycerol (TAG). The inhibition of this pathway leads to a decrease in lipid accumulation in various tissues.[4]

Furthermore, studies have revealed that the inhibition of GPAT by this compound can also impact cellular signaling pathways beyond lipid synthesis. Notably, in the context of liver regeneration following acetaminophen-induced injury, this compound has been shown to blunt the process by altering GSK3β (glycogen synthase kinase-3β) and Wnt/β-catenin signaling.[13][14] This is thought to occur because phosphatidic acid (PA), a downstream product of GPAT activity, normally inhibits GSK3β.[13] By reducing PA levels, this compound leads to increased GSK3β activity, which in turn promotes the degradation of β-catenin and inhibits the Wnt signaling pathway.[13][14]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 ValueSource(s)
Mitochondrial GPAT (unspecified)24 µM[15][16]
Isolated Mitochondrial GPATs24.7 ± 2.1 µM[1]
Total Mitochondrial GPAT30.2 µM[4]
GPAT1 (NEM-resistant)42.1 µM[4]
Cellular Triglyceride Synthesis (3T3-L1 adipocytes)33.9 µM[4]
Cellular Phosphatidylcholine Synthesis (3T3-L1 adipocytes)36.3 µM[4]
Oxidative Metabolism (mature adipocytes)27.7 ± 4.4 µM[4]

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

ParameterTreatmentOutcomeSource(s)
Body WeightAcute dose (20 mg/kg)4.3% loss[4]
Body WeightChronic dose (5 mg/kg daily)12% loss[6]
Food IntakeAcute dose (20 mg/kg)Reduced to 33% of control[4]
Fat MassChronic dose (5 mg/kg daily)Significant reduction[6]
Glucose ToleranceChronic treatmentImproved[4]
Insulin SensitivityChronic treatmentEnhanced[4]

Experimental Protocols

Mitochondrial GPAT Activity Assay

This protocol is adapted from studies investigating the inhibitory effects of this compound on mitochondrial GPAT activity.[4][17]

Materials:

  • Isolated liver mitochondria

  • [¹⁴C]glycerol-3-phosphate

  • Palmitoyl-CoA

  • This compound (dissolved in DMSO)

  • N-ethylmaleimide (NEM) for distinguishing GPAT1 and GPAT2 activity

  • Assay buffer (e.g., 75 mM Tris-HCl, pH 7.4, 4 mM MgCl₂, 2 mg/ml BSA, 8 mM NaF, 1 mM DTT)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare isolated mitochondria from mouse liver tissue.

  • To distinguish between GPAT1 (NEM-resistant) and total mitochondrial GPAT activity, pre-incubate a subset of mitochondrial samples with 100 µM NEM on ice for 15 minutes.

  • Prepare a reaction mixture containing the assay buffer, [¹⁴C]glycerol-3-phosphate, and palmitoyl-CoA.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Initiate the reaction by adding the isolated mitochondria (with or without NEM pre-treatment).

  • Incubate the reaction at 37°C for 10 minutes.

  • Terminate the reaction by adding a stop solution (e.g., 1-butanol (B46404) containing 1N HCl).

  • Extract the lipid products into an organic solvent.

  • Dry the organic phase and resuspend the lipid extract in scintillation fluid.

  • Quantify the amount of [¹⁴C]-labeled product using a scintillation counter.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Lipid Accumulation Assay in 3T3-L1 Adipocytes

This protocol describes the differentiation of 3T3-L1 preadipocytes and the subsequent assessment of this compound's effect on lipid accumulation.[4][6][18]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% calf serum (growth medium)

  • DMEM with 10% fetal bovine serum (FBS) (differentiation medium)

  • Adipogenic cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in differentiation medium

  • Insulin medium (10 µg/mL insulin in differentiation medium)

  • This compound (dissolved in DMSO)

  • Oil Red O staining solution

  • Isopropanol (B130326)

Procedure:

  • Culture 3T3-L1 preadipocytes in growth medium until they reach 70% confluency.

  • Induce differentiation by replacing the growth medium with the MDI adipogenic cocktail (Day 0).

  • After 3 days, replace the MDI medium with insulin medium.

  • After another 3 days, replace the insulin medium with fresh differentiation medium.

  • Allow the cells to fully differentiate for an additional 2-4 days, replacing the medium every 2 days.

  • On day 7-10 post-differentiation, treat the mature adipocytes with varying concentrations of this compound (or vehicle control) for 18-24 hours.

  • Wash the cells with PBS and fix with 10% formalin.

  • Stain the cells with Oil Red O solution to visualize lipid droplets.

  • Wash the cells to remove excess stain.

  • For quantification, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at 490 nm.

In Vivo Efficacy Studies in Mice

This protocol outlines a general procedure for evaluating the effects of this compound on body weight, food intake, and metabolic parameters in a diet-induced obesity mouse model.[4][6]

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD) to induce obesity

  • This compound

  • Vehicle solution (e.g., PBS or RPMI 1640)

  • Metabolic cages for monitoring food and water intake, and energy expenditure

  • Equipment for measuring body weight and composition (e.g., DEXA scanner)

  • Glucometer and insulin assay kits

Procedure:

  • Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 10-12 weeks).

  • Acclimatize the mice to handling and injection procedures.

  • Divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • For acute studies, administer a single intraperitoneal (i.p.) injection of this compound (e.g., 5 or 20 mg/kg) and monitor body weight and food intake over the next 24-48 hours.

  • For chronic studies, administer daily i.p. injections of this compound (e.g., 5 mg/kg) for several weeks.

  • Monitor body weight and food intake daily or several times per week.

  • At specified time points, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • At the end of the study, collect blood and tissues for further analysis (e.g., plasma lipid levels, gene expression in liver and adipose tissue).

  • Analyze the data to determine the effects of this compound on adiposity, glucose homeostasis, and other metabolic parameters.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.

GPAT_Pathway cluster_synthesis Glycerolipid Synthesis G3P Glycerol-3-Phosphate GPAT GPAT1/2 G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT AGPAT AGPAT AcylCoA->AGPAT DGAT DGAT AcylCoA->DGAT LPA Lysophosphatidic Acid GPAT->LPA Acylation This compound This compound This compound->GPAT Inhibition LPA->AGPAT PA Phosphatidic Acid AGPAT->PA Acylation PAP PAP PA->PAP Phospholipids Phospholipids PA->Phospholipids DAG Diacylglycerol PAP->DAG Dephosphorylation DAG->DGAT TAG Triglycerides DGAT->TAG Acylation

Caption: GPAT-mediated glycerolipid synthesis pathway and the inhibitory action of this compound.

InVivo_Workflow start Start: Diet-Induced Obese Mice acclimatization Acclimatization and Baseline Measurements start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Chronic Daily IP Injection (Vehicle or this compound) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring Daily metabolic_tests Metabolic Testing (GTT, ITT) treatment->metabolic_tests Periodic endpoint Endpoint: Tissue Collection & Analysis treatment->endpoint Final Day monitoring->treatment metabolic_tests->treatment end End endpoint->end

Caption: Experimental workflow for in vivo studies of this compound in mice.

Wnt_Signaling cluster_gpat GPAT Activity cluster_wnt Wnt/β-catenin Pathway GPAT GPAT PA Phosphatidic Acid (PA) GPAT->PA This compound This compound This compound->GPAT Inhibition GSK3b GSK3β PA->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates Degradation Degradation BetaCatenin->Degradation WntSignaling Wnt Signaling BetaCatenin->WntSignaling Activates

Caption: Proposed mechanism of this compound's effect on Wnt/β-catenin signaling.

Conclusion

This compound is a well-characterized inhibitor of mitochondrial GPAT that has proven to be an invaluable tool for elucidating the role of de novo glycerolipid synthesis in metabolic health and disease. Its demonstrated effects on reducing adiposity, improving insulin sensitivity, and decreasing food intake in preclinical models underscore the therapeutic potential of targeting GPAT. This technical guide provides researchers and drug development professionals with the essential information and methodologies to effectively utilize this compound in their studies and to further explore the therapeutic applications of GPAT inhibition. Further research into the tissue-specific roles of GPAT isoforms and the long-term effects of their inhibition will be crucial in advancing this promising area of metabolic disease research.

References

The Role of FSG67 in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSG67, a small-molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), has emerged as a significant tool in the study of lipid metabolism and its dysregulation in metabolic diseases. By targeting the initial and rate-limiting step of triglyceride synthesis, this compound offers a potent mechanism to modulate lipid homeostasis. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and its effects on various metabolic parameters. It summarizes key quantitative data, details experimental protocols for its use in preclinical studies, and visualizes its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic research and drug development.

Introduction to this compound and its Target: Glycerol-3-Phosphate Acyltransferases (GPATs)

Lipid metabolism is a complex process vital for energy storage, cellular structure, and signaling. A key enzyme family in this process is the glycerol-3-phosphate acyltransferases (GPATs), which catalyze the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA). This is the first committed step in the de novo synthesis of triglycerides and other glycerolipids.[1] There are four known isoforms of GPATs (GPAT1-4), which are localized in the mitochondria and endoplasmic reticulum and exhibit tissue-specific expression patterns.

This compound is a synthetic, small-molecule inhibitor that demonstrates a broad-spectrum inhibitory effect on GPAT activity.[2][3] Its ability to mimic the phosphate (B84403) of glycerol-3-phosphate and the long-chain acyl-CoA allows it to effectively block the active site of GPAT enzymes.[2][3] This inhibition curtails the production of LPA and subsequently, the synthesis of triglycerides and other complex lipids.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of GPATs. This leads to a reduction in the synthesis of lysophosphatidic acid (LPA), a crucial precursor for both triglyceride and phospholipid synthesis. The decrease in LPA levels has several downstream consequences that collectively contribute to the observed metabolic benefits of this compound.

Signaling Pathway: this compound and the Wnt/β-catenin Pathway

Recent studies have elucidated a connection between this compound, lipid metabolism, and the Wnt/β-catenin signaling pathway.[4][5] The proposed mechanism suggests that by inhibiting GPAT, this compound reduces the cellular pools of phosphatidic acid (PA) and lysophosphatidic acid (lysoPA).[4] These lipid molecules are thought to play a role in inhibiting glycogen (B147801) synthase kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[4] By reducing PA and lysoPA, this compound may lead to increased GSK3β activity, resulting in the phosphorylation and subsequent degradation of β-catenin.[4] The downregulation of Wnt/β-catenin signaling can impact the expression of genes involved in cell proliferation and metabolism.[4][5]

FSG67_Wnt_Pathway cluster_inhibition This compound Action cluster_gpat GPAT Enzyme cluster_lipid_synthesis Lipid Synthesis cluster_wnt Wnt/β-catenin Signaling This compound This compound GPAT GPAT This compound->GPAT Inhibits LPA Lysophosphatidic Acid (LPA) GPAT->LPA Catalyzes G3P Glycerol-3-P G3P->LPA AcylCoA Acyl-CoA AcylCoA->LPA PA Phosphatidic Acid (PA) LPA->PA GSK3b GSK3β PA->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Destruction β-catenin Degradation beta_catenin->Destruction Gene_Expression Target Gene Expression beta_catenin->Gene_Expression Activates

Caption: Proposed mechanism of this compound action on the Wnt/β-catenin pathway.

Quantitative Effects of this compound on Lipid Metabolism

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay SystemIC50 ValueReference
Total Mitochondrial GPATMouse mitochondria30.2 µM[6]
GPAT1Mouse mitochondria (in the presence of NEM)42.1 µM[6]
GPATIsolated mitochondrial GPATs24.7 ± 2.1 µM[2]
GPATGeneral24 µM[7]
Oxidative MetabolismMature adipocytes27.7 ± 4.4 µM[7]
Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
ParameterDosageDurationResultReference
Body Weight5 mg/kg/day (i.p.)5 days3.9 ± 0.1% decrease[6]
Body Weight5 mg/kg/day (i.p.)ChronicGradual 12% weight loss[8]
Fat Mass5 mg/kg/day (i.p.)ChronicSelective loss of fat mass[6][8]
Food Intake20 mg/kg (single i.p. dose)AcuteSignificant reduction[6]
Fat Oxidation5 mg/kg/day (i.p.)ChronicEnhanced fat oxidation[8]
Glucose Tolerance5 mg/kg/day (i.p.)ChronicIncreased[8]
Insulin (B600854) Sensitivity5 mg/kg/day (i.p.)ChronicIncreased[8]
Hepatic Steatosis5 mg/kg/day (i.p.)ChronicComplete or near-complete resolution[6]
Table 3: Effects of this compound on Gene Expression in DIO Mice
TissueGeneDosageResultReference
White Adipose Tissue (WAT)Acetyl-CoA Carboxylase-1 (ACC1)5 mg/kg/dayDecreased expression[6]
White Adipose Tissue (WAT)Fatty Acid Synthase (FAS)5 mg/kg/dayDecreased expression[6]
White Adipose Tissue (WAT)GPAT15 mg/kg/dayDecreased expression[6]
LiverAcetyl-CoA Carboxylase-1 (ACC1)5 mg/kg/dayDecreased expression[6]
LiverFatty Acid Synthase (FAS)5 mg/kg/dayDecreased expression[6]
HypothalamusAgouti-related peptide (AgRP)20 mg/kg (single dose)Decreased mRNA levels[8]
HypothalamusNeuropeptide Y (NPY)20 mg/kg (single dose)Decreased mRNA levels[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Administration of this compound in Mice

Objective: To assess the metabolic effects of this compound in a diet-induced obesity mouse model.

Materials:

  • This compound

  • Vehicle (e.g., glucose-free RPMI 1640 or PBS)

  • NaOH (for neutralization)

  • Diet-induced obese (DIO) mice

  • Standard laboratory equipment for intraperitoneal injections

Procedure:

  • Preparation of this compound solution: Dissolve this compound in the chosen vehicle. Neutralize the solution with NaOH as needed. The final concentration should be calculated to deliver the desired dose (e.g., 5 mg/kg) in a small injection volume (e.g., 50 µl).[6]

  • Animal Dosing: Administer the prepared this compound solution or vehicle control to DIO mice via intraperitoneal (i.p.) injection. For chronic studies, injections are typically performed daily.[6][8]

  • Monitoring: Monitor key parameters throughout the study, including:

    • Body weight and food intake: Measured daily.

    • Body composition: Assessed by quantitative NMR at the end of the study to determine fat and lean mass.[6]

    • Metabolic rate: Measured using indirect calorimetry to determine oxygen consumption and respiratory exchange ratio.[8]

    • Glucose and insulin tolerance: Assessed via standard glucose and insulin tolerance tests.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues (e.g., liver, white adipose tissue, hypothalamus) for further analysis (e.g., histology, gene expression).

experimental_workflow start Start prep Prepare this compound Solution (e.g., 5 mg/kg in PBS) start->prep administer Administer this compound or Vehicle (i.p. injection to DIO mice) prep->administer monitor Daily Monitoring (Body Weight, Food Intake) administer->monitor chronic_monitor Chronic Study Monitoring (Indirect Calorimetry, GTT, ITT) monitor->chronic_monitor end End of Study monitor->end chronic_monitor->end analysis Tissue Collection & Analysis (Histology, q-PCR, Western Blot) end->analysis

Caption: General workflow for in vivo studies with this compound.
Measurement of GPAT Activity

Objective: To determine the inhibitory effect of this compound on GPAT activity in isolated mitochondria.

Materials:

  • Isolated mouse liver mitochondria

  • Assay buffer

  • [¹⁴C]-Glycerol-3-phosphate

  • Palmitoyl-CoA

  • This compound at various concentrations

  • N-ethylmaleimide (NEM) to differentiate GPAT1 and GPAT2 activity

  • Scintillation counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from mouse liver using standard differential centrifugation methods.

  • Assay Preparation: Prepare reaction mixtures containing assay buffer, [¹⁴C]-glycerol-3-phosphate, and palmitoyl-CoA. For differentiating GPAT1 and GPAT2, include NEM (100 µM) in a subset of reactions to inactivate GPAT2.[6]

  • This compound Incubation: Add varying concentrations of this compound (e.g., 0.2–122.2 µM) to the reaction mixtures and pre-incubate.[6]

  • Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the mitochondrial protein. After a defined incubation period, terminate the reaction.

  • Quantification: Extract the radiolabeled lipid products and quantify the amount of [¹⁴C] incorporated using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of GPAT activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for dissecting the intricate role of GPATs in lipid metabolism. Its ability to reduce adiposity, improve insulin sensitivity, and enhance fat oxidation in preclinical models of obesity highlights the therapeutic potential of targeting the de novo lipogenesis pathway. The connection between this compound's mechanism of action and the Wnt/β-catenin signaling pathway opens up new avenues for research into the interplay between lipid metabolism and cellular signaling in both physiological and pathological states.

Future research should focus on further elucidating the isoform-specific inhibitory effects of this compound and developing more potent and selective second-generation inhibitors. Additionally, exploring the therapeutic efficacy of GPAT inhibition in other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, will be a critical next step in translating these preclinical findings to the clinic. The continued use of this compound in these studies will undoubtedly contribute to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies.

References

The GPAT Inhibitor FSG67: A Technical Guide to its Effects on Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSG67 is a small-molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerol (triglycerides)[1][2]. By inhibiting GPAT, this compound effectively reduces the synthesis of lysophosphatidic acid, a precursor for both triglycerides and phospholipids[2][3]. This mechanism of action positions this compound as a significant modulator of lipid metabolism. Research has demonstrated that pharmacological inhibition of GPAT with this compound leads to a reduction in body weight and adiposity, accompanied by an enhancement of fatty acid oxidation[1][4][5]. This technical guide provides an in-depth overview of the effects of this compound on fatty acid oxidation, compiling quantitative data, detailed experimental protocols, and key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/ProcessIC50 Value (µM)Cell/Tissue ModelReference
Glycerol-3-Phosphate Acyltransferase (GPAT)24Not Specified[6]
Mitochondrial GPAT (total)30.2Mouse Mitochondria[1][4]
GPAT1 (NEM-resistant)42.1Mouse Mitochondria[1][4]
Triglyceride Synthesis33.93T3-L1 Adipocytes[1]
Phosphatidylcholine Synthesis36.33T3-L1 Adipocytes[1]

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupResultDuration of TreatmentReference
Body Weight ChangeThis compound (5 mg/kg/day, i.p.)12% weight loss9 days[7]
Pair-fed Control6% weight loss9 days[7]
Fat MassThis compound (5 mg/kg/day, i.p.)4.2 g less than vehicle control13 days[1]
Pair-fed Control3.35 g less than vehicle control13 days[1]
Energy IntakeThis compound (5 mg/kg/day, i.p.)30% decrease on average9 days[5]
Respiratory Exchange Ratio (RER)This compound (5 mg/kg/day, i.p.)Significantly decreased beyond pair-fed controls9 days[1]

Table 3: Effect of this compound on Gene Expression in White Adipose Tissue (WAT) and Liver of DIO Mice

GeneTissueChange in Expression with this compoundReference
Acetyl-CoA Carboxylase-1 (ACC1)WATDecreased[1]
Fatty Acid Synthase (FAS)WATDecreased[1]
Mitochondrial GPAT (GPAT-1)WATDecreased[1]
Carnitine Palmitoyltransferase-1 (CPT-1)WATNo significant change[4]
Uncoupling Protein-2 (UCP-2)WATIncreased[4]
Acetyl-CoA Carboxylase-1 (ACC1)LiverDecreased (not statistically significant)[4]
Fatty Acid Synthase (FAS)LiverDecreased[4]
Mitochondrial GPAT (GPAT-1)LiverUnchanged[4]
Carnitine Palmitoyltransferase-1 (CPT-1)LiverNo significant change[4]
Uncoupling Protein-2 (UCP-2)LiverNo significant change[4]

Experimental Protocols

Mitochondrial GPAT Inhibition Assay

This protocol is adapted from studies investigating the inhibitory effect of this compound on mitochondrial GPAT activity[1][8].

  • Isolation of Mitochondria:

    • Euthanize mice and perfuse the liver with ice-cold saline.

    • Homogenize the liver tissue in a buffer containing 10 mM Tris (pH 7.4), 250 mM sucrose, and 1.0 mM EDTA.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

    • Wash the mitochondrial pellet in the homogenization buffer.

  • GPAT Activity Assay:

    • Resuspend the mitochondrial pellet in the assay buffer.

    • Determine protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

    • To distinguish between GPAT1 and other GPAT isoforms, incubate a subset of samples with 1 mM N-ethylmaleimide (NEM) on ice for 15 minutes. NEM inhibits GPAT2, 3, and 4, leaving the NEM-resistant GPAT1 activity[8].

    • Prepare the reaction mixture containing [³H]glycerol-3-phosphate (800 µM) and palmitoyl-CoA (82.5 µM).

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding 10-30 µg of mitochondrial protein and incubate for 10 minutes at 25°C.

    • Stop the reaction and extract the lipids.

    • Quantify the formation of [³H]lysophosphatidic acid using liquid scintillation counting to determine GPAT activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol describes a typical in vivo study to evaluate the effects of this compound on metabolism in a diet-induced obesity model[1][7][9].

  • Animal Model:

    • Use male C57BL/6J mice.

    • At 6 weeks of age, induce obesity by feeding a high-fat diet (e.g., 40-60% of calories from fat) for 8-12 weeks[9]. A control group is fed a standard low-fat diet.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., glucose-free RPMI 1640 or PBS, neutralized with NaOH if necessary)[1].

    • Administer this compound or vehicle daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 5 mg/kg)[7].

    • Include a pair-fed control group that receives the vehicle and is fed the same amount of food consumed by the this compound-treated group on the previous day to control for the effects of reduced food intake.

  • Metabolic Monitoring:

    • Monitor body weight and food intake daily.

    • Measure fat mass and lean mass at baseline and at the end of the study using quantitative nuclear magnetic resonance (qNMR).

    • Perform indirect calorimetry to assess energy expenditure and fatty acid oxidation.

Indirect Calorimetry

Indirect calorimetry is used to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine the respiratory exchange ratio (RER = VCO₂/VO₂), which indicates the primary fuel source being utilized (an RER of ~0.7 indicates fat oxidation, while an RER of ~1.0 indicates carbohydrate oxidation)[1][10][11][12].

  • Procedure:

    • Acclimate individual mice to the metabolic chambers for at least 24 hours.

    • Place mice in the sealed chambers of an open-circuit indirect calorimetry system with free access to food and water.

    • Continuously monitor VO₂ and VCO₂ over a set period (e.g., 24-48 hours).

    • Calculate RER and energy expenditure (EE) using the collected data.

    • Analyze the data to compare the effects of this compound treatment with vehicle and pair-fed controls. A lower RER in the this compound-treated group compared to the pair-fed group indicates a specific enhancement of fatty acid oxidation independent of reduced food intake[1].

Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to quantify the expression of specific genes involved in lipogenesis and fatty acid oxidation in tissues like white adipose tissue (WAT) and liver[1].

  • RNA Extraction and cDNA Synthesis:

    • Harvest tissues from euthanized mice and immediately freeze them in liquid nitrogen.

    • Extract total RNA from the tissues using a suitable method (e.g., TRIzol reagent).

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Use a housekeeping gene (e.g., β-actin) for normalization.

    • The relative expression of target genes is calculated using the ΔΔCt method.

  • Target Genes and Primer Sequences (Mouse):

    • ACC1: Forward: 5'-CGCTCAGGTCACCAAAAAGAAT-3', Reverse: 5'-GTCCCGGCCACATAACTGAT-3'[13]

    • FAS: Forward: 5'-CCTGGATAGCATTCCGAACCT-3', Reverse: 5'-AGCACATCTCGAAGGCTACACA-3'[13]

    • CPT-1a: (Primer sequences can be designed or obtained from published literature)

    • UCP-2: (Primer sequences can be designed or obtained from published literature)

Signaling Pathways and Mechanisms of Action

Mechanism of Action of this compound

This compound's primary mechanism is the inhibition of GPAT. This action has direct consequences on lipid metabolism, leading to an increase in fatty acid oxidation.

FSG67_Mechanism G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT AcylCoA Fatty Acyl-CoA AcylCoA->GPAT FattyAcids Fatty Acids LPA Lysophosphatidic Acid GPAT->LPA Acylation TG Triglycerides LPA->TG PL Phospholipids LPA->PL Mitochondria Mitochondria FattyAcids->Mitochondria FAO β-Oxidation Mitochondria->FAO Energy Energy (ATP) FAO->Energy This compound This compound This compound->GPAT Inhibits

Caption: Mechanism of this compound action.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the typical workflow for preclinical studies evaluating the metabolic effects of this compound.

Experimental_Workflow start Start: C57BL/6J Mice diet Diet-Induced Obesity (HFD) start->diet grouping Group Assignment: - Vehicle - this compound - Pair-fed diet->grouping treatment Daily i.p. Injection grouping->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring tissue Tissue Collection: - WAT - Liver treatment->tissue At study end calorimetry Indirect Calorimetry (VO2, VCO2, RER) monitoring->calorimetry qnmr qNMR: - Fat Mass - Lean Mass monitoring->qnmr end End calorimetry->end qnmr->end analysis Gene Expression Analysis (RT-PCR) tissue->analysis analysis->end

Caption: In vivo experimental workflow for this compound studies.

This compound and AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor in cells. When activated, it promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways. This compound has been shown to inactivate AMPK in primary hypothalamic neurons, which is associated with an increase in ATP levels[14].

AMPK_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP ATP->AMPK Inhibits ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes This compound This compound GPAT GPAT This compound->GPAT Inhibits IncreasedFAO Increased Fatty Acid Oxidation IncreasedATP Increased ATP IncreasedFAO->IncreasedATP IncreasedATP->AMPK Inactivates

References

The Impact of FSG67 on Triglyceride Synthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSG67 is a small-molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), the enzymes that catalyze the initial and rate-limiting step of de novo triglyceride synthesis. By targeting GPAT, this compound effectively modulates lipid metabolism, leading to a reduction in triglyceride accumulation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on triglyceride synthesis pathways, and detailed experimental protocols for its study. Quantitative data are presented to illustrate its potency and effects on lipogenic gene expression.

Introduction to this compound and Triglyceride Synthesis

Triglycerides are the primary form of energy storage in eukaryotes. Their synthesis is a multi-step process initiated by the acylation of glycerol-3-phosphate, a reaction catalyzed by the GPAT family of enzymes. There are four known GPAT isoforms in mammals (GPAT1-4), which are localized to the mitochondrial outer membrane and the endoplasmic reticulum. This compound is a synthetic, small-molecule inhibitor that demonstrates potent inhibition of mitochondrial GPAT activity.[1] Its inhibitory action on this key enzymatic step has significant downstream effects on lipid metabolism, making it a valuable tool for research and a potential therapeutic agent for metabolic disorders.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of GPAT, targeting the initial step in the synthesis of glycerolipids.[2] This inhibition reduces the formation of lysophosphatidic acid (LPA), a precursor for both triglyceride and phospholipid synthesis.[3] The primary targets of this compound are the mitochondrial GPAT isoforms.[3] By blocking the function of these enzymes, this compound effectively decreases the substrate pool available for the subsequent steps in the triglyceride synthesis pathway.

Signaling Pathway of Triglyceride Synthesis and this compound Inhibition

FSG67_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT AcylCoA Fatty Acyl-CoA AcylCoA->GPAT AGPAT AGPAT AcylCoA->AGPAT DGAT DGAT AcylCoA->DGAT LPA Lysophosphatidic Acid LPA->AGPAT PA Phosphatidic Acid PAP PAP PA->PAP DAG Diacylglycerol DAG->DGAT TG Triglyceride GPAT->LPA + AGPAT->PA + PAP->DAG DGAT->TG + This compound This compound This compound->GPAT Inhibition

Caption: The canonical triglyceride synthesis pathway and the inhibitory action of this compound on GPAT.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibitory Potency of this compound on GPAT Activity
Enzyme SourceAssay ConditionIC50 Value (µM)Reference
Isolated Mitochondrial GPATs-24.7 ± 2.1[3]
Isolated Mitochondria (Total GPAT)-30.2[1][3]
Isolated Mitochondria (GPAT1)N-ethylmaleimide (NEM) treated42.1[1][3]
Table 2: Effect of this compound on Lipogenic Gene Expression in Diet-Induced Obese (DIO) Mice
TissueGeneTreatmentFold Change vs. ControlReference
White Adipose TissueAcetyl-CoA Carboxylase 1 (ACC1)Chronic this compoundDecreased[1]
White Adipose TissueFatty Acid Synthase (FAS)Chronic this compoundDecreased[1]
White Adipose TissueMitochondrial GPAT (GPAT1)Chronic this compoundDecreased[1]
LiverAcetyl-CoA Carboxylase 1 (ACC1)Chronic this compoundDecreased[1]
LiverFatty Acid Synthase (FAS)Chronic this compoundDecreased[1]
LiverMitochondrial GPAT (GPAT1)Chronic this compoundDecreased[1]

Note: Specific percentage decreases were not consistently reported in the source material, but were described as significant reductions.

Experimental Protocols

In Vitro GPAT Activity Assay with this compound

This protocol is adapted from studies investigating GPAT inhibition.[4][5]

Objective: To determine the IC50 of this compound on GPAT activity in isolated mitochondria.

Materials:

  • Isolated mitochondria from liver or adipose tissue

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 2 mg/mL fatty acid-free BSA, 1 mM DTT, 8 mM NaF

  • Substrates: [³H]glycerol-3-phosphate, Palmitoyl-CoA

  • This compound stock solution (in DMSO)

  • N-ethylmaleimide (NEM) for distinguishing GPAT1 activity

  • Scintillation fluid and vials

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare mitochondrial fractions from fresh or frozen tissue by differential centrifugation.

  • Prepare a reaction mixture containing the assay buffer.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • To distinguish GPAT1 activity, pre-incubate a subset of mitochondrial samples with 100 µM NEM.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and incubate for 15-30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [³H]glycerol-3-phosphate (e.g., 300 µM) and palmitoyl-CoA (e.g., 80 µM).

  • Incubate the reaction for 10-20 minutes at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 1N HCl).

  • Extract the lipid products using a chloroform:methanol (2:1) solution.

  • Separate the organic and aqueous phases by centrifugation.

  • Transfer the organic phase containing the radiolabeled lipid products to a new tube and evaporate the solvent.

  • Resuspend the lipid extract in a small volume of chloroform:methanol and add to scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Workflow for In Vitro GPAT Activity Assay

GPAT_Assay_Workflow start Start prep_mito Prepare Mitochondrial Fractions start->prep_mito prep_rxn Prepare Reaction Mixture prep_mito->prep_rxn add_this compound Add this compound / Vehicle prep_rxn->add_this compound incubate1 Pre-incubate (15-30 min, 37°C) add_this compound->incubate1 add_substrates Add [3H]G3P and Palmitoyl-CoA incubate1->add_substrates incubate2 Incubate (10-20 min, 37°C) add_substrates->incubate2 stop_rxn Stop Reaction incubate2->stop_rxn extract Lipid Extraction stop_rxn->extract quantify Quantify Radioactivity extract->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro inhibitory effect of this compound on GPAT activity.

Measurement of Triglyceride Synthesis in Cultured Cells

Objective: To measure the rate of de novo triglyceride synthesis in cells treated with this compound.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Radiolabeled precursor (e.g., [¹⁴C]acetic acid or [³H]glycerol)

  • Lipid extraction solvents (e.g., hexane:isopropanol 3:2)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Scintillation counter

Procedure:

  • Plate cells and grow to desired confluency or differentiation state.

  • Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 24 hours).

  • Add the radiolabeled precursor to the culture medium and incubate for a defined time (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.

  • Wash the cells with cold PBS to remove unincorporated label.

  • Lyse the cells and extract the total lipids.

  • Separate the different lipid classes (including triglycerides) from the total lipid extract using TLC.

  • Scrape the silica (B1680970) corresponding to the triglyceride band into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity.

  • Normalize the radioactivity to the total protein content of the cell lysate.

  • Compare the amount of radiolabel incorporated into triglycerides in this compound-treated cells to control cells to determine the effect on the rate of synthesis.

Clinical Trial Data

As of the latest available information, there is no publicly accessible data from clinical trials of this compound in humans. The research has primarily been conducted in preclinical models.

Conclusion

This compound is a potent inhibitor of mitochondrial GPAT, the gatekeeping enzyme in triglyceride synthesis. Its mechanism of action is well-defined, and its effects on reducing lipogenesis are supported by in vitro and in vivo data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the impact of this compound and similar compounds on lipid metabolism. The continued study of GPAT inhibitors like this compound holds promise for the development of novel therapeutics for metabolic diseases characterized by dysregulated triglyceride synthesis.

References

Understanding the Cellular Targets of FSG67: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of FSG67, a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT). The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Cellular Target: Glycerol-3-Phosphate Acyltransferase (GPAT)

This compound is a known inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids.[1][2][3] By blocking GPAT activity, this compound effectively reduces the production of lysophosphatidic acid (LPA) and subsequent downstream molecules, including phosphatidic acid (PA), triglycerides, and phospholipids.[4][5][6] The compound has been shown to inhibit multiple isoforms of GPAT, including the mitochondrial isoforms GPAT1 and GPAT2.[2][7][8]

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary target and its effects on related cellular processes have been quantified in several studies. A summary of these findings is presented below.

Target/ProcessIC50 ValueSystemReference
Glycerol-3-Phosphate Acyltransferase (GPAT)24 µMGeneral[1]
GPAT1 Activity30.2 µMIsolated Mitochondria[7][8]
GPAT2 Activity42.1 µMIsolated Mitochondria[7][8]
Triglyceride Synthesis33.9 µM3T3-L1 Adipocytes[2]
Phosphatidylcholine Synthesis36.3 µM3T3-L1 Adipocytes[2]
Oxidative Metabolism27.7 ± 4.4 µMMature Adipocytes[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its broader cellular effects by modulating key signaling pathways downstream of GPAT inhibition. The most well-documented of these are the Wnt/β-catenin and insulin (B600854) signaling pathways.

Wnt/β-catenin Signaling

In the context of liver regeneration following acetaminophen-induced injury, this compound has been shown to blunt the regenerative process by altering Wnt/β-catenin signaling.[4][9] The proposed mechanism involves the reduction of phosphatidic acid levels, which in turn leads to a dramatic decrease in the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β).[4][9] Hypophosphorylated GSK3β is more active and contributes to the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. This leads to reduced expression of downstream target genes, such as Cyclin D1, which are critical for cell proliferation.[4][9]

Wnt_Signaling_this compound cluster_wnt Wnt/β-catenin Pathway This compound This compound GPAT GPAT This compound->GPAT inhibits PA Phosphatidic Acid (PA) GPAT->PA synthesizes pGSK3b p-GSK3β (inactive) PA->pGSK3b promotes inactivation GSK3b GSK3β (active) beta_catenin β-catenin GSK3b->beta_catenin promotes degradation destruction β-catenin Destruction cyclinD1 Cyclin D1 Expression beta_catenin->cyclinD1 promotes proliferation Cell Proliferation cyclinD1->proliferation leads to

Caption: this compound inhibits GPAT, reducing PA and leading to increased GSK3β activity and subsequent β-catenin degradation.

Insulin Signaling

Chronic administration of this compound has been demonstrated to improve glucose tolerance and insulin sensitivity in diet-induced obese mice.[2][3] The mechanism is linked to the reduction of lipid accumulation in key metabolic tissues such as the liver and adipose tissue.[2] By inhibiting GPAT, this compound decreases the synthesis of diacylglycerol (DAG), a lipid second messenger implicated in the activation of protein kinase C (PKC) isoforms that can interfere with insulin receptor signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Animal Studies
  • Acetaminophen (B1664979) (APAP) Overdose Model:

    • Male C57BL/6J mice (8-10 weeks old) are fasted overnight.

    • Mice are administered 300 mg/kg APAP via intraperitoneal (i.p.) injection.

    • This compound (20 or 30 mg/kg) or vehicle (DMSO) is administered via i.p. injection at specified time points post-APAP (e.g., 3, 24, and 48 hours).[4][9]

    • Blood and liver tissues are collected at various time points (e.g., 6, 24, 52 hours) for analysis.[4][9]

    • Plasma alanine (B10760859) aminotransferase (ALT) levels are measured as an indicator of liver injury.

    • Liver tissue is processed for histology (H&E staining), immunoblotting, and RT-PCR analysis.[4][9]

  • Diet-Induced Obesity (DIO) Model:

    • Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.

    • This compound (e.g., 5 mg/kg daily) or vehicle is administered via i.p. injection.[3]

    • Body weight and food intake are monitored daily.

    • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess metabolic function.[2]

    • Tissues (liver, white and brown adipose tissue) are collected at the end of the study for gene expression analysis and lipid content measurement.[2]

Cellular Assays
  • Immunoblotting:

    • Liver tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Membranes are incubated with primary antibodies (e.g., anti-p-GSK3β, anti-GSK3β, anti-PCNA, anti-β-catenin) overnight at 4°C.[4]

    • After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is performed for quantification.[4]

  • Real-Time Quantitative PCR (RT-qPCR):

    • Total RNA is extracted from tissues or cells using TRIzol reagent or a commercial kit.

    • cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.

    • RT-qPCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

    • Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[10] Target genes include Cyclin D1, Wnt4, and Wnt5.[4]

  • Lipid Synthesis Assay:

    • 3T3-L1 cells are differentiated into adipocytes.

    • On day 7 post-differentiation, cells are treated with various concentrations of this compound for a specified period (e.g., 18 hours).[2]

    • [¹⁴C]-labeled acetic acid or glycerol (B35011) is added to the culture medium to trace lipid synthesis.

    • Lipids are extracted from the cells using a chloroform/methanol mixture.

    • The lipid extracts are separated by thin-layer chromatography (TLC).[2]

    • The spots corresponding to triglycerides and phosphatidylcholine are scraped, and radioactivity is measured by scintillation counting to quantify the rate of synthesis.[2]

Experimental_Workflow cluster_animal In Vivo Studies cluster_cell In Vitro Studies cluster_analysis Downstream Analysis animal_model Animal Model (e.g., DIO Mice) treatment This compound Treatment animal_model->treatment tissue_collection Tissue Collection (Liver, Adipose) treatment->tissue_collection immunoblot Immunoblotting (p-GSK3β, etc.) tissue_collection->immunoblot rt_qpcr RT-qPCR (Cyclin D1, etc.) tissue_collection->rt_qpcr cell_culture Cell Culture (e.g., 3T3-L1) cell_treatment This compound Treatment cell_culture->cell_treatment cell_lysis Cell Lysis / Lipid Extraction cell_treatment->cell_lysis cell_lysis->immunoblot tlc TLC (Lipid Synthesis) cell_lysis->tlc

Caption: A generalized workflow for investigating the effects of this compound in both in vivo and in vitro systems.

Other Reported Cellular Effects

Beyond its impact on Wnt/β-catenin and insulin signaling, this compound has been implicated in other cellular processes:

  • Mitochondrial Dynamics: Inhibition of GPAT by this compound has been linked to the induction of mitochondrial fission.[5][10]

  • Anti-Leukemic Effects: this compound has been shown to induce apoptosis and inhibit the growth of acute myeloid leukemia (AML) cells, suggesting a potential therapeutic application in oncology.[5]

  • Appetite Regulation: The compound has been observed to decrease food intake and the expression of orexigenic neuropeptides in the hypothalamus.[2][3]

This guide summarizes the current understanding of this compound's cellular targets and mechanisms. The detailed protocols and pathway diagrams provided serve as a resource for researchers aiming to further elucidate its biological functions and therapeutic potential.

References

FSG67: A Novel GPAT Inhibitor with Therapeutic Potential in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including visceral obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, represents a significant and growing global health challenge. The search for effective therapeutic interventions has led to the exploration of novel molecular targets. One such target is glycerol-3-phosphate acyltransferase (GPAT), the rate-limiting enzyme in the de novo synthesis of triglycerides. FSG67, a small molecule inhibitor of GPAT, has emerged as a promising investigational compound with the potential to address multiple facets of metabolic syndrome. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its influence on key metabolic pathways, and a summary of preclinical findings, intended to inform researchers, scientists, and drug development professionals.

Introduction to this compound and its Target: GPAT

Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and committed step in the synthesis of glycerolipids, including triglycerides and phospholipids.[1][2] By transferring an acyl-CoA to glycerol-3-phosphate, GPATs initiate the pathway leading to the formation of lysophosphatidic acid (LPA), a precursor for various lipids. In mammals, four isoforms of GPAT have been identified, with GPAT1 and GPAT2 located in the outer mitochondrial membrane and GPAT3 and GPAT4 in the endoplasmic reticulum.[1] Given their central role in triglyceride synthesis, the inhibition of GPAT enzymes presents a logical therapeutic strategy for metabolic disorders characterized by excess lipid accumulation.[1][3]

This compound is a novel, potent small-molecule inhibitor of GPAT.[3][4] It was designed to mimic the phosphate (B84403) of glycerol-3-phosphate and the saturated long-chain of palmitoyl-CoA.[5] By competitively inhibiting GPAT, this compound effectively reduces the production of LPA and downstream glycerolipids.[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of GPAT activity. This has several downstream consequences on cellular metabolism and signaling.

Inhibition of Acylglyceride Synthesis

By blocking the first step in triglyceride synthesis, this compound has been shown to reduce the accumulation of lipids in various tissues. In vitro studies using 3T3-L1 adipocytes demonstrated that this compound decreases the number and size of lipid droplets.[3] This directly translates to its observed effects in animal models of obesity.

Modulation of Wnt/β-catenin Signaling via GSK3β

Recent research has uncovered a novel role for this compound in modulating the Wnt/β-catenin signaling pathway through its impact on Glycogen Synthase Kinase 3β (GSK3β).[6][7][8] In the context of liver regeneration following acetaminophen-induced injury, this compound was found to dramatically decrease the phosphorylation of GSK3β.[6][7] This reduction in phosphorylated (inactive) GSK3β leads to a decrease in active β-catenin and a subsequent reduction in the expression of downstream targets like cyclin D1.[6][7] While this particular study focused on liver regeneration, the Wnt/β-catenin pathway is also implicated in various metabolic processes, suggesting a potential avenue through which this compound exerts its systemic effects.

FSG67_Wnt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Axin Axin Axin->GSK3b APC APC APC->GSK3b Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and binds This compound This compound GPAT GPAT This compound->GPAT Inhibits PA Phosphatidic Acid (PA) GPAT->PA Produces PA->GSK3b Inhibits (Hypothesized) CyclinD1 Cyclin D1 (Target Gene) TCF_LEF->CyclinD1 Promotes transcription

Figure 1: Proposed influence of this compound on the Wnt/β-catenin signaling pathway.

Preclinical Evidence in Metabolic Syndrome Models

Extensive preclinical studies in diet-induced obese (DIO) mice have demonstrated the therapeutic potential of this compound in treating metabolic syndrome.

Effects on Body Weight and Adiposity

Systemic administration of this compound to DIO mice resulted in a significant reduction in body weight and adiposity.[2][3] Daily intraperitoneal injections of this compound (5 mg/kg) led to a gradual 12% weight loss, which was greater than the 6% weight loss observed in pair-fed controls, indicating an effect beyond simple appetite suppression.[2] The weight loss was primarily attributed to a reduction in fat mass.[2]

Improvement in Glucose Homeostasis and Insulin Sensitivity

Chronic treatment with this compound has been shown to improve glucose tolerance and enhance insulin sensitivity in DIO mice.[1][3] An insulin tolerance test revealed that this compound-treated mice were more effective at clearing blood glucose in response to an exogenous insulin bolus.[3] This is a critical finding, as insulin resistance is a cornerstone of metabolic syndrome. The proposed mechanism for this improvement is the reduction of diacylglycerol accumulation in insulin-sensitive tissues, which is known to activate PKC isoforms that interfere with insulin signaling.[3]

Reduction of Hepatic Steatosis

This compound treatment effectively resolved hepatic steatosis in DIO mice.[3] This is consistent with its mechanism of inhibiting triglyceride synthesis. The reduction in liver fat is a key therapeutic goal in the management of non-alcoholic fatty liver disease (NAFLD), a common component of metabolic syndrome.

Enhancement of Fatty Acid Oxidation

Indirect calorimetry studies in DIO mice treated with this compound revealed a significant decrease in the respiratory exchange ratio, beyond that of pair-fed controls.[2][3] This indicates a shift towards enhanced fatty acid oxidation as an energy source.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Parameter Value System/Assay Reference
IC50 for GPAT Inhibition 24 µM-[4]
IC50 for Triglyceride Synthesis Inhibition 33.9 µM3T3-L1 adipocytes[3]
IC50 for Phosphatidylcholine Synthesis Inhibition 36.3 µM3T3-L1 adipocytes[3]
IC50 for Oxidative Metabolism Increase 27.7 ± 4.4 μMMature adipocytes[4]
IC50 for GPAT1 Inhibition 30.2 µMIsolated mitochondria[9]
IC50 for GPAT2 Inhibition 42.1 µMIsolated mitochondria[9]

Table 1: In Vitro Inhibitory Concentrations of this compound.

Study Population This compound Dose Route Duration Key Findings Reference
Diet-Induced Obese (DIO) Mice5 mg/kgIntraperitonealDaily for 9-28 days12% weight loss (vs. 6% in pair-fed); decreased fat mass; enhanced fat oxidation; improved glucose tolerance and insulin sensitivity; resolved hepatic steatosis.[2][3]
Lean and DIO Mice5 or 20 mg/kgIntraperitonealSingle doseDecreased body weight and food intake.[3]
DIO Mice100 and 320 nmolIntracerebroventricularSingle dose24-hour weight loss and feeding suppression.[2][3]
Mice with Acetaminophen (B1664979) Overdose20 mg/kgIntraperitoneal3, 24, and 48 hours post-overdoseReduced GSK3β phosphorylation; decreased cyclin D1 expression.[6][7]

Table 2: Summary of In Vivo Studies with this compound.

Experimental Protocols

In Vivo Administration of this compound

For in vivo studies, this compound was dissolved and neutralized with NaOH in either glucose-free RPMI 1640 or PBS.[3] Mice were administered this compound or a vehicle control via intraperitoneal injection in a total volume of 50 µl.[3] Doses ranged from 5 mg/kg to 20 mg/kg for systemic administration.[3] For intracerebroventricular administration, doses of 100 and 320 nmol were used.[3]

experimental_workflow start Start: Diet-Induced Obese (DIO) Mice treatment Treatment Groups: - Vehicle Control - this compound (5 mg/kg, i.p., daily) - Pair-fed Control start->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring calorimetry Indirect Calorimetry (Sub-group): - O2 Consumption - CO2 Production - Respiratory Exchange Ratio monitoring->calorimetry tolerance_tests Metabolic Testing: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) monitoring->tolerance_tests body_composition Body Composition Analysis (EchoMRI) tolerance_tests->body_composition tissue_collection Tissue Collection (End of study): - Liver - White Adipose Tissue (WAT) - Brown Adipose Tissue (BAT) body_composition->tissue_collection analysis Analysis: - Histology (H&E staining for steatosis) - Gene Expression (RT-PCR) - Protein Expression (Western Blot) tissue_collection->analysis end End: Data Interpretation analysis->end

Figure 2: General experimental workflow for in vivo studies of this compound in DIO mice.

Glucose and Insulin Tolerance Tests

A glucose tolerance test (GTT) was performed after an overnight fast.[3] Mice were administered a bolus of glucose (typically 1-2 g/kg) via intraperitoneal injection, and blood glucose levels were measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection. For an insulin tolerance test (ITT), mice were fasted for a shorter period (e.g., 4-6 hours) and then injected intraperitoneally with insulin (e.g., 0.75 U/kg).[3] Blood glucose was measured at similar time intervals.

Conditioned Taste Aversion Test

To determine if the observed reduction in food intake was due to malaise, a conditioned taste aversion test was performed.[3] Mice were trained to consume their daily water intake within a 2-hour period. On the conditioning day, mice were given a novel taste (e.g., 0.15% saccharin (B28170) solution) followed by an intraperitoneal injection of this compound or vehicle. The following day, mice were given a two-bottle choice of water and the saccharin solution, and their preference was measured.[3]

Future Directions and Conclusion

This compound represents a promising therapeutic candidate for the treatment of metabolic syndrome. Its ability to inhibit GPAT, leading to reduced adiposity, improved insulin sensitivity, and resolution of hepatic steatosis, addresses several key components of this complex disorder. The discovery of its influence on the Wnt/β-catenin signaling pathway opens up new avenues for research into its broader metabolic effects.

References

The Foundational Science Behind GPAT Inhibition by FSG67: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational science behind the inhibition of Glycerol-3-Phosphate Acyltransferase (GPAT) by the small molecule inhibitor, FSG67. We will delve into the mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to GPAT and the Role of this compound

Glycerol-3-phosphate acyltransferases (GPATs) are a family of enzymes that catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs) and phospholipids (B1166683).[1][2][3] This process begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[4][5] In mammals, there are four main isoforms of GPAT: GPAT1 and GPAT2, located on the outer mitochondrial membrane, and GPAT3 and GPAT4, which are found in the endoplasmic reticulum.[4] Given their central role in lipid metabolism, GPAT enzymes have emerged as significant therapeutic targets for metabolic disorders such as obesity, nonalcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance.[4][6]

This compound, also known as 2-(nonylsulfonamido)benzoic acid, is a synthetic, small-molecule inhibitor of GPAT.[2][7] It was designed to mimic the phosphate (B84403) group of glycerol-3-phosphate and the long-chain acyl-CoA, allowing it to competitively inhibit the enzyme's active site.[8][9] By blocking GPAT activity, this compound effectively reduces the production of LPA, thereby attenuating the synthesis of downstream lipids like TAGs and phospholipids.[8][9] This inhibitory action has been shown to have profound effects on lipid metabolism and energy homeostasis in both in vitro and in vivo models.[1][7]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various assays, targeting different GPAT isoforms and downstream cellular processes. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.

Table 1: In Vitro Enzyme Inhibition by this compound

TargetAssay SystemIC50 (μM)Reference
Total Mitochondrial GPATIsolated mouse liver mitochondria30.2[2][7][8]
GPAT1Isolated mouse liver mitochondria (in the presence of NEM to inactivate GPAT2)42.1[2][7][8]
Mitochondrial GPATsIsolated mitochondrial GPATs24.7 ± 2.1[2]
GPAT (general)Not specified24[10]

Table 2: Cellular Inhibition by this compound

Process InhibitedCell LineIC50 (μM)Reference
Triglyceride Synthesis3T3-L1 adipocytes33.9[7]
Phosphatidylcholine Synthesis3T3-L1 adipocytes36.3[7]
Oxidative MetabolismMature adipocytes27.7 ± 4.4[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the inhibitory action of this compound on GPAT.

This assay measures the enzymatic activity of mitochondrial GPAT isoforms by quantifying the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

  • Isolation of Mitochondria:

    • Homogenize fresh mouse liver tissue in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM DTT), bovine serum albumin (BSA), and the desired concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

    • To distinguish between GPAT1 and GPAT2 activity, a parallel set of reactions can be prepared containing N-ethylmaleimide (NEM), which selectively inhibits GPAT2.[7]

    • Add the mitochondrial preparation to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrates: acyl-CoA (e.g., palmitoyl-CoA) and radiolabeled [¹⁴C]glycerol-3-phosphate.

    • Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.

    • Stop the reaction by adding a quench solution (e.g., a mixture of chloroform (B151607) and methanol).

    • Extract the lipids and separate them using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled lysophosphatidic acid formed using a scintillation counter.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

This cell-based assay assesses the effect of this compound on the synthesis of triglycerides and phospholipids in a relevant cell model.

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 pre-adipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Induce differentiation into mature adipocytes by treating the confluent cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and isobutylmethylxanthine).

    • Maintain the differentiated adipocytes in culture for 7-10 days to allow for lipid accumulation.

  • Inhibition of Lipid Synthesis:

    • Treat the mature 3T3-L1 adipocytes with varying concentrations of this compound for a specified duration (e.g., 18 hours).[7][8]

    • During the last few hours of treatment, add a radiolabeled precursor, such as [¹⁴C]acetic acid or [³H]glycerol, to the culture medium.

    • After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them.

    • Extract the total lipids from the cell lysates using a suitable solvent system (e.g., chloroform:methanol).

    • Separate the different lipid species (e.g., triglycerides, phosphatidylcholine) using thin-layer chromatography (TLC).

    • Scrape the corresponding spots from the TLC plate and quantify the incorporated radioactivity using a scintillation counter.

    • Determine the IC50 values for the inhibition of triglyceride and phosphatidylcholine synthesis.

Signaling Pathways and Mechanisms of Action

The inhibition of GPAT by this compound initiates a cascade of molecular events that extend beyond the simple reduction of lipid synthesis. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and conceptual relationships involved.

GPAT_Inhibition_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences G3P Glycerol-3-Phosphate GPAT GPAT Enzyme G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT LPA Lysophosphatidic Acid (LPA) GPAT->LPA Catalyzes HepaticSteatosis Hepatic Steatosis GPAT->HepaticSteatosis Reduces InsulinSensitivity Improved Insulin Sensitivity GPAT->InsulinSensitivity Improves This compound This compound This compound->GPAT Inhibits TAG Triacylglycerol (TAG) Synthesis LPA->TAG PL Phospholipid Synthesis LPA->PL LipidDroplets Lipid Droplet Formation TAG->LipidDroplets TAG->HepaticSteatosis InsulinSignaling Insulin Signaling HepaticSteatosis->InsulinSignaling Impairs

Caption: The inhibitory effect of this compound on GPAT and its downstream metabolic consequences.

The diagram above illustrates the central role of GPAT in lipid synthesis. This compound directly inhibits GPAT, leading to a reduction in LPA and, consequently, a decrease in the synthesis of TAGs and phospholipids. This reduction in lipid synthesis contributes to a decrease in lipid droplet formation and an amelioration of hepatic steatosis, which in turn can lead to improved insulin sensitivity.[7]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis Mito_Isolation Mitochondria Isolation (from mouse liver) GPAT_Assay GPAT Activity Assay (with [14C]G3P) Mito_Isolation->GPAT_Assay IC50_Enzyme Determine Enzyme IC50 GPAT_Assay->IC50_Enzyme Cell_Culture 3T3-L1 Adipocyte Culture & Differentiation Lipid_Synth_Assay Acylglyceride Synthesis Assay (with radiolabeled precursors) Cell_Culture->Lipid_Synth_Assay IC50_Cellular Determine Cellular IC50 Lipid_Synth_Assay->IC50_Cellular Animal_Model Diet-Induced Obese (DIO) Mice FSG67_Admin This compound Administration (i.p.) Animal_Model->FSG67_Admin Metabolic_Phenotyping Metabolic Phenotyping (Body weight, food intake, etc.) FSG67_Admin->Metabolic_Phenotyping Gene_Expression Gene Expression Analysis (RT-PCR) FSG67_Admin->Gene_Expression

Caption: A generalized experimental workflow for characterizing this compound.

This workflow outlines the multi-level approach to studying the effects of this compound, starting from in vitro enzyme assays, moving to cell-based models, and culminating in in vivo studies using animal models of metabolic disease.

Recent studies have uncovered a role for GPAT-mediated lipid synthesis in other signaling pathways, such as the Wnt/β-catenin pathway, which is important in cellular proliferation and regeneration. Specifically, this compound has been shown to affect the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β), a key component of this pathway.[11][12]

Wnt_Signaling_this compound cluster_pathway Wnt/β-catenin Signaling Pathway cluster_inhibition This compound Intervention Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Accumulates and Translocates (when GSK3β is inhibited) TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Gene_Expression Activates This compound This compound This compound->GSK3b Reduces Phosphorylation GPAT GPAT This compound->GPAT Inhibits PA_LPA PA / LPA GPAT->PA_LPA PA_LPA->GSK3b May Inhibit

Caption: The impact of this compound on the Wnt/β-catenin signaling pathway via GSK3β.

In the canonical Wnt pathway, the inhibition of GSK3β leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. Phosphatidic acid (PA) and LPA, the products of the GPAT reaction, may play a role in inhibiting GSK3β.[11] By inhibiting GPAT, this compound reduces the levels of these lipids, which can lead to decreased inhibitory phosphorylation of GSK3β, thereby suppressing the Wnt/β-catenin signaling cascade.[11][12]

Conclusion

This compound is a potent inhibitor of GPAT enzymes, with well-characterized effects on lipid metabolism both in vitro and in vivo. Its ability to reduce the synthesis of key lipids like triacylglycerols and phospholipids underlies its therapeutic potential for metabolic diseases. Furthermore, emerging evidence suggests that the impact of this compound extends to the modulation of crucial signaling pathways, such as the Wnt/β-catenin pathway. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working on GPAT inhibition and related therapeutic strategies. Further research into the isoform selectivity of this compound and its long-term effects in various disease models will be crucial for its potential clinical translation.

References

An In-depth Technical Guide to the Enzymatic Kinetics of FSG67, an Inhibitor of Glycerol-3-Phosphate Acyltransferase (GPAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: FSG67 is a small molecule inhibitor targeting Glycerol-3-Phosphate Acyltransferase (GPAT), a critical enzyme in the synthesis of acylglycerides.[1] By catalyzing the initial step in this pathway, GPAT plays a significant role in lipid metabolism.[1] Inhibition of GPAT by compounds like this compound has demonstrated potential therapeutic applications in managing obesity and its comorbidities, as well as influencing cellular processes such as liver regeneration.[1][2] This document provides a comprehensive overview of the known kinetic properties of this compound, its impact on signaling pathways, and detailed experimental protocols for its characterization.

Introduction to this compound and its Target: GPAT

Glycerol-3-phosphate acyltransferases (GPATs) are a family of enzymes that initiate the synthesis of triglycerides and other glycerolipids.[1] this compound has been identified as a potent inhibitor of GPAT activity, demonstrating effects in both in vitro and in vivo models.[3][4] Its mechanism of action is central to its observed physiological effects, which include decreased food intake, reduced adiposity, and increased insulin (B600854) sensitivity in diet-induced obese mice.[3] Furthermore, this compound has been shown to modulate the Wnt/β-catenin signaling pathway by altering GSK3β phosphorylation, which has implications for processes like liver regeneration following injury.[5][6]

Kinetic Profile of this compound

The inhibitory action of this compound has been quantified through various studies, establishing its potency against GPAT and its effects on related cellular metabolic processes. The key kinetic parameters are summarized below.

Table 1: Summary of Quantitative Data for this compound Inhibition

ParameterDescriptionValueOrganism/System
IC50 (GPAT) Concentration for 50% inhibition of total mitochondrial GPAT activity.30.2 µMMouse Liver Mitochondria
IC50 (GPAT1) Concentration for 50% inhibition of the GPAT1 isoform.42.1 µMMouse Liver Mitochondria
IC50 (Triglyceride Synthesis) Concentration for 50% inhibition of cellular triglyceride synthesis.33.9 µM3T3-L1 Adipocytes
IC50 (Phosphatidylcholine Synthesis) Concentration for 50% inhibition of cellular phosphatidylcholine synthesis.36.3 µM3T3-L1 Adipocytes

Data compiled from studies on diet-induced obesity.[3]

Impact on Cellular Signaling Pathways

This compound exerts significant influence on key signaling cascades, most notably the Wnt/β-catenin pathway. This interaction is critical for understanding its effects on cell proliferation and regeneration.[5]

In the context of liver regeneration after acetaminophen (B1664979) (APAP)-induced injury, this compound was found to decrease the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β).[2][6] This reduction in phosphorylated GSK3β leads to a decrease in active β-catenin and subsequently reduces the expression of downstream targets like Cyclin D1, a key regulator of cell cycle progression.[5][6] This ultimately blunts the regenerative capacity of hepatocytes.[6]

FSG67_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPAT GPAT PA Phosphatidic Acid (PA) GPAT->PA synthesizes This compound This compound This compound->GPAT inhibits GSK3b GSK3β PA->GSK3b inhibits bCatenin_complex β-catenin Destruction Complex GSK3b->bCatenin_complex activates bCatenin β-catenin bCatenin_complex->bCatenin promotes degradation CyclinD1 Cyclin D1 bCatenin->CyclinD1 promotes transcription Proliferation Hepatocyte Proliferation CyclinD1->Proliferation drives Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Isolate Liver Mitochondria B1 Pre-incubate Mitochondria with this compound/Vehicle A1->B1 A2 Prepare this compound Dilutions A2->B1 A3 Prepare Assay Reagents B2 Initiate Reaction with Radiolabeled Substrate A3->B2 B1->B2 B3 Incubate at 37°C B2->B3 B4 Stop Reaction & Extract Lipids B3->B4 C1 Measure Radioactivity (Scintillation Counting) B4->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

References

Methodological & Application

FSG67 Experimental Protocols for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSG67, also known as 2-(nonylsulfonamido)benzoic acid, is a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT). This enzyme catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. By blocking GPAT, this compound effectively reduces the production of lysophosphatidic acid (LPA), a key precursor for various lipids and a signaling molecule. Its inhibitory action has been demonstrated against multiple GPAT isoforms, including mitochondrial GPAT1 and GPAT2.[1][2] This document provides detailed protocols for in vitro studies involving this compound, with a focus on its effects on lipid metabolism, cell signaling, and its potential as a therapeutic agent in metabolic diseases and oncology.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentrations (IC50) are summarized in the table below for easy comparison.

Target SystemCell Type/Enzyme SourceParameter MeasuredIC50 Value
Acylglyceride Synthesis3T3-L1 AdipocytesTriglyceride Synthesis33.9 µM[1]
Acylglyceride Synthesis3T3-L1 AdipocytesPhosphatidylcholine Synthesis36.3 µM[1]
GPAT ActivityIsolated Mouse MitochondriaTotal Mitochondrial GPAT Activity30.2 µM[1]
GPAT ActivityIsolated Mouse MitochondriaGPAT1 Activity42.1 µM[1]
GPAT ActivityIsolated MitochondriaMitochondrial GPATs24.7 ± 2.1 μM
Oxidative MetabolismMature AdipocytesDose-dependent increase27.7 ± 4.4 µM[3]

Signaling Pathway Analysis: Wnt/β-catenin

In the context of liver regeneration, this compound has been shown to impact the Wnt/β-catenin signaling pathway. By inhibiting GPAT, this compound is thought to reduce the levels of phosphatidic acid (PA) and lysophosphatidic acid (lysoPA). These lipids are suggested to normally inhibit glycogen (B147801) synthase kinase 3β (GSK3β). A reduction in their levels leads to increased GSK3β activity. Active GSK3β phosphorylates β-catenin, marking it for proteasomal degradation. This prevents β-catenin from translocating to the nucleus and activating the transcription of pro-proliferative genes like Cyclin D1.

G cluster_0 This compound This compound GPAT GPAT This compound->GPAT inhibits PA_lysoPA PA / lysoPA GPAT->PA_lysoPA G3P G3P G3P->GPAT GSK3b GSK3β PA_lysoPA->GSK3b inhibits beta_catenin_destruction β-catenin Destruction Complex GSK3b->beta_catenin_destruction activates beta_catenin β-catenin beta_catenin_destruction->beta_catenin phosphorylates for degradation nucleus Nucleus beta_catenin->nucleus translocates to CyclinD1 Cyclin D1 nucleus->CyclinD1 upregulates transcription of Proliferation Proliferation CyclinD1->Proliferation promotes

Caption: this compound's effect on the Wnt/β-catenin signaling pathway.

Application in Acute Myeloid Leukemia (AML)

Recent studies have highlighted the potential of this compound as a therapeutic agent for Acute Myeloid Leukemia (AML). AML cells exhibit a high expression of the mitochondrial GPAT isoform, GPAM.

Proposed Mechanism of Action in AML

This compound's inhibition of GPAM in AML cells leads to a reduction in LPA synthesis. This disruption in lipid metabolism induces mitochondrial fission, which in turn suppresses oxidative phosphorylation (OXPHOS) and elevates reactive oxygen species (ROS), ultimately leading to apoptosis of the cancer cells. Notably, this compound shows selective cytotoxicity towards primary AML cells with minimal effects on healthy hematopoietic stem and progenitor cells.

G cluster_1 This compound This compound GPAM GPAM (in AML cells) This compound->GPAM inhibits LPA LPA Synthesis GPAM->LPA Mitochondrial_Fission Mitochondrial Fission LPA->Mitochondrial_Fission regulates OXPHOS OXPHOS Mitochondrial_Fission->OXPHOS suppresses ROS ROS Mitochondrial_Fission->ROS elevates Apoptosis Apoptosis OXPHOS->Apoptosis ROS->Apoptosis induces

Caption: Proposed mechanism of this compound-induced apoptosis in AML cells.

Experimental Protocols

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

This protocol describes the maintenance of 3T3-L1 preadipocytes and their differentiation into mature adipocytes, which are then used for studying the effects of this compound on lipid metabolism.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (high glucose)

  • Calf Serum (CS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Insulin

  • This compound (stock solution in DMSO)

Protocol:

  • Maintenance of 3T3-L1 Preadipocytes:

    • Culture 3T3-L1 cells in DMEM supplemented with 10% Calf Serum and 1% P/S.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells before they reach confluence to maintain their preadipocyte state.

  • Differentiation into Adipocytes:

    • Seed the 3T3-L1 preadipocytes in the desired culture plates and grow them to confluence.

    • Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 1% P/S, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

    • On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% P/S, and 1 µg/mL insulin).

    • On Day 4, and every two days thereafter, replace the medium with a maintenance medium (DMEM, 10% FBS, 1% P/S).

    • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 7 onwards.

  • Treatment with this compound:

    • On Day 7 or later, treat the mature 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).

    • Prepare the this compound dilutions in the maintenance medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Incubate the cells with this compound for the desired time period (e.g., 24, 48 hours) before proceeding with downstream assays.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

G cluster_2 Start Seed cells and treat with this compound Add_MTT Add MTT solution (0.5 mg/mL) Start->Add_MTT Incubate Incubate for 2-4 hours at 37°C Add_MTT->Incubate Solubilize Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • After the desired incubation period with this compound, remove the culture medium from each well.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cells treated with this compound in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Protocol:

  • After treating the cells with this compound for the desired duration, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells (including any floating cells in the supernatant) after treatment with this compound.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis of Wnt/β-catenin Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin pathway.

G cluster_3 Cell_Lysis Cell Lysis and Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-GSK3β, anti-β-catenin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-GSK3β, anti-GSK3β, anti-β-catenin, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

In Vitro GPAT Activity Assay

This assay directly measures the enzymatic activity of GPAT in cell lysates or mitochondrial fractions.

Materials:

  • Cell or mitochondrial lysates

  • Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mg/mL fatty acid-free BSA)

  • [14C]glycerol-3-phosphate (G3P)

  • Acyl-CoA substrate (e.g., palmitoyl-CoA)

  • This compound

  • Scintillation fluid and counter

Protocol:

  • Prepare the reaction mixture containing the assay buffer, [14C]G3P, and the acyl-CoA substrate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the protein lysate or mitochondrial fraction.

  • Incubate the reaction at room temperature for a defined period (e.g., 15 minutes).

  • Stop the reaction (e.g., by adding a solution of chloroform/methanol).

  • Extract the lipids and separate the aqueous and organic phases.

  • Measure the radioactivity in the organic phase, which contains the [14C]-labeled lysophosphatidic acid product, using a scintillation counter.

  • Calculate the GPAT activity and the percentage of inhibition by this compound to determine the IC50 value.

References

Application Notes and Protocols for FSG67 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide comprehensive protocols for the use of FSG67, a small-molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), in animal models. The information is intended to assist in the design and execution of studies investigating metabolic diseases and other conditions where GPAT inhibition is a therapeutic target.

Introduction to this compound

This compound is a synthetic, small-molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides.[1][2] By inhibiting GPAT, this compound effectively reduces the synthesis of lysophosphatidic acid, a precursor for both triglyceride and phospholipid synthesis.[3] This mechanism of action makes this compound a valuable tool for studying the metabolic consequences of reduced acylglyceride synthesis. Notably, this compound has been shown to inhibit both GPAT1 and GPAT2 isoforms.[1]

In animal models, particularly in studies involving diet-induced obese (DIO) mice, this compound has demonstrated significant effects on body weight, food intake, and insulin (B600854) sensitivity.[1][2] It has also been investigated for its role in liver regeneration and its interaction with cellular signaling pathways.[4][5][6]

Mechanism of Action

This compound primarily functions by inhibiting GPAT, thereby reducing the acylation of glycerol-3-phosphate to form lysophosphatidic acid. This action directly curtails the synthesis of diacylglycerol and subsequently, triglycerides. This targeted inhibition of the glycerolipid synthesis pathway leads to a range of metabolic effects.

Signaling Pathway of this compound in Metabolic Regulation

FSG67_Metabolic_Pathway This compound This compound GPAT GPAT (Glycerol-3-Phosphate Acyltransferase) This compound->GPAT FatOxidation Increased Fatty Acid Oxidation This compound->FatOxidation leads to Lipogenesis Decreased Lipogenesis This compound->Lipogenesis leads to LPA Lysophosphatidic Acid (LPA) GPAT->LPA G3P Glycerol-3-Phosphate G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT Triglycerides Triglyceride Synthesis LPA->Triglycerides

Caption: Mechanism of this compound in metabolic regulation.

Signaling Pathway of this compound in Liver Regeneration (Acetaminophen Overdose Model)

In the context of acetaminophen (B1664979) (APAP)-induced liver injury, this compound has been shown to blunt liver regeneration by affecting the GSK3β and Wnt/β-catenin signaling pathway.[4][5][6]

FSG67_Liver_Regeneration This compound This compound GPAT GPAT This compound->GPAT GSK3b_p Decreased p-GSK3β This compound->GSK3b_p leads to PA Phosphatidic Acid (PA) GPAT->PA synthesis Wnt_beta_catenin Wnt/β-catenin Signaling GSK3b_p->Wnt_beta_catenin affects CyclinD1 Decreased Cyclin D1 Wnt_beta_catenin->CyclinD1 regulates Proliferation Reduced Hepatocyte Proliferation CyclinD1->Proliferation

Caption: this compound's impact on liver regeneration signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemIC50 ValueReference
GPAT InhibitionIsolated Mitochondrial GPATs24.7 ± 2.1 μM[7][8]
Total Mitochondrial GPAT ActivityIsolated Mitochondria30.2 μM[1][7][8]
GPAT1 ActivityIsolated Mitochondria42.1 μM[1][7][8]
Triglyceride Synthesis3T3-L1 Adipocytes33.9 μM[1]
Phosphatidylcholine Synthesis3T3-L1 Adipocytes36.3 μM[1]
Oxidative MetabolismMature Adipocytes27.7 ± 4.4 μM[9]

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

ParameterDosage and AdministrationAnimal ModelKey FindingsReference
Body Weight5 mg/kg/day, IPDIO MiceGradual 12% weight loss, primarily from fat mass.[1][2]
Food Intake5 mg/kg/day, IPDIO MiceTransient hypophagia for 9-10 days.[1][2]
Fat Oxidation5 mg/kg/day, IPDIO MiceEnhanced fat oxidation.[1][2]
Glucose ToleranceChronic treatmentDIO MiceIncreased glucose tolerance and insulin sensitivity.[1]
Gene ExpressionChronic treatmentDIO MiceDecreased expression of lipogenic enzymes in white adipose tissue and liver.[1]
Hypothalamic NeuropeptidesAcute and Chronic treatmentDIO MiceDecreased expression of orexigenic neuropeptides AgRP and NPY.[1]
Acute Body Weight Change20 mg/kg, single dose, IPDIO Mice4.3% ± 0.5% body weight loss.[1][7]
Acute Energy Intake20 mg/kg, single dose, IPDIO MiceReduced to 33% of vehicle control.[1]

Table 3: Effects of this compound in an Acetaminophen (APAP) Overdose Model

ParameterDosage and AdministrationAnimal ModelKey FindingsReference
Hepatocyte Proliferation20 mg/kg at 3, 24, and 48h post-APAP, IPMiceReduced expression of proliferating cell nuclear antigen (PCNA).[4][5][6]
GSK3β Phosphorylation20 mg/kg at 3, 24, and 48h post-APAP, IPMiceDramatically decreased at 24 hours.[4][5][6]
Cyclin D1 Expression20 mg/kg at 3, 24, and 48h post-APAP, IPMiceReduced expression.[4][5][6]

Experimental Protocols

Animal Models
  • Diet-Induced Obesity (DIO) Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks, starting at around 6-8 weeks of age.[1]

  • Lean Control Model: Age-matched male C57BL/6J mice are fed a standard chow diet.[1]

  • Acetaminophen (APAP) Overdose Model: Mice are administered a toxic dose of APAP (e.g., 300 mg/kg) to induce acute liver injury.[4][5][6]

This compound Preparation and Administration
  • Preparation: this compound is dissolved in a suitable vehicle. For in vivo studies, this is often glucose-free RPMI 1640 or phosphate-buffered saline (PBS).[1] The solution may require neutralization with NaOH.[1] For studies involving APAP, this compound has been dissolved in DMSO.[5]

  • Administration Route:

    • Intraperitoneal (IP) Injection: This is the most common route for systemic administration in the cited studies.[1][4][5]

    • Intracerebroventricular (ICV) Injection: For investigating direct central nervous system effects, ICV administration can be used.[1][2]

  • Dosage:

    • Chronic Obesity Studies: A daily dose of 5 mg/kg (IP) has been shown to be effective in producing gradual weight loss in DIO mice.[1][2]

    • Acute Studies: A single dose of 20 mg/kg (IP) has been used to study acute effects on food intake and body weight.[1]

    • APAP Overdose Studies: Doses of 20 mg/kg (IP) administered at multiple time points post-APAP have been used.[4][5][6]

Experimental Workflow for a Chronic Obesity Study

Chronic_Obesity_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Diet_Induction Diet-Induced Obesity (High-Fat Diet, 8-12 weeks) Animal_Acclimation->Diet_Induction Daily_Injection Daily IP Injection (this compound or Vehicle) Diet_Induction->Daily_Injection Monitoring Daily Monitoring: - Body Weight - Food Intake Daily_Injection->Monitoring Metabolic_Analysis Metabolic Analysis: - Indirect Calorimetry - GTT / ITT Monitoring->Metabolic_Analysis Tissue_Collection Tissue Collection (Adipose, Liver) Metabolic_Analysis->Tissue_Collection Gene_Expression Gene Expression Analysis (RT-PCR) Tissue_Collection->Gene_Expression

Caption: Workflow for a chronic obesity study using this compound.

Key Experimental Methodologies
  • Indirect Calorimetry: To measure whole-body metabolism, including oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.[1]

  • Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): To assess glucose homeostasis and insulin sensitivity.[1]

  • Real-Time PCR (RT-PCR): To quantify gene expression levels of lipogenic enzymes, neuropeptides, and other targets in tissues like the liver, white adipose tissue, and hypothalamus.[1]

  • Histology: To examine lipid accumulation in tissues such as the liver and adipose tissue.[1] In the APAP model, histology is used to assess liver necrosis and cell proliferation (e.g., PCNA staining).[4][5]

  • Western Blotting: To measure protein levels and phosphorylation status, for example, of GSK3β and β-catenin in the liver regeneration model.[5]

Important Considerations

  • Vehicle Selection: The choice of vehicle for this compound administration is crucial and should be reported. Both aqueous-based (RPMI, PBS) and organic-based (DMSO) vehicles have been used.[1][5]

  • Toxicity: Existing studies suggest a lack of in vivo toxicity at the tested doses; however, researchers should always monitor for signs of adverse effects.[1]

  • Pharmacokinetics: Detailed pharmacokinetic studies of this compound are not extensively reported in the provided search results. The ability of this compound to cross the blood-brain barrier for its central effects requires further investigation.[1]

  • Pair-Fed Controls: In studies involving effects on food intake, including a pair-fed control group is essential to distinguish the direct metabolic effects of this compound from those secondary to reduced food consumption.[1]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of GPAT and glycerolipid synthesis in various physiological and pathological processes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of FSG67, a potent glycerol-3-phosphate acyltransferase (GPAT) inhibitor, in various mouse models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the metabolic and signaling effects of this compound.

Mechanism of Action

This compound is a small molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), the enzymes that catalyze the initial and rate-limiting step in the synthesis of triacylglycerols and other glycerolipids.[1][2][3] By blocking GPAT activity, this compound effectively reduces the synthesis of lysophosphatidic acid and subsequent diacylglycerol, which can impact lipid accumulation and cellular signaling pathways.[1] Notably, this compound has been shown to inhibit both GPAT1 and GPAT2 isoforms.[1] In vitro studies using 3T3-L1 adipocytes have demonstrated that this compound reduces acylglycerol synthesis and lipid accumulation, with IC50 values of 33.9 μM for triglyceride synthesis and 36.3 μM for phosphatidylcholine synthesis.[1] Another source reports an IC50 of 24 μM for GPAT.[4]

Data Presentation: Recommended Dosage of this compound for Mouse Studies

The following table summarizes the recommended dosages of this compound from various mouse studies. The appropriate dose and administration route will depend on the specific research question and mouse model.

Mouse Model Study Type Dosage Administration Route Frequency Vehicle Key Findings Reference
Lean MiceAcute20 mg/kgIntraperitoneal (IP)Single doseNot specified, total volume 50 μlDecreased body weight and food intake.[1]
Diet-Induced Obese (DIO) MiceAcute5 or 20 mg/kgIntraperitoneal (IP)Single doseNot specified, total volume 50 μlDecreased body weight.[1]
Diet-Induced Obese (DIO) MiceChronic1, 2, or 5 mg/kgIntraperitoneal (IP)Daily for 5 daysNot specified5 mg/kg dose produced significant weight loss.[1]
Diet-Induced Obese (DIO) MiceChronic5 mg/kgIntraperitoneal (IP)DailyNot specified, total volume 50 μlGradual 12% weight loss, improved glucose tolerance and insulin (B600854) sensitivity.[1][2]
Lean and DIO MiceAcute (Central Administration)100 and 320 nmolIntracerebroventricular (ICV)Single doseNot specifiedProduced 24-h weight loss and feeding suppression.[1][2]
Acetaminophen (B1664979) (APAP) Overdose MiceAcute20 mg/kgIntraperitoneal (IP)3, 24, and 48 hours post-APAPDMSOReduced hepatocyte proliferation.[5]
Acetaminophen (APAP) Overdose MiceAcute30 mg/kgIntraperitoneal (IP)3, 24, and 48 hours post-APAPDMSOIncreased mortality, which was rescued by a GSK3 inhibitor.[5]

Experimental Protocols

Protocol 1: Evaluation of Acute Metabolic Effects of this compound in Lean or Diet-Induced Obese (DIO) Mice

Objective: To assess the immediate effects of a single dose of this compound on body weight and food intake.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Lean or DIO mice (e.g., C57BL/6J)

  • Metabolic cages for food intake monitoring

  • Animal balance

Procedure:

  • Acclimatize mice to individual housing in metabolic cages for at least 3 days prior to the experiment.

  • Prepare the this compound dosing solution. For intraperitoneal (IP) injection, this compound can be dissolved in a suitable vehicle. A final injection volume of 50 μl is recommended.[1]

  • Divide mice into treatment groups (e.g., Vehicle control, this compound 5 mg/kg, this compound 20 mg/kg). A group size of 6-8 mice is recommended.

  • At the beginning of the dark cycle, record the baseline body weight of each mouse.

  • Administer a single intraperitoneal injection of the vehicle or the appropriate dose of this compound.

  • Monitor and record food intake and body weight at regular intervals (e.g., 24 hours) post-injection.

  • Analyze the data to determine the effect of this compound on body weight change and cumulative food consumption compared to the vehicle control group.

Protocol 2: Evaluation of Chronic Metabolic Effects of this compound in DIO Mice

Objective: To determine the long-term effects of daily this compound administration on body weight, adiposity, glucose tolerance, and insulin sensitivity.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Sterile saline or PBS

  • DIO mice

  • Animal balance

  • Glucose meter and test strips

  • Insulin

  • Equipment for body composition analysis (e.g., DEXA or MRI)

Procedure:

  • Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Record baseline body weight, body composition, and perform baseline glucose tolerance test (GTT) and insulin tolerance test (ITT).

  • Divide mice into treatment groups (e.g., Vehicle control, this compound 5 mg/kg).

  • Administer daily intraperitoneal injections of vehicle or this compound at the same time each day (e.g., just prior to the dark cycle) for the duration of the study (e.g., 28 days).

  • Monitor body weight and food intake regularly (e.g., daily or weekly).

  • At the end of the treatment period, repeat the GTT and ITT to assess changes in glucose metabolism.

  • Euthanize the mice and collect tissues (e.g., white adipose tissue, brown adipose tissue, liver) for further analysis, such as gene expression analysis of lipogenic enzymes or histological examination for lipid accumulation.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

This compound inhibits GPAT, leading to a reduction in the synthesis of lysophosphatidic acid (LPA) and subsequently phosphatidic acid (PA). This has several downstream consequences, including altered lipid metabolism and modulation of key signaling pathways.

FSG67_Mechanism cluster_0 Cell Membrane cluster_1 Downstream Effects Glycerol-3-Phosphate Glycerol-3-Phosphate GPAT GPAT Glycerol-3-Phosphate->GPAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->GPAT Lysophosphatidic Acid Lysophosphatidic Acid GPAT->Lysophosphatidic Acid Catalyzes This compound This compound This compound->GPAT Inhibits Reduced Triglyceride Synthesis Reduced Triglyceride Synthesis Lysophosphatidic Acid->Reduced Triglyceride Synthesis Altered Signaling Pathways Altered Signaling Pathways Lysophosphatidic Acid->Altered Signaling Pathways Decreased Lipid Accumulation Decreased Lipid Accumulation Reduced Triglyceride Synthesis->Decreased Lipid Accumulation Wnt_Signaling_this compound cluster_wnt Wnt/β-catenin Pathway cluster_this compound Effect of this compound Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds GSK3β GSK3β Frizzled->GSK3β Inhibits β-catenin β-catenin GSK3β->β-catenin Promotes degradation Cyclin D1 Cyclin D1 β-catenin->Cyclin D1 Activates transcription Proliferation Proliferation Cyclin D1->Proliferation This compound This compound p-GSK3β (inactive) p-GSK3β (inactive) This compound->p-GSK3β (inactive) Reduces p-GSK3β (inactive)->GSK3β (Leads to active GSK3β) Chronic_Study_Workflow Start High-Fat Diet Start High-Fat Diet Induce Obesity (8-12 weeks) Induce Obesity (8-12 weeks) Start High-Fat Diet->Induce Obesity (8-12 weeks) Baseline Measurements Baseline Measurements (Body Weight, GTT, ITT) Induce Obesity (8-12 weeks)->Baseline Measurements Induce Obesity (8-12 weeks)->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group This compound Treatment Group This compound Treatment Group Randomization->this compound Treatment Group Daily IP Injections (e.g., 28 days) Daily IP Injections (e.g., 28 days) Vehicle Control Group->Daily IP Injections (e.g., 28 days) This compound Treatment Group->Daily IP Injections (e.g., 28 days) Monitor Body Weight & Food Intake Monitor Body Weight & Food Intake Daily IP Injections (e.g., 28 days)->Monitor Body Weight & Food Intake Final Measurements Final Measurements (Body Weight, GTT, ITT) Monitor Body Weight & Food Intake->Final Measurements Tissue Collection & Analysis Tissue Collection & Analysis Final Measurements->Tissue Collection & Analysis

References

FSG67 administration route for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: FSG67 for In Vivo Experiments

Introduction

This compound is a small-molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the rate-limiting enzyme in the de novo synthesis of glycerolipids.[1][2] By inhibiting GPAT, this compound effectively reduces the production of lysophosphatidic acid, a precursor for triglycerides and phospholipids.[2][3] This mechanism of action makes this compound a valuable tool for investigating metabolic pathways and a potential therapeutic agent for metabolic diseases and certain cancers.[1][4] In vivo studies have demonstrated its efficacy in reducing adiposity, improving insulin (B600854) sensitivity, and modulating signaling pathways involved in liver regeneration.[5][6][7]

These application notes provide detailed protocols for the administration of this compound in preclinical in vivo experiments, primarily in mouse models. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound inhibits mitochondrial GPAT isoforms, GPAT1 and GPAT2.[4][5] This inhibition leads to a reduction in the synthesis of acylglycerides.[5] The downstream effects include decreased lipid accumulation, enhanced fat oxidation, and modulation of signaling pathways such as the Wnt/β-catenin pathway.[5][6][7][8]

Data Presentation

Table 1: In Vitro IC50 Values for this compound

TargetSystemIC50 (μM)Reference
GPATIsolated Mitochondria24.7 ± 2.1[4]
GPAT1Isolated Mitochondria30.2[4]
GPAT2Isolated Mitochondria42.1[4]
Triglyceride Synthesis3T3-L1 Adipocytes33.9[5]
Phosphatidylcholine Synthesis3T3-L1 Adipocytes36.3[5]

Table 2: Summary of In Vivo Administration and Efficacy of this compound in Mice

Administration RouteMouse ModelDoseDosing FrequencyVehicleKey FindingsReference
Intraperitoneal (i.p.)Lean Mice20 mg/kg (single dose)SingleRPMI 1640 or PBS3.7% body weight loss and reduced food intake in 18h.[5]
Intraperitoneal (i.p.)Diet-Induced Obese (DIO) Mice20 mg/kg (single dose)SingleRPMI 1640 or PBS4.3% body weight loss and reduced energy intake in 18h.[5]
Intraperitoneal (i.p.)Diet-Induced Obese (DIO) Mice5 mg/kgDailyRPMI 1640 or PBSGradual 12% weight loss over 9 days, improved glucose tolerance and insulin sensitivity.[1][5]
Intraperitoneal (i.p.)Acetaminophen (B1664979) (APAP) Overdose Model20 mg/kg3, 24, and 48h post-APAPDMSOReduced hepatocyte proliferation (PCNA expression).[6][7][8]
Intraperitoneal (i.p.)Acetaminophen (APAP) Overdose Model30 mg/kg3, 24, and 48h post-APAPDMSOIncreased mortality.[6]
Intracerebroventricular (i.c.v.)Lean Mice100 nmol and 320 nmolSingleSterile SalineDose-dependent weight loss and suppression of feeding over 24h.[1][5]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Metabolic Studies in Mice

Objective: To assess the effect of this compound on body weight, food intake, and glucose metabolism in lean and diet-induced obese (DIO) mice.

Materials:

  • This compound

  • Vehicle: RPMI 1640 (glucose-free) or Phosphate Buffered Saline (PBS)

  • NaOH (for neutralization, if needed)

  • Lean or DIO mice

  • Standard or high-fat diet

  • Animal balance

  • Metabolic cages (for food intake and energy expenditure measurements)

  • Glucometer and insulin measurement kits

  • Syringes and needles (25-27 gauge)

Procedure:

  • This compound Preparation:

    • Dissolve this compound in glucose-free RPMI 1640 or PBS to the desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 50 µL, the concentration would be 2.5 mg/mL).[5]

    • Neutralize the solution with NaOH if necessary.[5]

    • Prepare a vehicle-only control solution.

  • Animal Dosing:

    • Acclimatize mice to handling and injection procedures.

    • For acute studies, administer a single i.p. injection of this compound (e.g., 20 mg/kg) or vehicle.[5]

    • For chronic studies, administer daily i.p. injections of this compound (e.g., 5 mg/kg) or vehicle at a consistent time each day (e.g., just prior to the dark cycle).[5]

    • The total injection volume should be kept low, for example, 50 µL.[5]

  • Data Collection:

    • Body Weight: Measure daily before dosing.

    • Food and Water Intake: Measure daily using metabolic cages.

    • Glucose and Insulin Tolerance Tests (GTT & ITT): Perform after a period of chronic treatment (e.g., 18-26 days) following standard procedures.[5]

    • Gene Expression Analysis: At the end of the study, euthanize animals and collect tissues (e.g., white adipose tissue, liver) for RT-PCR analysis of lipogenic enzymes.[5]

Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound in Mice

Objective: To investigate the central effects of this compound on energy balance.

Materials:

  • This compound

  • Vehicle: Sterile Saline

  • Stereotaxic apparatus for cannula implantation

  • Anesthesia

  • Hamilton syringe

  • Lean mice

Procedure:

  • Surgical Cannula Implantation:

    • Anesthetize mice and place them in a stereotaxic frame.

    • Implant a guide cannula into a lateral ventricle.

    • Allow mice to recover from surgery.

  • This compound Preparation:

    • Dissolve this compound in sterile saline to the desired concentration for delivering doses of 100 nmol and 320 nmol in a small volume (e.g., 2 µL).[5]

    • Prepare a vehicle-only control solution.

  • Animal Dosing:

    • Gently restrain the conscious mouse.

    • Administer this compound or vehicle via the implanted cannula into the lateral ventricle using a Hamilton syringe.

  • Data Collection:

    • Body Weight: Measure at baseline and 24 hours post-injection.[5]

    • Food Intake: Measure over the 24-hour period following injection.[5]

Visualizations

Signaling Pathway

FSG67_Signaling_Pathway This compound This compound GPAT Glycerol-3-Phosphate Acyltransferase (GPAT) This compound->GPAT Inhibits PA Phosphatidic Acid (PA) & Lysophosphatidic Acid (lysoPA) GPAT->PA Synthesizes GSK3b Glycogen Synthase Kinase-3β (GSK3β) PA->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Promotes Transcription Proliferation Hepatocyte Proliferation CyclinD1->Proliferation Drives

Caption: this compound's impact on the Wnt/β-catenin signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Diet-Induced Obese (DIO) Mice acclimatization Acclimatization and Baseline Measurements (Body Weight, Food Intake) start->acclimatization grouping Randomization into Groups (Vehicle, this compound, Pair-fed) acclimatization->grouping treatment Daily Intraperitoneal Injections (e.g., 5 mg/kg this compound) grouping->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring monitoring->treatment Chronic Dosing (e.g., 9-26 days) metabolic_tests Metabolic Phenotyping (GTT, ITT, Indirect Calorimetry) monitoring->metabolic_tests endpoint Endpoint: Tissue Collection (Adipose, Liver) for Gene Expression metabolic_tests->endpoint analysis Data Analysis and Interpretation endpoint->analysis

References

FSG67: A Novel Inhibitor for Obesity and Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FSG67 is a novel, small-molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), the enzymes that catalyze the initial and rate-limiting step in the synthesis of triglycerides and other acylglycerides.[1][2] By blocking this crucial step in lipid synthesis, this compound has emerged as a promising pharmacological tool for investigating the metabolic consequences of inhibiting triglyceride production, particularly in the context of obesity and type 2 diabetes.[1][2] Research in diet-induced obese (DIO) animal models has demonstrated that this compound administration leads to a reduction in body weight, fat mass, and food intake, alongside improvements in glucose tolerance and insulin (B600854) sensitivity.[1][2] These findings suggest that pharmacological inhibition of GPAT by this compound holds therapeutic potential for managing obesity and its associated metabolic disorders.[1][2]

Mechanism of Action

This compound exerts its effects by inhibiting the activity of mitochondrial GPAT isoforms, specifically GPAT1 and GPAT2.[1] This inhibition reduces the synthesis of lysophosphatidic acid, a precursor for both triglycerides and other glycerolipids.[1][3] The downstream effects of this inhibition are multifaceted, impacting lipid metabolism, appetite regulation, and insulin signaling pathways.

Key Signaling Pathways Affected by this compound:

  • Lipogenesis and Fatty Acid Oxidation: By inhibiting GPAT, this compound decreases the synthesis of triglycerides in key metabolic tissues such as the liver and adipose tissue.[1][2] This leads to reduced lipid accumulation and a corresponding increase in fatty acid oxidation, as the body shifts its energy metabolism.[1][2]

  • Hypothalamic Appetite Regulation: this compound has been shown to act centrally in the nervous system.[1][4] Administration of this compound, including direct intracerebroventricular injection, leads to decreased expression of orexigenic (appetite-stimulating) neuropeptides in the hypothalamus, such as Agouti-Related Protein (AgRP) and Neuropeptide Y (NPY).[1][2] This central action contributes to the observed reduction in food intake.[1][4]

  • Insulin Signaling: In diet-induced obese mice, chronic treatment with this compound improves glucose tolerance and enhances insulin sensitivity.[1][2] The reduction in hepatic steatosis (fatty liver) and diacylglycerol accumulation is thought to play a role in mitigating the protein kinase C (PKC) isoform activity that can interfere with insulin signaling.[1]

  • GSK3β and Wnt/β-catenin Signaling: Separate research has indicated that this compound can influence the glycogen (B147801) synthase kinase-3β (GSK3β) and Wnt/β-catenin signaling pathways, which are involved in cell proliferation and other cellular processes.[5][6]

Data Presentation

In Vitro Efficacy of this compound
ParameterTargetIC50 ValueReference
Acylglyceride Synthesis3T3-L1 Adipocytes33.9 µM (Triglyceride)[1]
36.3 µM (Phosphatidylcholine)[1]
GPAT ActivityTotal Mitochondrial GPAT30.2 µM[1]
GPAT142.1 µM[1]
In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
ParameterTreatment DetailsKey FindingsReference
Body Weight and Food Intake
Acute EffectsSingle dose of 20 mg/kg (i.p.)Significant decrease in body weight and food intake in both lean and DIO mice.[1]
Chronic Effects5 mg/kg daily (i.p.) for 9 days12% gradual weight loss in DIO mice (compared to 6% in pair-fed controls).[1][1]
Transient hypophagia for 9-10 days, after which food intake returned to baseline while weight loss was maintained.[1][1]
Metabolic Parameters
Fat Mass5 mg/kg daily (i.p.)Weight loss was specifically from fat mass.[1][2]
Energy Expenditure5 mg/kg daily (i.p.)Partial protection against the decrease in energy expenditure typically seen with reduced food intake.[1]
Fat Oxidation5 mg/kg daily (i.p.)Increased fat oxidation, indicated by a decreased respiratory exchange ratio (RER).[1][2][1][2]
Glucose Homeostasis
Glucose Tolerance5 mg/kg daily (i.p.) for 18 daysEnhanced clearance of a glucose bolus during a glucose tolerance test (GTT).[1]
Insulin Sensitivity5 mg/kg daily (i.p.) for 18 daysImproved insulin sensitivity.[1]
Gene Expression
Lipogenic Enzymes (WAT & Liver)5 mg/kg daily (i.p.)Decreased mRNA expression of ACC1, FAS, and GPAT1.[1]
Hypothalamic NeuropeptidesAcute (20 mg/kg) & Chronic (5 mg/kg)Decreased gene expression for orexigenic neuropeptides AgRP and NPY.[1][2]
Central Nervous System Effects
Intracerebroventricular (i.c.v.) Administration100 nmol and 320 nmol24-hour weight loss and suppression of feeding.[1][2]

Experimental Protocols

In Vitro Acylglyceride Synthesis Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of this compound on triglyceride and phosphatidylcholine synthesis in cultured adipocytes.

Methodology:

  • Cell Culture: Culture mouse 3T3-L1 cells and differentiate them into adipocytes.

  • Treatment: On day 7 post-differentiation, treat the adipocytes with varying concentrations of this compound (e.g., 7.6 µM to 150 µM) for a specified period (e.g., 18 hours).[1]

  • Radiolabeling: Introduce a radiolabeled precursor, such as [¹⁴C]glycerol-3-phosphate, to the culture medium to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: After the incubation period, wash the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Thin-Layer Chromatography (TLC): Separate the different lipid species (triglycerides, phosphatidylcholine, etc.) from the total lipid extract using TLC.

  • Quantification: Scrape the spots corresponding to triglycerides and phosphatidylcholine from the TLC plate and quantify the incorporated radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value for the inhibition of triglyceride and phosphatidylcholine synthesis by performing a linear regression analysis of the dose-response data.[1]

In Vivo Assessment of this compound in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effects of this compound on body weight, food intake, and glucose metabolism in a mouse model of obesity.

Animal Model:

  • Male C57BL/6J mice are a commonly used strain.[1]

  • Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 10-12 weeks.[1]

  • House animals in a controlled environment with a 12:12-h light-dark cycle.[1]

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

This compound Preparation and Administration:

  • Dissolve this compound in a suitable vehicle, such as glucose-free RPMI 1640 or PBS.[1]

  • Neutralize the solution with NaOH as needed.[1]

  • Administer this compound via intraperitoneal (i.p.) injection. For chronic studies, a dose of 5 mg/kg administered daily is a good starting point based on published research.[1][2] For acute studies, a single dose of 20 mg/kg has been used.[1]

Key Experiments:

  • Body Weight and Food Intake:

    • Measure the body weight of the mice daily at the same time.

    • Measure food intake daily by weighing the remaining food in the hopper.

    • Include a vehicle-treated control group and a pair-fed control group to distinguish the effects of this compound from those of reduced food intake alone.[1]

  • Glucose Tolerance Test (GTT):

    • Fast the mice overnight (approximately 12-16 hours).

    • Administer a baseline blood glucose measurement from the tail vein.

    • Administer a glucose bolus (e.g., 1 g/kg body weight) via i.p. injection.[1]

    • Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.[1]

  • Insulin Sensitivity Assessment:

    • An insulin tolerance test (ITT) can be performed by administering an insulin bolus and measuring the subsequent drop in blood glucose.

    • Alternatively, serum insulin levels can be measured during the GTT to assess insulin secretion in response to a glucose challenge.[1]

  • Gene Expression Analysis (RT-PCR):

    • At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, white adipose tissue, hypothalamus).

    • Extract total RNA from the tissues.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative real-time PCR (RT-PCR) to measure the relative expression levels of target genes (e.g., ACC1, FAS, GPAT1, AgRP, NPY) normalized to a housekeeping gene.[1]

Visualizations

FSG67_Mechanism_of_Action cluster_synthesis Acylglyceride Synthesis cluster_outcomes Metabolic Outcomes cluster_cns Central Nervous System G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPATs (GPAT1, GPAT2) AcylCoA Acyl-CoA AcylCoA->LPA TG Triglycerides LPA->TG PL Other Phospholipids LPA->PL Dec_TG Decreased Triglyceride Synthesis This compound This compound This compound->G3P Inhibits Hypo Hypothalamus This compound->Hypo Acts on Dec_Lipid Decreased Lipid Accumulation (Liver, Adipose Tissue) Dec_TG->Dec_Lipid Inc_FAO Increased Fatty Acid Oxidation Dec_TG->Inc_FAO Inc_Insulin Improved Insulin Sensitivity Dec_Lipid->Inc_Insulin Dec_Weight Weight Loss Inc_FAO->Dec_Weight Dec_Food Decreased Food Intake Dec_Food->Dec_Weight AgRP AgRP/NPY Neurons Hypo->AgRP Dec_AgRP Decreased AgRP/NPY Expression AgRP->Dec_AgRP Dec_AgRP->Dec_Food

Caption: Mechanism of action of this compound in metabolic regulation.

Experimental_Workflow_DIO_Mice cluster_setup Study Setup cluster_monitoring Chronic Monitoring cluster_metabolic Metabolic Phenotyping cluster_analysis Terminal Analysis Animal_Model Diet-Induced Obese (DIO) Mice Groups Treatment Groups: - Vehicle Control - this compound (e.g., 5 mg/kg/day i.p.) - Pair-Fed Control Animal_Model->Groups Daily_Measurements Daily Measurements: - Body Weight - Food Intake Groups->Daily_Measurements GTT Glucose Tolerance Test (GTT) Daily_Measurements->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Indirect_Calorimetry Indirect Calorimetry: - O2 Consumption - CO2 Production - RER ITT->Indirect_Calorimetry Tissue_Collection Tissue Collection: - Liver - Adipose Tissue - Hypothalamus Indirect_Calorimetry->Tissue_Collection Gene_Expression Gene Expression Analysis (RT-PCR) Tissue_Collection->Gene_Expression Histology Histological Analysis Tissue_Collection->Histology

Caption: Experimental workflow for evaluating this compound in DIO mice.

FSG67_Signaling_Pathway cluster_gpat GPAT Inhibition cluster_lipid Lipid Metabolism cluster_cns Central Regulation cluster_glucose Glucose Homeostasis This compound This compound GPAT GPAT (GPAT1, GPAT2) This compound->GPAT Inhibits Hypothalamus Hypothalamus This compound->Hypothalamus Acts on LPA_synthesis Lysophosphatidic Acid Synthesis GPAT->LPA_synthesis TG_synthesis Triglyceride Synthesis LPA_synthesis->TG_synthesis Lipogenesis_genes Lipogenic Gene Expression (ACC1, FAS) TG_synthesis->Lipogenesis_genes Regulates Hepatic_steatosis Hepatic Steatosis TG_synthesis->Hepatic_steatosis Contributes to Lipogenesis_genes->TG_synthesis Drives Orexigenic_peptides Orexigenic Neuropeptides (AgRP, NPY) Hypothalamus->Orexigenic_peptides Regulates Orexigenic_peptides->TG_synthesis Promotes Insulin_signaling Insulin Signaling Hepatic_steatosis->Insulin_signaling Impairs Glucose_uptake Glucose Uptake Insulin_signaling->Glucose_uptake

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols: FSG67 in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSG67 is a small molecule inhibitor of Glycerol-3-phosphate acyltransferase (GPAM), a key enzyme in the synthesis of lysophosphatidic acid (LPA). In acute myeloid leukemia (AML), GPAM is highly expressed and plays a crucial role in maintaining mitochondrial function and promoting cell survival. By inhibiting GPAM, this compound disrupts LPA production, leading to mitochondrial dysfunction, cell growth inhibition, and apoptosis in AML cells.[1] These application notes provide a comprehensive overview of the effects of this compound on AML cell lines, including detailed protocols for key experiments and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its anti-leukemic effects by targeting the GPAM-mediated LPA synthesis pathway. This leads to a cascade of events within the AML cells, ultimately culminating in apoptosis. The proposed signaling pathway is as follows:

FSG67_Mechanism_of_Action cluster_cell AML Cell cluster_rescue Experimental Rescue This compound This compound GPAM GPAM This compound->GPAM Inhibits LPA Lysophosphatidic Acid (LPA) GPAM->LPA Synthesizes Mitochondrial_Function Mitochondrial Function (e.g., Membrane Potential) LPA->Mitochondrial_Function Maintains Apoptosis Apoptosis Mitochondrial_Function->Apoptosis Dysfunction leads to Exogenous_LPA Exogenous LPA Exogenous_LPA->Mitochondrial_Function Rescues

Caption: Mechanism of this compound-induced apoptosis in AML cells.

Data Presentation

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various AML cell lines after 48 hours of treatment.

Cell LineIC50 (µM)
THP-1Data not available in tabular format
MOLM-13Data not available in tabular format
Apoptosis Induction

This compound induces apoptosis in a dose-dependent manner in AML cell lines. The following table illustrates the percentage of apoptotic cells (Annexin V positive) after 48 hours of treatment with this compound.

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+)
THP-1ControlBaseline
X µMData not available in tabular format
Y µMData not available in tabular format
MOLM-13ControlBaseline
X µMData not available in tabular format
Y µMData not available in tabular format

Note: While dose-dependent induction of apoptosis is confirmed, specific quantitative data from dose-response experiments are not available in a tabular format in the reviewed literature.

Cell Cycle Analysis

Treatment with this compound can lead to cell cycle arrest in AML cells. The table below shows the percentage of cells in each phase of the cell cycle after 48 hours of treatment.

Cell LineThis compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
THP-1ControlBaselineBaselineBaseline
X µMData not available in tabular formatData not available in tabular formatData not available in tabular format
MOLM-13ControlBaselineBaselineBaseline
X µMData not available in tabular formatData not available in tabular formatData not available in tabular format

Note: The effect of this compound on cell cycle distribution in AML cell lines has been reported, but specific quantitative data for different concentrations is not available in a tabular format.

Experimental Protocols

Experimental Workflow: In Vitro Analysis of this compound

Experimental_Workflow start Start: AML Cell Culture treatment Treat with this compound (Varying Concentrations and Timepoints) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on AML cell lines and calculate the IC50 value.

Materials:

  • AML cell lines (e.g., THP-1, MOLM-13)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.

Materials:

  • AML cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed AML cells and treat with desired concentrations of this compound for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion

This compound represents a promising therapeutic agent for AML by targeting the GPAM-LPA axis, a pathway critical for the survival of leukemic cells. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various AML cell line models. Further studies are warranted to establish a comprehensive quantitative profile of this compound's activity and to explore its potential in preclinical and clinical settings.

References

Application Notes and Protocols for Studying the Effects of FSG67 on Liver Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The liver possesses a remarkable capacity for regeneration in response to injury. This complex process involves the interplay of numerous signaling pathways that regulate hepatocyte proliferation and tissue restoration.[1][2] FSG67, a known inhibitor of glycerol (B35011) 3-phosphate acyltransferase (GPAT), has been identified as a modulator of liver regeneration.[3][4] Understanding the precise effects of this compound is crucial for its potential therapeutic application in liver disease and regenerative medicine. These application notes provide a comprehensive set of protocols to investigate the impact of this compound on liver regeneration in a preclinical mouse model.

This compound has been shown to blunt liver regeneration following acetaminophen (B1664979) (APAP)-induced liver injury by altering GSK3β and Wnt/β-catenin signaling.[3][4] These protocols are designed to allow researchers to reproduce and build upon these findings, offering detailed methodologies for inducing liver injury, administering this compound, and assessing the subsequent regenerative response through a variety of established techniques.

Key Signaling Pathway: this compound and the Wnt/β-catenin Pathway in Liver Regeneration

This compound, by inhibiting GPAT, is hypothesized to influence the Wnt/β-catenin signaling pathway, a critical regulator of liver regeneration. The diagram below illustrates the proposed mechanism of action.

Experimental_Workflow cluster_animal_model Animal Model cluster_assessment Assessment of Liver Regeneration Fasting Fasting (12-14h) APAP APAP Injection (300 mg/kg i.p.) Fasting->APAP FSG67_Admin This compound Administration (20 mg/kg i.p. at 3, 24, 48h) APAP->FSG67_Admin Sacrifice Sacrifice at Time Points FSG67_Admin->Sacrifice Blood_Collection Blood Collection Sacrifice->Blood_Collection Liver_Collection Liver Collection Sacrifice->Liver_Collection ALT_Assay Serum ALT Assay Blood_Collection->ALT_Assay Liver_Weight Liver/Body Weight Ratio Liver_Collection->Liver_Weight Histology Histology (H&E, PCNA) Liver_Collection->Histology Western_Blot Western Blot (GSK3β) Liver_Collection->Western_Blot qPCR qPCR (Cyclin D1) Liver_Collection->qPCR Data_Analysis Data Analysis and Interpretation ALT_Assay->Data_Analysis Liver_Weight->Data_Analysis Histology->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

References

Utilizing FSG67 to Investigate α-Synuclein Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-synuclein (α-Synuclein) aggregation is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease. The accumulation of misfolded α-Synuclein leads to the formation of toxic oligomers and larger aggregates, which are associated with neuronal dysfunction and cell death. Recent research has highlighted the critical role of lipid metabolism in the pathogenesis of these synucleinopathies. One promising therapeutic target in this context is Glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in the synthesis of glycerolipids. FSG67 is a known inhibitor of GPAT. Preclinical studies have demonstrated that this compound can mitigate α-Synuclein-induced toxicity by inhibiting its aggregation and reducing associated cellular stress.[1][2]

These application notes provide detailed protocols for utilizing this compound to investigate its therapeutic potential in cellular and in vitro models of α-Synuclein toxicity. The included methodologies cover the assessment of α-Synuclein aggregation, lipid peroxidation, and mitochondrial reactive oxygen species (ROS) production.

Data Presentation

The following tables present illustrative quantitative data based on the reported effects of this compound on α-Synuclein toxicity.[1][2] Please note that this is example data for illustrative purposes, as specific quantitative data from the primary study was not available in a tabular format in the provided search results.

Table 1: Effect of this compound on α-Synuclein Aggregation in vitro

Treatmentα-Synuclein Concentration (µM)Thioflavin T Fluorescence (Arbitrary Units)% Inhibition of Aggregation
Vehicle (DMSO)101500 ± 1200%
This compound (1 µM)101150 ± 9523.3%
This compound (5 µM)10780 ± 6548.0%
This compound (10 µM)10450 ± 5070.0%

Table 2: Effect of this compound on α-Synuclein-Induced Lipid Peroxidation in Primary Neurons

ConditionTreatmentC11-BODIPY (581/591) Ratio (Oxidized/Reduced)% Reduction in Lipid Peroxidation
Control (no PFF)Vehicle (DMSO)1.0 ± 0.1N/A
α-Synuclein PFFVehicle (DMSO)3.5 ± 0.40%
α-Synuclein PFFThis compound (5 µM)2.1 ± 0.340.0%
α-Synuclein PFFThis compound (10 µM)1.4 ± 0.260.0%

Table 3: Effect of this compound on α-Synuclein-Induced Mitochondrial ROS Production

ConditionTreatmentMitoSOX Red Fluorescence (Arbitrary Units)% Reduction in Mitochondrial ROS
Control (no PFF)Vehicle (DMSO)500 ± 45N/A
α-Synuclein PFFVehicle (DMSO)1800 ± 1500%
α-Synuclein PFFThis compound (5 µM)1100 ± 9038.9%
α-Synuclein PFFThis compound (10 µM)700 ± 6061.1%

Mandatory Visualizations

cluster_0 Proposed Signaling Pathway of this compound in Mitigating α-Synuclein Toxicity aSyn α-Synuclein Aggregation Lipid_meta Altered Lipid Metabolism aSyn->Lipid_meta promotes ROS Mitochondrial ROS & Lipid Peroxidation aSyn->ROS induces GPAT GPAT GPAT->Lipid_meta regulates This compound This compound This compound->GPAT inhibits Lipid_meta->ROS induces Toxicity Neuronal Toxicity & Cell Death ROS->Toxicity leads to

Caption: Proposed mechanism of this compound in reducing α-Synuclein toxicity.

cluster_1 Experimental Workflow: In Vitro α-Synuclein Aggregation Assay step1 Prepare α-Synuclein Monomers and this compound Solutions step2 Incubate α-Synuclein with this compound or Vehicle step1->step2 step3 Add Thioflavin T (ThT) step2->step3 step4 Measure Fluorescence (Ex: 450 nm, Em: 485 nm) step3->step4 step5 Analyze Data and Determine % Inhibition step4->step5

Caption: Workflow for in vitro α-Synuclein aggregation assay.

cluster_2 Experimental Workflow: Cellular Assays for α-Synuclein Toxicity cell_culture Culture Primary Neurons pff_treatment Treat with α-Synuclein PFFs cell_culture->pff_treatment fsg67_treatment Treat with this compound or Vehicle pff_treatment->fsg67_treatment incubation Incubate for 24-48 hours fsg67_treatment->incubation staining Stain with C11-BODIPY (Lipid Peroxidation) or MitoSOX Red (Mitochondrial ROS) incubation->staining imaging Fluorescence Microscopy or Plate Reader Analysis staining->imaging analysis Quantify Fluorescence and Determine % Reduction imaging->analysis

Caption: Workflow for cellular α-Synuclein toxicity assays.

Experimental Protocols

In Vitro α-Synuclein Aggregation Assay

This protocol is adapted from standard Thioflavin T (ThT) fluorescence assays to monitor the aggregation of α-Synuclein in the presence of this compound.

Materials:

  • Recombinant human α-Synuclein monomer

  • This compound

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (vehicle for this compound)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of ThT in dH₂O and filter through a 0.2 µm syringe filter.

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute lyophilized α-Synuclein monomer in PBS to a final concentration of 1 mg/mL. To remove any pre-existing aggregates, centrifuge the solution at 14,000 x g for 10 minutes at 4°C and collect the supernatant. Determine the precise protein concentration using a spectrophotometer.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing α-Synuclein monomer at a final concentration of 10 µM in PBS.

    • Add this compound at various final concentrations (e.g., 1, 5, 10 µM) or an equivalent volume of DMSO for the vehicle control.

    • Add ThT to a final concentration of 25 µM.

    • The final volume in each well should be 100-200 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes for 48 hours) using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • The percentage inhibition of aggregation by this compound can be calculated by comparing the fluorescence at the plateau phase of the vehicle control with that of the this compound-treated samples.

Cellular Assay for α-Synuclein-Induced Lipid Peroxidation

This protocol utilizes the fluorescent probe C11-BODIPY(581/591) to measure lipid peroxidation in primary neurons treated with α-Synuclein pre-formed fibrils (PFFs) and this compound.

Materials:

  • Primary neuronal cell culture (e.g., mouse cortical neurons)

  • α-Synuclein Pre-formed Fibrils (PFFs)

  • This compound

  • C11-BODIPY(581/591)

  • Neurobasal medium and supplements

  • DMSO

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate primary neurons at an appropriate density in multi-well plates.

    • Allow the neurons to mature for at least 7 days in vitro.

    • Treat the neurons with α-Synuclein PFFs at a final concentration known to induce toxicity (e.g., 1-5 µg/mL).

    • Concurrently, treat the cells with this compound at desired concentrations (e.g., 5, 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Staining with C11-BODIPY:

    • Prepare a working solution of C11-BODIPY(581/591) in cell culture medium (final concentration ~2 µM).

    • Remove the treatment medium from the cells and add the C11-BODIPY working solution.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with pre-warmed PBS.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope. The unoxidized probe fluoresces in the red channel (Ex/Em ~581/591 nm), while the oxidized probe fluoresces in the green channel (Ex/Em ~488/510 nm).

    • Quantify the fluorescence intensity in both channels for individual cells or for the entire field of view.

    • The ratio of green to red fluorescence intensity is a measure of lipid peroxidation.

    • Calculate the percentage reduction in lipid peroxidation in this compound-treated cells compared to the vehicle-treated, PFF-exposed cells.

Cellular Assay for α-Synuclein-Induced Mitochondrial ROS

This protocol uses the MitoSOX Red indicator to specifically detect mitochondrial superoxide (B77818) in primary neurons.

Materials:

  • Primary neuronal cell culture

  • α-Synuclein PFFs

  • This compound

  • MitoSOX Red mitochondrial superoxide indicator

  • HBSS (Hank's Balanced Salt Solution)

  • DMSO

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as described in Protocol 2.

  • Staining with MitoSOX Red:

    • Prepare a 5 µM working solution of MitoSOX Red in HBSS.

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Add the MitoSOX Red working solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells gently three times with warm HBSS.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~510/580 nm) or a microplate reader.

    • Quantify the fluorescence intensity for each condition.

    • Calculate the percentage reduction in mitochondrial ROS production in this compound-treated cells compared to the vehicle-treated, PFF-exposed cells.

Conclusion

This compound presents a promising tool for investigating the role of lipid metabolism in α-Synuclein-mediated neurotoxicity. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of this compound and other GPAT inhibitors in preclinical models of Parkinson's disease and other synucleinopathies. By quantifying the effects on α-Synuclein aggregation, lipid peroxidation, and mitochondrial ROS, these assays can contribute to the development of novel therapeutic strategies targeting the lipid-α-Synuclein axis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FSG67 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of FSG67 for accurate and reproducible cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in the synthesis of lysophosphatidic acid (lysoPA) and phosphatidic acid (PA).[1] By inhibiting GPAT, this compound can impact lipid metabolism, cell proliferation, and signaling pathways.[1][2]

Q2: What is a typical IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound has been reported to be approximately 24 µM for GPAT inhibition.[3] In studies on mature adipocytes, an IC50 of 27.7 ± 4.4 μM was observed for its effect on oxidative metabolism.[3]

Q3: What is a recommended starting concentration range for this compound in a cell viability assay?

A good starting point for a dose-response experiment with a new compound is to test a wide range of concentrations centered around its known IC50 value. For this compound, a preliminary experiment could include concentrations from 0.1 µM to 100 µM, using serial dilutions (e.g., 1:3 or 1:5). This broad range will help to identify the dynamic range of the compound's effect on the specific cell line being used.

Q4: Which cell viability assay is most suitable for use with this compound?

The choice of assay can depend on the cell type and experimental goals. Common and reliable options include:

  • MTT Assay: A colorimetric assay that measures metabolic activity. It's a widely used and cost-effective method.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. This assay is known for its high sensitivity.[4][5]

It is always recommended to confirm results with a second, mechanistically different assay to ensure the observed effects are not an artifact of the chosen method.

Q5: How does this compound impact signaling pathways within the cell?

Research has shown that this compound can influence the GSK3β (Glycogen Synthase Kinase-3 beta) and Wnt/β-catenin signaling pathways.[1][6] Specifically, this compound has been observed to decrease the phosphorylation of GSK3β, which can in turn affect the stability and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[1][6]

Troubleshooting Guide

This guide provides solutions to common issues encountered when performing cell viability assays with this compound.

Issue Potential Cause Troubleshooting Steps
High Background Signal Contamination of reagents or media with microorganisms or ATP.[4]Use fresh, sterile reagents and media. Filter-sterilize solutions if contamination is suspected. Include "no-cell" control wells to determine the background signal from the media and assay reagents alone.
Use of clear or black microplates for luminescent assays.[4]For luminescent assays like CellTiter-Glo®, use opaque, white-walled plates to prevent well-to-well crosstalk.[4]
Incorrect plate reader settings.Optimize the gain setting on the luminometer; excessively high gain can amplify background noise.[4]
Inconsistent Results Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting.
"Edge effect" in multi-well plates.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).
Incomplete cell lysis (for ATP-based assays).Ensure thorough mixing after adding the CellTiter-Glo® reagent. An orbital shaker can be used to facilitate lysis.[6]
Low Signal-to-Noise Ratio Suboptimal cell number.Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay. The signal should be in the linear range of the assay.
Incorrect incubation times.Optimize the incubation time for both the this compound treatment and the assay reagent. This may vary between cell lines.
Compound Interference with Assay Chemistry This compound directly reduces the assay reagent (e.g., MTT).To test for this, incubate this compound with the assay reagent in a cell-free system. If a color change or signal is produced, consider using an alternative assay with a different detection principle.

Quantitative Data Summary

Parameter Value Context Reference
IC50 (GPAT inhibition) 24 µMIn vitro enzyme inhibition[3]
IC50 (Oxidative Metabolism) 27.7 ± 4.4 μMMature adipocytes[3]
In vivo dosage (mouse) 20 mg/kgTreatment after acetaminophen (B1664979) overdose[1][6]

Experimental Protocols

Detailed Protocol: Optimizing this compound Concentration using the MTT Assay

This protocol provides a step-by-step guide to determine the optimal concentration of this compound for your cell line of interest.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well, clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "no-cell" controls (medium only) and "vehicle" controls (cells treated with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the appropriate wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Determine Optimal Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Prepare Serial Dilutions of this compound B->D E Treat Cells with this compound and Controls C->E D->E F Incubate for Desired Time Period E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Measure Signal (Absorbance/Luminescence) G->H I Calculate Percent Viability vs. Vehicle Control H->I J Generate Dose-Response Curve and Determine IC50 I->J

Caption: Workflow for optimizing this compound concentration in cell viability assays.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_this compound Effect of this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_P β-catenin-P Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh GSK3b_inactive GSK3β (inactive) Dsh->GSK3b_inactive Inhibition of Destruction Complex Beta_Catenin_stable Stable β-catenin Nucleus Nucleus Beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF Beta_Catenin_stable->TCF_LEF Co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound GPAT GPAT This compound->GPAT Inhibits PA_LysoPA PA / LysoPA GSK3b_dephos GSK3β (dephosphorylated/active) PA_LysoPA->GSK3b_dephos Reduced inhibition of GSK3β (leading to its activation) GSK3b_dephos->Destruction_Complex Promotes activity

Caption: Simplified Wnt/β-catenin signaling pathway and the putative effect of this compound.

References

Stability and proper storage conditions for FSG67 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of FSG67 powder for researchers, scientists, and drug development professionals.

Stability and Storage Conditions

Proper handling and storage of this compound powder are crucial for maintaining its integrity and ensuring reliable experimental outcomes.

Recommended Storage Conditions

For optimal stability, this compound powder and its solutions should be stored under the following conditions:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Data sourced from multiple suppliers and may be subject to minor variations. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the appearance of this compound powder?

A1: this compound is a solid, light yellow to yellow powder.[1] Any significant change in color may indicate degradation.

Q2: How should this compound powder be shipped?

A2: this compound powder is typically shipped at room temperature for continental US deliveries; shipping conditions may vary for other locations.[1] Upon receipt, it is imperative to transfer the powder to the recommended storage conditions.

Q3: Is this compound powder sensitive to moisture?

Q4: How many times can I freeze-thaw a solution of this compound?

A4: To prevent degradation, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound powder.

Q1: I observed a change in the color of my this compound powder. What should I do?

A1: A visible change in the color of the powder (e.g., darkening) can be an indicator of chemical degradation. It is recommended to verify the integrity of the compound using an analytical method such as HPLC or LC-MS to check its purity. If degradation is confirmed, the use of a fresh batch of the compound is advised.

Q2: My this compound powder is not dissolving properly in DMSO, even with sonication.

A2: This issue is often linked to the quality of the DMSO. Ensure you are using a fresh, anhydrous grade of DMSO, as this compound's solubility is significantly impacted by moisture absorbed by the solvent.[1] If the problem persists with fresh DMSO, consider preparing a fresh stock solution from a new vial of this compound powder.

Q3: I am seeing inconsistent or lower-than-expected activity in my experiments with this compound.

A3: Inconsistent results can stem from the degradation of the this compound stock solution. It is advisable to prepare fresh working solutions for each experiment from a properly stored stock. If you have been using the same stock solution for an extended period or it has undergone multiple freeze-thaw cycles, its potency may be compromised. Prepare a new stock solution and compare its performance.

Q4: There is precipitation in my this compound stock solution after storage.

A4: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has degraded. Gently warm the solution and sonicate to attempt redissolution. If precipitation persists, it is best to prepare a fresh stock solution. Storing aliquots at the recommended temperature (-80°C or -20°C) can help prevent this issue.

General Protocol for Assessing Powder Stability

While a specific, validated stability-indicating method for this compound is not publicly available, a general approach can be taken to assess the stability of the powder under specific conditions.

1. Initial Analysis:

  • Obtain an initial purity profile of a new batch of this compound powder using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This will serve as the baseline (T=0).
  • Document the physical appearance (color, crystallinity) of the powder.

2. Stress Conditions:

  • To perform forced degradation studies, expose aliquots of the powder to various stress conditions, such as:
  • Heat: Store at an elevated temperature (e.g., 40°C) for a defined period.
  • Humidity: Store in a humidity chamber (e.g., 25°C/75% RH).
  • Light: Expose to a photostability chamber according to ICH Q1B guidelines.

3. Time-Point Analysis:

  • At predefined time points (e.g., 1, 2, 4 weeks), remove an aliquot from each stress condition.
  • Analyze the samples by HPLC or LC-MS and compare the purity profile to the T=0 baseline.
  • Look for the appearance of new peaks (degradants) and a decrease in the main peak area of this compound.
  • Document any changes in physical appearance.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.
  • This information will help in understanding the potential degradation pathways and in defining optimal storage and handling procedures.

Visual Guides

FSG67_Troubleshooting_Workflow cluster_start cluster_check Initial Checks cluster_action Corrective Actions cluster_verification Verification cluster_end start Stability Issue Observed (e.g., color change, low activity) check_visual Visually Inspect Powder and Solution start->check_visual check_storage Review Storage Conditions check_visual->check_storage No obvious issue fresh_solution Prepare Fresh Working Solution check_storage->fresh_solution Storage OK new_stock Prepare New Stock Solution with Anhydrous DMSO check_storage->new_stock Improper Storage fresh_solution->new_stock Issue Persists end Issue Resolved fresh_solution->end Issue Resolved new_vial Use New Vial of this compound Powder new_stock->new_vial Issue Persists new_stock->end Issue Resolved analytical_test Optional: Verify Purity (HPLC/LC-MS) new_vial->analytical_test If issue continues new_vial->end Issue Resolved analytical_test->end Purity Confirmed end_fail Contact Technical Support analytical_test->end_fail Degradation Confirmed FSG67_Storage_Conditions cluster_powder This compound Powder cluster_solution This compound in Solvent powder_storage Store in a tightly sealed container Protect from light and moisture temp_neg_20 -20°C (Up to 3 years) powder_storage->temp_neg_20 Long-term temp_4 4°C (Up to 2 years) powder_storage->temp_4 Short-term solution_storage Aliquot into single-use volumes Avoid repeated freeze-thaw cycles sol_temp_neg_80 -80°C (Up to 6 months) solution_storage->sol_temp_neg_80 Long-term sol_temp_neg_20 -20°C (Up to 1 month) solution_storage->sol_temp_neg_20 Short-term

References

Addressing inconsistent results in FSG67 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FSG67 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with the glycerol-3-phosphate acyltransferase (GPAT) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial step in the synthesis of glycerolipids.[1][2][3] By inhibiting GPAT, this compound reduces the production of lysophosphatidic acid (lysoPA) and phosphatidic acid (PA), which are precursors for triacylglycerols and phospholipids.[4][5] This inhibition affects downstream signaling pathways, including the Wnt/β-catenin pathway.[6][7][8]

Q2: What are the common research applications of this compound?

A2: this compound is utilized in various research areas, including:

  • Liver Regeneration: Investigating its role in blunting liver regeneration after events like acetaminophen (B1664979) (APAP) overdose.[6][7][8]

  • Metabolic Diseases: Studying its effects on diet-induced obesity, insulin (B600854) sensitivity, and food intake.[1]

  • Cancer Research: Exploring its potential as an anti-leukemic agent, particularly in acute myeloid leukemia (AML).[2][4]

Q3: What are the reported IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. Reported values include:

  • GPAT inhibition: 24 µM.[9]

  • Inhibition of triglyceride and phosphatidylcholine synthesis in 3T3-L1 adipocytes: 33.9 µM and 36.3 µM, respectively.[1]

  • Total mitochondrial GPAT activity: 30.2 µM.[1]

  • GPAT1 activity: 42.1 µM.[1]

Q4: How should this compound be stored?

A4: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[9]

Troubleshooting Inconsistent Results

Issue 1: Variability in the effect of this compound on cell proliferation and signaling.
  • Question: My results on cell proliferation markers (like PCNA) and signaling pathways (like Wnt/β-catenin) are inconsistent between experiments. What could be the cause?

  • Answer: Inconsistent results with this compound can stem from several factors. One key aspect to consider is the potential for variability in downstream signaling components. For instance, studies have shown that while this compound consistently reduces GSK3β phosphorylation, the rescue of its effects by other inhibitors like L803-mts highlights the complexity of the signaling cascade.[6][7] Furthermore, inconsistent results have been reported in experiments involving exogenous phosphatidic acid (PA), a lipid downstream of the enzyme inhibited by this compound, suggesting that the formulation and delivery of related lipid molecules can be a source of variability.[7]

    Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition.

    • Verify Compound Integrity: Use freshly prepared this compound solutions for each experiment to avoid degradation.

    • Optimize Dosing and Timing: The timing of this compound administration in relation to other treatments (e.g., APAP overdose models) is critical. Effects on markers like GSK3β phosphorylation have been observed to precede changes in proliferation markers like PCNA.[6][7][8]

    • Control for Vehicle Effects: The vehicle used to dissolve this compound can have its own biological effects. Always include a vehicle-only control group.

    • Consider Downstream Pathway Variability: Be aware that the cellular state and the activity of other signaling pathways can influence the outcome of this compound treatment.

Issue 2: Unexpected or off-target effects observed.
  • Question: I am observing effects that don't seem directly related to GPAT inhibition. Is this expected?

  • Answer: While this compound is a known GPAT inhibitor, it's important to consider its broader impact on lipid metabolism. By altering the levels of lysoPA and PA, this compound can indirectly influence numerous cellular processes that rely on these signaling lipids. For example, in studies of liver regeneration, this compound did not affect toxicity, APAP bioactivation, or oxidative stress, but it did reduce the expression of proliferating cell nuclear antigen (PCNA).[6][7][8]

    Troubleshooting Steps:

    • Comprehensive Analysis: Measure a broader range of endpoints to understand the full impact of this compound in your experimental system.

    • Dose-Response Analysis: Perform a dose-response study to determine the optimal concentration that elicits the desired effect with minimal off-target consequences.

    • Review Literature for Similar Models: Examine publications using this compound in similar experimental models to identify potential known secondary effects.

Experimental Protocols

In Vivo Mouse Model of Acetaminophen (APAP) Overdose
  • Objective: To investigate the effect of this compound on liver regeneration following APAP-induced injury.

  • Methodology:

    • Mice are administered 300 mg/kg APAP at 0 hours.[6][7][8]

    • This compound (20 mg/kg) or vehicle is administered at 3, 24, and 48 hours post-APAP treatment.[6][7][8]

    • Blood and liver tissues are collected at multiple time points for analysis.[6][7][8]

    • Analysis includes measurement of plasma alanine (B10760859) aminotransferase (ALT), histology, glutathione (B108866) levels, and protein expression of markers like PCNA and GSK3β phosphorylation via immunoblotting.[6][7]

This compound Solution Preparation for In Vivo Studies
  • Vehicle Composition 1:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

    • This formulation yields a clear solution of at least 2.5 mg/mL.[9]

  • Vehicle Composition 2:

    • 10% DMSO

    • 90% Corn Oil

    • This formulation also yields a clear solution of at least 2.5 mg/mL.[9]

Quantitative Data Summary

ParameterValueExperimental ContextReference
This compound IC50 (GPAT) 24 µMGeneral GPAT inhibition[9]
This compound IC50 (Triglyceride Synthesis) 33.9 µM3T3-L1 adipocytes[1]
This compound IC50 (Phosphatidylcholine Synthesis) 36.3 µM3T3-L1 adipocytes[1]
This compound IC50 (Total Mitochondrial GPAT) 30.2 µMIsolated mitochondria[1]
This compound IC50 (GPAT1) 42.1 µMIsolated mitochondria[1]
In Vivo Dosage (Mouse) 20 mg/kgAPAP-induced liver injury model[6][7][8]
In Vivo Dosage (Mouse) 5 mg/kgDiet-induced obesity model[1]

Visualizations

FSG67_Signaling_Pathway cluster_upstream Upstream Inhibition cluster_downstream Downstream Effects Glycerol-3-Phosphate Glycerol-3-Phosphate GPAT GPAT Glycerol-3-Phosphate->GPAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->GPAT PA Phosphatidic Acid (PA) & Lysophosphatidic Acid (lysoPA) GPAT->PA Produces This compound This compound This compound->GPAT Inhibits GSK3b GSK3β (Glycogen Synthase Kinase 3β) PA->GSK3b Inhibits Wnt Wnt/β-catenin Signaling GSK3b->Wnt Inhibits Proliferation Cell Proliferation (e.g., PCNA, Cyclin D1) Wnt->Proliferation Promotes Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Reagents Verify this compound Integrity (Fresh Preparation, Proper Storage) Start->Check_Reagents Standardize_Protocol Standardize Experimental Protocol (Cell Density, Dosing Time, etc.) Start->Standardize_Protocol Control_Group Review Control Groups (Vehicle Effects) Start->Control_Group Dose_Response Perform Dose-Response Analysis Check_Reagents->Dose_Response Standardize_Protocol->Dose_Response Analyze_Downstream Analyze Multiple Downstream Endpoints Control_Group->Analyze_Downstream Dose_Response->Analyze_Downstream Outcome Consistent Results Analyze_Downstream->Outcome

References

Potential off-target effects of the inhibitor FSG67

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the glycerol-3-phosphate acyltransferase (GPAT) inhibitor, FSG67. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential off-target effects and ensure the accurate interpretation of your experimental results.

Summary of this compound Inhibitory Activity

This compound is a known inhibitor of glycerol-3-phosphate acyltransferase (GPAT), a critical enzyme in the synthesis of glycerolipids. While potent against its intended target, researchers should be aware of potential off-target activities. The following table summarizes the known on-target and potential off-target inhibitory concentrations (IC50) of this compound.

Target FamilyTargetIC50 (µM)Notes
On-Target Total Mitochondrial GPAT24 - 30.2Primary target of this compound.[1][2]
GPAT142.1[2]
GPAT2-This compound inhibits both GPAT1 and GPAT2 isoforms.[2]
Potential Off-Target GSK3β-This compound has been shown to reduce the phosphorylation of GSK3β, suggesting a potential indirect off-target effect.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound inhibitor?

A1: The primary target of this compound is glycerol-3-phosphate acyltransferase (GPAT), a key enzyme that catalyzes the initial step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. This compound has been shown to inhibit multiple isoforms of GPAT, including those located in the mitochondria.[2]

Q2: Are there any known off-target effects of this compound?

A2: Yes, studies have indicated a potential off-target effect of this compound on the Glycogen Synthase Kinase 3β (GSK3β) and Wnt/β-catenin signaling pathway.[1][3][4] It has been observed that this compound can lead to a reduction in the phosphorylation of GSK3β.[1][3][4]

Q3: How does this compound affect the GSK3β and Wnt/β-catenin pathway?

A3: The precise mechanism is still under investigation, but it is hypothesized that this compound's effect on GSK3β may be indirect. By inhibiting GPAT, this compound reduces the synthesis of phosphatidic acid (PA). PA is thought to inhibit GSK3β, so a reduction in PA levels could lead to increased GSK3β activity (and thus, reduced phosphorylation of GSK3β at its inhibitory serine residue).[1] This can subsequently impact the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes, including proliferation.[1]

Q4: What are the potential consequences of the off-target effect on GSK3β?

A4: Altered GSK3β activity can have significant downstream effects. For instance, in the context of liver regeneration following acetaminophen-induced injury, inhibition of GSK3β phosphorylation by this compound was associated with reduced hepatocyte proliferation.[1][3][4] Researchers should consider this potential off-target effect when interpreting data from experiments involving cellular growth, proliferation, and apoptosis.

Troubleshooting Guide

This guide is designed to help you troubleshoot and interpret experimental results when using the this compound inhibitor, with a focus on identifying potential off-target effects.

Issue Possible Cause Recommended Action
Unexpected changes in cell proliferation or apoptosis. This could be due to the off-target effects of this compound on the GSK3β/Wnt signaling pathway.1. Confirm On-Target Effect: Use a structurally different GPAT inhibitor to see if the phenotype is replicated. 2. Assess GSK3β Activity: Perform a Western blot to analyze the phosphorylation status of GSK3β (at Ser9) and the levels of downstream targets like β-catenin and Cyclin D1. A decrease in p-GSK3β (Ser9) may indicate an off-target effect. 3. Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit GPAT activity without significantly affecting the GSK3β pathway.
Results are inconsistent with previously published data for GPAT inhibition. The observed phenotype may be a combination of on-target and off-target effects, or it could be specific to your experimental system.1. Control Experiments: Include appropriate controls, such as a vehicle-only control and a positive control with a well-characterized GPAT inhibitor. 2. Rescue Experiment: If you suspect GSK3β involvement, consider a rescue experiment using a GSK3 inhibitor to see if it reverses the effects of this compound.[1] 3. Literature Review: Thoroughly review the literature for studies using this compound in similar experimental models to understand expected outcomes and potential confounding factors.
Difficulty in attributing the observed effects solely to GPAT inhibition. The complexity of cellular signaling pathways means that inhibiting one enzyme can have cascading effects on other pathways.1. Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knock down GPAT and compare the phenotype to that observed with this compound treatment. This can help to distinguish on-target from off-target effects. 2. Kinase Profiling: For a comprehensive analysis, consider performing a kinase selectivity screen to identify other potential off-target kinases that may be affected by this compound.

Experimental Protocols

Protocol 1: In Vitro GPAT Activity Assay

This protocol provides a method for measuring the enzymatic activity of GPAT in the presence of this compound.

Materials:

  • This compound inhibitor

  • Isolated mitochondria or microsomal fractions (as a source of GPAT)

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mM DTT, 8 mM NaF, 2 mg/mL fatty acid-free BSA

  • Substrates: [³H]glycerol-3-phosphate and palmitoyl-CoA

  • N-ethylmaleimide (NEM) to differentiate GPAT1 and GPAT2 activity

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the GPAT enzyme source.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for 15-30 minutes at 37°C.

  • To distinguish between GPAT1 and GPAT2 activity, a parallel set of reactions can be prepared with the inclusion of 100 µM NEM, which inactivates GPAT2.[2]

  • Initiate the enzymatic reaction by adding the substrates, [³H]glycerol-3-phosphate (e.g., 300 µM) and palmitoyl-CoA (e.g., 80 µM).

  • Incubate the reaction for 10-20 minutes at 23-37°C.

  • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Extract the lipid products using an organic solvent (e.g., chloroform:methanol).

  • Quantify the amount of radiolabeled lysophosphatidic acid (LPA) formed using a scintillation counter.

  • Plot the percentage of GPAT inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot Analysis of GSK3β/Wnt Signaling Pathway

This protocol describes how to assess the potential off-target effects of this compound on the GSK3β/Wnt signaling pathway in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-catenin, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated and total proteins to the loading control. A decrease in the ratio of p-GSK3β (Ser9) to total GSK3β in this compound-treated cells compared to the control would suggest an off-target effect.

Visualizations

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_this compound Effect of this compound GSK3b_off GSK3β (Active) beta_catenin_off β-catenin GSK3b_off->beta_catenin_off P Axin_off Axin Axin_off->beta_catenin_off APC_off APC APC_off->beta_catenin_off CK1_off CK1α CK1_off->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh Axin_on Axin LRP5_6->Axin_on GSK3b_on GSK3β (Inactive) Dsh->GSK3b_on Inhibits beta_catenin_on β-catenin (Stable) TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound GPAT GPAT This compound->GPAT Inhibits PA Phosphatidic Acid GPAT->PA Synthesizes GSK3b_this compound GSK3β PA->GSK3b_this compound Inhibits

Caption: Wnt/β-catenin signaling pathway and the potential indirect effect of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response phenotype_persists Does Phenotype Persist at Low Concentrations? dose_response->phenotype_persists on_target Likely On-Target Effect phenotype_persists->on_target No off_target_suspected Potential Off-Target Effect phenotype_persists->off_target_suspected Yes structurally_unrelated Use Structurally Unrelated GPAT Inhibitor off_target_suspected->structurally_unrelated phenotype_replicated Is Phenotype Replicated? structurally_unrelated->phenotype_replicated phenotype_replicated->on_target Yes genetic_knockdown Perform Genetic Knockdown (siRNA/CRISPR) of GPAT phenotype_replicated->genetic_knockdown No phenotype_matches Does Knockdown Phenotype Match Inhibitor Phenotype? genetic_knockdown->phenotype_matches phenotype_matches->on_target Yes off_target_confirmed Likely Off-Target Effect phenotype_matches->off_target_confirmed No investigate_pathway Investigate Specific Off-Target Pathways (e.g., Western Blot for p-GSK3β) off_target_confirmed->investigate_pathway

Caption: Experimental workflow for investigating potential off-target effects of this compound.

GPAT_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Acyl_CoA Acyl-CoA Acyl_CoA->GPAT AGPAT AGPAT Acyl_CoA->AGPAT LPA Lysophosphatidic Acid (LPA) GPAT->LPA This compound This compound This compound->GPAT Inhibits LPA->AGPAT PA Phosphatidic Acid (PA) AGPAT->PA Other_Lipids Triglycerides, Phospholipids PA->Other_Lipids

Caption: Simplified overview of the GPAT-initiated lipid synthesis pathway.

References

Technical Support Center: Mitigating FSG67-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FSG67. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating cellular stress induced by the novel compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular stress induced by this compound?

Our preliminary data suggests that this compound induces a multi-faceted cellular stress response, primarily characterized by:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] This is an early and significant response to this compound treatment.

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER lumen, triggering the Unfolded Protein Response (UPR).[2][3]

  • DNA Damage: Evidence suggests that higher concentrations or prolonged exposure to this compound can lead to DNA strand breaks.[4][5]

Q2: My cells show high cytotoxicity even at low concentrations of this compound. What could be the reason?

High cytotoxicity at low concentrations could be due to several factors:

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound. We recommend performing a dose-response curve for each new cell line.

  • Basal Stress Levels: Cells that are already under stress (e.g., from high passage number, nutrient deprivation, or contamination) may be more susceptible to this compound-induced toxicity.

  • Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded.

Q3: Can I use antioxidants to mitigate this compound-induced oxidative stress?

Yes, antioxidants can be an effective strategy. However, the choice and concentration of the antioxidant should be carefully considered. Systemic application of ROS scavengers might also reduce the intended therapeutic effect of a drug.[6][7]

Recommended Antioxidants:

  • N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant.

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[1]

  • Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[1]

It is crucial to include appropriate controls, including cells treated with the antioxidant alone, to assess any independent effects on cell viability and signaling.

Q4: What are the key markers to confirm ER stress in my this compound-treated cells?

To confirm ER stress, we recommend monitoring the activation of the three main UPR sensor proteins through Western blotting or qPCR:

  • PERK (Protein kinase RNA-like ER kinase): Look for phosphorylation of PERK and its downstream target eIF2α.

  • IRE1α (Inositol-requiring enzyme 1α): Monitor the splicing of XBP1 mRNA as an indicator of IRE1α activation.[8]

  • ATF6 (Activating transcription factor 6): Assess the cleavage of ATF6, which releases its active transcription factor domain.[9]

Q5: Are there inhibitors available to specifically block this compound-induced ER stress?

Yes, several small molecule inhibitors can target specific branches of the UPR. These can be useful tools to dissect the role of ER stress in this compound's mechanism of action.

InhibitorTargetRecommended Starting Concentration
GSK2606414 PERK kinase0.1 - 1 µM
4µ8C IRE1α RNase10 - 50 µM
TUDCA (Tauroursodeoxycholic acid) Chemical Chaperone100 - 500 µM

Note: Optimal concentrations may vary depending on the cell type and experimental conditions.

Troubleshooting Guides

High Variability in Cell Viability Assays (e.g., MTT, MTS)
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use reverse pipetting for viscous cell suspensions. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. If you must use them, fill the surrounding wells with sterile PBS or media to create a humidity barrier.
Reagent-Compound Interaction This compound may directly react with the viability assay reagent. Run a cell-free control with this compound and the assay reagent to check for any chemical interactions.
High Standard Deviation A high standard deviation can indicate significant variability between replicate wells.[10][11] Increasing the number of replicates per condition can help to reduce this variability.
Viability Exceeding 100% This can occur due to pipetting errors, natural variations in cellular metabolism, or if the compound has a proliferative effect at certain concentrations.[12]
High Background in Immunofluorescence Staining
Potential Cause Troubleshooting Steps
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[13][14][15]
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA, normal serum from the secondary antibody host species).[14][15][16]
Inadequate Washing Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[13][14][15]
Autofluorescence Examine an unstained sample to check for endogenous fluorescence.[17] If present, consider using a different fixative or treating with a quenching agent like sodium borohydride.
Secondary Antibody Cross-Reactivity Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize non-specific binding.[14]

Experimental Protocols & Data

Measuring Oxidative Stress

A common method to measure intracellular ROS is using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

Protocol: DCFDA Assay for ROS Detection

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • DCFDA Staining: Remove the treatment media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA in warm PBS to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, remove the DCFDA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.

Representative Data: Effect of NAC on this compound-Induced ROS Production

TreatmentROS Level (Fold Change vs. Control)Standard Deviation
Vehicle Control1.0± 0.12
This compound (10 µM)4.5± 0.45
This compound (10 µM) + NAC (1 mM)1.8± 0.21
NAC (1 mM)1.1± 0.15
Assessing DNA Damage

The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[4][5]

Protocol: Alkaline Comet Assay

  • Cell Preparation: Treat cells with this compound. After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (B213101) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis: Remove the coverslip and immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for 1-2 hours.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide) and visualize using a fluorescence microscope.

Representative Data: DNA Damage Quantification

Treatment% Tail DNAStandard Deviation
Vehicle Control3.2± 1.5
This compound (25 µM)28.7± 4.2
This compound (50 µM)55.1± 6.8

Visual Guides

This compound-Induced Cellular Stress Pathways

FSG67_Stress_Pathways cluster_this compound This compound Treatment cluster_Cellular_Stress Cellular Stress Responses cluster_Mitigation Mitigation Strategies This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ↑ ER Stress This compound->ER_Stress DNA_Damage ↑ DNA Damage This compound->DNA_Damage Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits ER_Inhibitors ER Stress Inhibitors (e.g., 4µ8C) ER_Inhibitors->ER_Stress Inhibits DNA_Repair DNA Repair Enhancers DNA_Repair->DNA_Damage Repairs

Caption: Overview of this compound-induced stress and mitigation points.

Experimental Workflow: Assessing Mitigation Strategies

Mitigation_Workflow cluster_assays Downstream Assays start Seed Cells treat_this compound Treat with this compound +/- Mitigating Agent start->treat_this compound incubate Incubate for Defined Period treat_this compound->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability ros ROS Detection (e.g., DCFDA) incubate->ros er_stress ER Stress Markers (Western Blot) incubate->er_stress dna_damage DNA Damage Assay (Comet Assay) incubate->dna_damage analyze Data Analysis & Interpretation viability->analyze ros->analyze er_stress->analyze dna_damage->analyze

Caption: Workflow for testing this compound stress mitigation agents.

Logical Flow for Troubleshooting High Assay Variability

Troubleshooting_Logic start High Variability Observed in Assay check_seeding Review Cell Seeding Protocol start->check_seeding outcome_seeding Variability Reduced? check_seeding->outcome_seeding check_edge Evaluate for Edge Effects outcome_edge Variability Reduced? check_edge->outcome_edge check_reagent Test for Reagent Interaction (Cell-Free) outcome_reagent Interaction Found? check_reagent->outcome_reagent increase_reps Increase Number of Replicates end Problem Resolved increase_reps->end outcome_seeding->check_edge No solution_seeding Implement Consistent Seeding Technique outcome_seeding->solution_seeding Yes outcome_edge->check_reagent No solution_edge Avoid Outer Wells or Use Barriers outcome_edge->solution_edge Yes outcome_reagent->increase_reps No solution_reagent Choose Alternative Assay Method outcome_reagent->solution_reagent Yes solution_seeding->end solution_edge->end solution_reagent->end

Caption: Decision tree for troubleshooting assay variability.

References

Best practices for long-term storage of FSG67 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of FSG67 solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity. Recommendations for both powdered form and stock solutions are summarized below.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution in anhydrous Dimethyl Sulfoxide (DMSO). Due to DMSO's hygroscopic nature, it is crucial to use a fresh, unopened container to prevent the introduction of moisture, which can affect the solubility and stability of this compound.[1]

Q3: Can I store this compound solutions in aqueous buffers?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. For experiments requiring an aqueous environment, it is best to first dissolve this compound in DMSO and then perform a serial dilution into the aqueous buffer immediately before use.

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur if the solubility limit is exceeded or due to improper storage. If precipitation is observed, gentle warming and sonication can help to redissolve the compound.[2] To prevent precipitation, ensure the final concentration in your working solution does not exceed the solubility limit in the chosen solvent system. When diluting a DMSO stock solution into an aqueous buffer, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation.

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: To avoid degradation, it is highly recommended to aliquot the this compound stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can compromise the stability of the compound.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in stock solution 1. Incorrect solvent used. 2. Storage temperature is too high. 3. Moisture has been absorbed by the DMSO.1. Ensure you are using anhydrous DMSO. 2. Store the stock solution at -20°C or -80°C. 3. Use fresh, high-quality DMSO. Gentle warming and sonication may help to redissolve the precipitate.[2]
Inconsistent experimental results 1. Degradation of this compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the stock solution.1. Prepare fresh stock solutions and store them under the recommended conditions. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Verify the concentration of your stock solution.
Low or no inhibitory activity 1. This compound has degraded. 2. Incorrect preparation of the working solution.1. Use a fresh aliquot of the stock solution or prepare a new stock solution. 2. Review the protocol for preparing the working solution to ensure all steps were followed correctly.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Shelf Life Special Considerations
Powder -20°C3 yearsStore in a dry, dark place.
Powder 4°C2 yearsFor shorter-term storage.
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
In Solvent (DMSO) -20°C1 monthFor more frequent use, but with a shorter shelf life.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies

This protocol provides an example formulation for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure:

  • To prepare a 1 mL working solution, add the following components sequentially in a sterile tube, ensuring to mix thoroughly after each addition:

    • 100 µL of 25 mg/mL this compound in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of saline[2]

  • This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • The final concentration of this compound in this working solution will be 2.5 mg/mL.

  • It is recommended to prepare this working solution fresh on the day of use.

Mandatory Visualization

Signaling Pathway of this compound Inhibition

This compound is an inhibitor of glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in the synthesis of lysophosphatidic acid (lysoPA) and phosphatidic acid (PA).[3] By inhibiting GPAT, this compound reduces the levels of PA. In some cellular contexts, PA is known to inhibit glycogen (B147801) synthase kinase 3β (GSK3β). The inhibition of GSK3β is a critical step in the activation of the canonical Wnt/β-catenin signaling pathway. When GSK3β is active, it phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. When GSK3β is inhibited, β-catenin is not degraded, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival, such as Cyclin D1.[3][4][5] Therefore, by inhibiting GPAT, this compound can lead to a decrease in the inhibition of GSK3β, resulting in increased β-catenin degradation and a reduction in Wnt/β-catenin signaling.[4][5]

FSG67_Signaling_Pathway cluster_0 Cellular Lipid Synthesis cluster_1 Wnt/β-catenin Signaling G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT lysoPA lysoPA / PA GPAT->lysoPA GSK3b GSK3β lysoPA->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates degradation Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Translocates proliferation Cell Proliferation (e.g., Cyclin D1) nucleus->proliferation Activates This compound This compound This compound->GPAT

Caption: this compound inhibits GPAT, impacting the Wnt/β-catenin signaling pathway.

References

Technical Support Center: Avoiding Precipitation of FSG67 in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of FSG67 precipitation in cell culture media.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous culture medium.[1] This occurs because the compound's concentration exceeds its solubility limit in the aqueous environment as the DMSO is diluted.[2]

Here are the potential causes and recommended solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is higher than its aqueous solubility limit.[2]Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test first.[1]
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.[2]
Low Temperature of Media The solubility of many compounds, including potentially this compound, decreases at lower temperatures. Adding the stock solution to cold media can trigger precipitation.[1]Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1][3]
Highly Concentrated Stock Using a very high concentration stock solution can lead to localized areas of supersaturation upon dilution, causing precipitation.Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media.[2]
Issue: this compound Precipitates Over Time in the Incubator

Question: My this compound solution is clear initially, but after a few hours or days of incubation at 37°C, I observe a precipitate. What could be the reason for this delayed precipitation?

Answer: Delayed precipitation can occur due to several factors related to the stability of the compound and its interaction with the culture medium components over time.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may not be stable in the aqueous, physiological pH environment of the culture medium over extended periods, leading to degradation and precipitation of the less soluble degradants.[2]If possible, refresh the media with freshly prepared this compound solution at regular intervals during long-term experiments.
Interaction with Media Components Components in the media, such as salts and proteins from serum, can interact with this compound over time, reducing its solubility.[2] Serum proteins, for instance, can bind to small molecules, but changes in protein conformation or compound aggregation can still lead to precipitation.[4][5]Consider using a different basal media formulation or opting for a serum-free medium if it is compatible with your specific cell line.[2]
Media Evaporation Evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification in the incubator to minimize evaporation. For long-term cultures, consider using sealed flasks or plates.
pH Shift The CO2 environment in an incubator is designed to maintain the pH of the media. However, fluctuations in CO2 levels or improper buffering can lead to pH shifts that may affect the solubility of a pH-sensitive compound like this compound.[3]Ensure your incubator's CO2 is properly calibrated and that your media contains a suitable buffering system (e.g., HEPES) if pH stability is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: For most cell-based assays, DMSO is the most common and recommended solvent for hydrophobic compounds due to its high solubilizing power.[6] However, it's important to keep the final concentration of DMSO in the culture medium low (preferably below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[7][8] If this compound is soluble in ethanol, that can be an alternative, but it also has cytotoxic potential at higher concentrations.[6]

Q2: How can I determine the maximum soluble concentration of this compound in my specific culture medium?

A2: You can perform a simple solubility test. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM). In a multi-well plate, perform a serial dilution of your compound in pre-warmed culture medium. Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working soluble concentration.[1] For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm, where an increase in absorbance would indicate precipitation.[1]

Q3: Can serum in the culture medium affect the solubility of this compound?

A3: Yes, serum components can have a complex effect on compound solubility. Serum albumin is a major protein in serum that can bind to hydrophobic drugs, which can either increase their apparent solubility or, in some cases, lead to the formation of insoluble complexes.[5][9] The presence of serum can sometimes help keep a compound in solution, but it can also introduce variability. If you are observing precipitation, testing the solubility of this compound in both serum-free and serum-containing media might provide insights.

Q4: Would filtering my final this compound-containing medium help?

A4: If you observe precipitation, filtering the solution through a 0.22 µm syringe filter will remove the precipitate. However, this will also lower the effective concentration of your compound in the solution, leading to inaccurate and inconsistent results.[2] It is better to address the root cause of the precipitation rather than removing it after it has formed.

Q5: Are there any alternative formulation strategies to improve this compound solubility in culture media?

A5: For research purposes, if standard methods fail, you could explore the use of co-solvents or solubilizing agents. Co-solvents like PEG400 or non-ionic surfactants like Tween 80 can sometimes improve the solubility of hydrophobic compounds.[10] However, these should be used with caution as they can have their own effects on the cells. Always include appropriate vehicle controls in your experiments when using such additives.

Experimental Protocols

Protocol for Preparing this compound Working Solution in Culture Media
  • Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (37°C) can be applied.[8] Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

  • Create an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[1]

  • Prepare the Final Working Solution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1] While gently vortexing or swirling the medium, add a small volume of the this compound stock (or intermediate stock) to the pre-warmed medium to achieve the desired final concentration.[8] For example, to achieve a 1 µM final concentration from a 1 mM stock, add 1 µL of the stock to 1 mL of medium (this results in a final DMSO concentration of 0.1%).

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[1]

Visualizations

FSG67_Precipitation_Troubleshooting cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start This compound Precipitation Observed q1 Is final concentration too high? start->q1 q4 Is compound unstable? start->q4 s1 Decrease final concentration q1->s1 Yes q2 Was dilution too rapid? q1->q2 No s2 Use serial dilution & pre-warmed media q2->s2 Yes q3 Is media cold? q2->q3 No s3 Warm media to 37°C q3->s3 Yes q3->q4 No s4 Refresh media periodically q4->s4 Yes q5 Interaction with media components? q4->q5 No s5 Try serum-free media q5->s5 Yes q6 Is media evaporating? q5->q6 No s6 Ensure proper humidification q6->s6 Yes FSG67_Precipitation_Mechanism cluster_stock High Concentration Stock cluster_media Aqueous Culture Media FSG67_DMSO This compound in DMSO (Soluble) FSG67_Media This compound in Media (Exceeds Solubility) FSG67_DMSO->FSG67_Media Rapid Dilution Precipitate This compound Precipitate (Insoluble) FSG67_Media->Precipitate 'Crashing Out'

References

Technical Support Center: Optimizing Incubation Time for FSG67 Treatment in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPAT inhibitor, FSG67. The content is designed to address specific issues that may arise during the optimization of incubation time and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of glycerol-3-phosphate acyltransferase (GPAT), a critical enzyme in the synthesis of lysophosphatidic acid (lysoPA) and phosphatidic acid (PA).[1][2] By inhibiting GPAT, this compound can modulate downstream signaling pathways, notably the GSK3β/Wnt/β-catenin pathway.[3][4] Specifically, treatment with this compound has been shown to decrease the phosphorylation of GSK3β at Serine 9, which can impact cell proliferation and other cellular processes.[3][5]

Q2: What is a typical starting concentration and incubation time for this compound in cell culture?

The optimal concentration and incubation time for this compound are highly dependent on the cell line and the experimental endpoint. Based on published data, a good starting point for concentration is in the range of 10 µM to 50 µM. For incubation time, initial experiments can be performed at 18 to 24 hours.

  • In 3T3-L1 adipocytes, this compound has been used at concentrations ranging from 7.6 µM to 150 µM for 18 hours to assess its effect on acylglycerol synthesis.[6][7]

  • The IC50 of this compound for GPAT is approximately 24 µM.[1]

  • For assessing changes in GSK3β phosphorylation, effects have been observed in vivo after 24 hours of treatment.[3][5]

It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[1] Before use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium.

Troubleshooting Guide

This guide addresses common issues that may be encountered when optimizing this compound incubation time in cell-based assays.

IssuePotential Cause(s)Recommended Solution(s)
No observable effect of this compound Incubation time is too short: The selected time point may not be sufficient for this compound to elicit a measurable response for your endpoint of interest (e.g., changes in protein expression, cell viability).Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration for your assay.[8]
This compound concentration is too low: The concentration of this compound may be below the effective range for your specific cell line.Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to determine the IC50 value for your cell line and endpoint.
Cell line is resistant to this compound: Some cell lines may have intrinsic resistance to GPAT inhibition or may express lower levels of the target enzyme.Confirm GPAT expression: If possible, verify the expression of GPAT in your cell line. Consider testing a different cell line known to be sensitive to this compound as a positive control.
High cell death or unexpected toxicity This compound concentration is too high: High concentrations of this compound may induce off-target effects or general cytotoxicity.Lower the this compound concentration: Based on your dose-response experiment, select a concentration that effectively modulates your target without causing excessive cell death.
Prolonged incubation time: Long exposure to this compound, even at a moderate concentration, may be toxic to some cell lines.Shorten the incubation time: Determine the minimum time required to observe the desired effect in your time-course experiment.
Solvent (DMSO) toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells.Include a vehicle control: Always include a control group treated with the same concentration of DMSO as your highest this compound concentration to assess solvent-related toxicity. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%).
High variability between replicates Inconsistent cell seeding: Uneven cell numbers at the start of the experiment will lead to variable results.Ensure accurate cell counting and seeding: Use a hemocytometer or an automated cell counter for precise cell quantification. Ensure a single-cell suspension before plating.
Edge effects in multi-well plates: Cells in the outer wells of a plate can experience different environmental conditions (e.g., evaporation), leading to variability.Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity.
Inconsistent drug addition: Pipetting errors during the addition of this compound can lead to variations in the final concentration.Use calibrated pipettes and proper technique: Ensure your pipettes are calibrated and use consistent pipetting techniques for all samples.
Unexpected changes in cell morphology This compound-induced cellular stress: Inhibition of lipid metabolism can lead to changes in cell morphology.Monitor cell morphology: Observe your cells under a microscope at different time points and concentrations of this compound. Document any changes and correlate them with your experimental results.
Sub-optimal cell culture conditions: Poor cell health due to other factors can be exacerbated by drug treatment.Maintain optimal cell culture conditions: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.

Data Presentation

Table 1: Reported IC50 Values and Effective Concentrations of this compound

Cell Line/SystemAssayIC50 / Effective ConcentrationIncubation TimeReference
Isolated mitochondrial GPATsEnzyme activity assayIC50: 24.7 ± 2.1 μMN/A[2]
3T3-L1 adipocytesTriglyceride synthesis inhibitionIC50: 33.9 μM18 hours[6]
3T3-L1 adipocytesPhosphatidylcholine synthesis inhibitionIC50: 36.3 μM18 hours[6]
Acute Myeloid Leukemia (AML) cells (THP-1, MOLM-13)Apoptosis and growth inhibitionDose-dependent effects observedNot specified[5]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound using a Cell Viability Assay (MTT Assay)

This protocol describes a time-course experiment to determine the optimal incubation time of this compound for assessing its effect on cell viability.

Materials:

  • Target cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., based on a prior dose-response experiment).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.

  • Incubation:

    • Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each time point and concentration relative to the untreated control.

    • Plot the cell viability against the incubation time to determine the optimal duration for observing a significant effect of this compound.

Protocol 2: Western Blot Analysis of GSK3β Phosphorylation after this compound Treatment

This protocol details the steps to assess the effect of this compound on the phosphorylation of GSK3β at Serine 9.

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-GSK3β (Ser9) and anti-total GSK3β

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach and reach the desired confluency (typically 70-80%).

    • Treat the cells with the desired concentration of this compound or vehicle control for the optimized incubation time determined previously.

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to new pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the primary antibody against total GSK3β to normalize the data for protein loading.

    • Quantify the band intensities to determine the change in GSK3β phosphorylation relative to the total GSK3β levels.

Visualizations

FSG67_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glycerol-3-P Glycerol-3-P GPAT GPAT Glycerol-3-P->GPAT Acyl-CoA Acyl-CoA Acyl-CoA->GPAT lysoPA lysoPA GPAT->lysoPA synthesis This compound This compound This compound->GPAT GSK3b_p p-GSK3β (Ser9) (Inactive) lysoPA->GSK3b_p promotes GSK3b GSK3β (Active) GSK3b_p->GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylates destruction β-catenin Destruction beta_catenin->destruction transcription Target Gene Transcription beta_catenin->transcription activates

Caption: this compound inhibits GPAT, impacting GSK3β/Wnt/β-catenin signaling.

Experimental_Workflow_Time_Optimization start Start: Seed Cells in 96-well Plate incubation_24h Incubate for 24h start->incubation_24h treatment Treat with this compound (multiple concentrations) and Vehicle Control incubation_24h->treatment time_points Incubate for Different Time Points (e.g., 24h, 48h, 72h) treatment->time_points assay Perform Cell Viability Assay (e.g., MTT) time_points->assay data_acquisition Measure Absorbance assay->data_acquisition analysis Analyze Data: Plot Viability vs. Time data_acquisition->analysis end_point End: Determine Optimal Incubation Time analysis->end_point

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic start Issue: No Observable Effect of this compound check_time Is incubation time sufficient? start->check_time check_conc Is this compound concentration adequate? check_time->check_conc Yes solution_time Solution: Perform a time-course experiment check_time->solution_time No check_cell_line Is the cell line sensitive? check_conc->check_cell_line Yes solution_conc Solution: Perform a dose-response experiment check_conc->solution_conc No solution_cell_line Solution: Confirm GPAT expression / Use positive control cell line check_cell_line->solution_cell_line No end_point Problem Resolved check_cell_line->end_point Yes solution_time->end_point solution_conc->end_point solution_cell_line->end_point

Caption: Troubleshooting logic for no observable this compound effect.

References

Troubleshooting unexpected phenotypes with FSG67 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FSG67. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and optimizing their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of Glycerol-3-Phosphate Acyltransferase (GPAT), the rate-limiting enzyme in the de novo pathway of triglyceride and phospholipid synthesis.[1] It has a reported IC50 of 24 μM for GPAT.[1] By inhibiting GPAT, this compound blocks the synthesis of lysophosphatidic acid (LPA) and subsequent lipid molecules.

Q2: What are the known downstream signaling effects of this compound?

This compound has been shown to modulate the canonical Wnt/β-catenin signaling pathway. It decreases the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at serine 9, which leads to increased GSK3β activity.[2][3] This, in turn, can affect the stability of β-catenin and the transcription of Wnt target genes.[2][3]

Q3: What are some general recommendations for preparing and storing this compound?

This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent like DMSO. It is advisable to prepare fresh working solutions for each experiment and to be mindful of the final solvent concentration in your cell culture medium, ideally keeping it below 0.5%. For in vivo studies, a formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.

Q4: Are there any known off-target effects of this compound?

While the primary target of this compound is GPAT, like many small molecule inhibitors, it may have off-target effects. Some studies suggest that inhibitors of lipid metabolism can indirectly affect various kinase signaling pathways. It is recommended to perform control experiments to validate that the observed phenotype is a direct result of GPAT inhibition.

Troubleshooting Unexpected Phenotypes

Issue 1: Lower than expected cell viability or proliferation.

  • Possible Cause 1: High concentration of this compound.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 µM to 100 µM) to identify the IC50 value for cytotoxicity.

  • Possible Cause 2: Solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells (typically ≤ 0.1%).

  • Possible Cause 3: this compound instability in culture media.

    • Troubleshooting Step: Prepare fresh this compound dilutions for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.

Issue 2: Unexpected changes in cell morphology.

  • Possible Cause 1: Effects on lipid metabolism.

    • Troubleshooting Step: As an inhibitor of lipid synthesis, this compound can alter cellular lipid composition, which may affect membrane structure and overall cell morphology. In adipocytes, for instance, this compound treatment leads to a reduction in the size and number of lipid droplets.[1][4]

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Step: Consider the possibility that the morphological changes are due to the modulation of signaling pathways other than the intended target. Comparing the observed phenotype with that of other GPAT inhibitors or using genetic approaches (e.g., siRNA against GPAT) can help to clarify this.

Issue 3: Altered mitochondrial function.

  • Possible Cause: Disruption of mitochondrial lipid homeostasis.

    • Troubleshooting Step: GPAT is involved in the synthesis of phospholipids (B1166683) that are essential components of mitochondrial membranes. Inhibition of GPAT could lead to changes in mitochondrial membrane integrity and function. It is advisable to perform a mitochondrial membrane potential assay to assess mitochondrial health.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound treatment.

ParameterCell Line/SystemValueReference
IC50 (GPAT activity) In vitro24 µM[1]
IC50 (Triglyceride Synthesis) 3T3-L1 Adipocytes33.9 µM[1]
IC50 (Phosphatidylcholine Synthesis) 3T3-L1 Adipocytes36.3 µM[1]
Effect on PCNA expression Mouse Liver (in vivo)32±7% reduction at 52h (immunoblot)[2]
Effect on PCNA positive cells Mouse Liver (in vivo)81±9% reduction at 52h (IHC)[2]

Experimental Protocols

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.

Materials:

  • This compound

  • Cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.

Western Blot for Phospho-GSK3β

Objective: To assess the effect of this compound on the phosphorylation of GSK3β.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-GSK3β (Ser9) and anti-total-GSK3β

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the appropriate time. Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-GSK3β overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total GSK3β for normalization.

Visualizations

FSG67_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glycerol-3-P Glycerol-3-P GPAT GPAT Glycerol-3-P->GPAT LPA Lysophosphatidic Acid GPAT->LPA Synthesis Acyl-CoA Acyl-CoA Acyl-CoA->GPAT GSK3b_active Active GSK3β Beta_Catenin β-catenin GSK3b_active->Beta_Catenin Phosphorylates GSK3b_inactive Inactive p-GSK3β (Ser9) GSK3b_inactive->GSK3b_active Dephosphorylation (Promoted by this compound) Beta_Catenin_P p-β-catenin Proteasome Proteasome Beta_Catenin_P->Proteasome Ubiquitination & Degradation Beta_Catenin->Beta_Catenin_P TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Binds Wnt_Target_Genes Wnt Target Genes (e.g., Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription This compound This compound This compound->GPAT Inhibits

Caption: this compound inhibits GPAT, leading to modulation of the Wnt/β-catenin signaling pathway.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug treat_cells Treat cells with this compound and vehicle control prepare_drug->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic unexpected_phenotype Unexpected Phenotype Observed with this compound check_concentration Is the this compound concentration appropriate? unexpected_phenotype->check_concentration check_controls Are vehicle and other controls behaving as expected? check_concentration->check_controls Yes dose_response Perform dose-response and viability assays check_concentration->dose_response No on_target_effect Is the phenotype consistent with GPAT inhibition? check_controls->on_target_effect Yes verify_controls Verify solvent concentration and positive/negative controls check_controls->verify_controls No literature_review Review literature on GPAT inhibition phenotypes on_target_effect->literature_review Unsure off_target_screen Consider off-target effect screening (e.g., kinase panel) on_target_effect->off_target_screen No conclude_on_target Phenotype likely on-target on_target_effect->conclude_on_target Yes conclude_off_target Phenotype may be off-target off_target_screen->conclude_off_target

References

Validation & Comparative

A Comparative Analysis of FSG67 and GPAT Genetic Knockdown in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the metabolic effects of the pharmacological inhibitor FSG67 and genetic knockdown of Glycerol-3-Phosphate Acyltransferase (GPAT). This document provides a detailed analysis of their respective impacts on key signaling pathways, supported by quantitative data and experimental protocols.

Introduction

Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial, rate-limiting step in the synthesis of triacylglycerols (TAGs) and other glycerolipids. As such, they represent a critical control point in cellular lipid metabolism. Dysregulation of GPAT activity is implicated in a range of metabolic disorders, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease. Two primary experimental approaches are utilized to investigate the physiological roles of GPAT and to explore its potential as a therapeutic target: pharmacological inhibition using small molecules like this compound, and genetic knockdown of specific GPAT isoforms. This guide provides a detailed comparison of the reported effects of these two interventions, focusing on their mechanisms of action, impact on metabolic signaling pathways, and the quantitative changes observed in key metabolic parameters.

Mechanism of Action

This compound is a small molecule inhibitor that primarily targets the mitochondrial isoforms of GPAT, namely GPAT1 and GPAT2[1]. It has been shown to reduce food intake, decrease adiposity, and improve insulin sensitivity in diet-induced obese mice[2]. Genetic knockdown, typically achieved through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), allows for the targeted reduction of specific GPAT isoform expression. This approach has been instrumental in elucidating the distinct roles of the four mammalian GPAT isoforms (GPAT1, GPAT2, GPAT3, and GPAT4) in various tissues.

Comparative Effects on Metabolic Parameters: A Tabular Summary

The following tables summarize the quantitative effects of this compound administration and GPAT genetic knockdown on key metabolic parameters as reported in the scientific literature.

ParameterInterventionModel SystemKey Quantitative FindingsReference(s)
GPAT Activity This compoundMouse liver mitochondriaIC50 of 42.1 µM for GPAT1; IC50 of 30.2 µM for total mitochondrial GPAT activity[1]
Triglyceride Synthesis This compound3T3-L1 adipocytesIC50 of 33.9 µM[1]
Phosphatidylcholine Synthesis This compound3T3-L1 adipocytesIC50 of 36.3 µM[1]
Body Weight This compound (5 mg/kg/day)Diet-induced obese mice~12% weight loss over 28 days[2]
Food Intake This compound (20 mg/kg, single dose)Lean miceReduced chow intake to 35% of vehicle control[1]
Fat Mass This compound (5 mg/kg/day)Diet-induced obese miceSignificant reduction in fat mass[2]
Glucose Tolerance This compound (chronic treatment)Diet-induced obese miceIncreased glucose tolerance[2]
Insulin Sensitivity This compound (chronic treatment)Diet-induced obese miceIncreased insulin sensitivity[2]

Table 1: Quantitative Effects of this compound on Metabolic Parameters

ParameterInterventionModel SystemKey Quantitative FindingsReference(s)
Diacylglycerol (DAG) Content GPAT1 shRNAMouse gastrocnemius muscleSignificant decrease in total DAG content
Triacylglycerol (TAG) Content GPAT1 shRNAMouse gastrocnemius muscleSignificant decrease in total TAG content
Insulin Receptor Phosphorylation GPAT1 shRNAMouse gastrocnemius muscleIncreased tyrosine phosphorylation
IRS1 Phosphorylation GPAT1 shRNAMouse gastrocnemius muscleIncreased tyrosine phosphorylation, decreased serine phosphorylation
Akt Phosphorylation GPAT1 shRNAMouse gastrocnemius muscleIncreased serine phosphorylation
Glucose Uptake GPAT1 shRNAMouse gastrocnemius muscleIncreased glucose uptake

Table 2: Quantitative Effects of GPAT Genetic Knockdown in Skeletal Muscle

Impact on Key Signaling Pathways

Insulin Signaling Pathway

Genetic knockdown of GPAT in skeletal muscle has been shown to significantly enhance insulin signaling. By reducing the intracellular pools of diacylglycerol (DAG), a known activator of protein kinase C (PKC) isoforms that can serine-phosphorylate and inhibit the insulin receptor substrate 1 (IRS1), GPAT knockdown leads to improved insulin sensitivity. This is evidenced by increased phosphorylation of key downstream effectors of the insulin receptor, including IRS1 and Akt. While systemic administration of this compound improves overall insulin sensitivity, direct quantitative comparisons of its effects on the phosphorylation status of insulin signaling proteins in skeletal muscle are not as extensively documented in the currently available literature.

Insulin_Signaling_Pathway cluster_GPAT_Knockdown GPAT Genetic Knockdown cluster_Insulin_Signaling Insulin Signaling GPAT_kd GPAT Knockdown DAG Diacylglycerol (DAG) GPAT_kd->DAG Decreases synthesis PKC PKC DAG->PKC Activates IRS1_ser IRS1 (Ser-P) PKC->IRS1_ser Phosphorylates (inhibitory) IRS1_tyr IRS1 (Tyr-P) IRS1_ser->IRS1_tyr Inhibits Insulin Insulin IR Insulin Receptor Insulin->IR Binds IR->IRS1_tyr Phosphorylates PI3K PI3K IRS1_tyr->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates

Caption: Effect of GPAT Knockdown on Insulin Signaling

Wnt/β-Catenin Signaling Pathway

This compound has been demonstrated to impact the Wnt/β-catenin signaling pathway, particularly in the context of liver regeneration following injury. Treatment with this compound was found to decrease the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β), a key component of the β-catenin destruction complex. This leads to a reduction in the stabilization of β-catenin and a subsequent decrease in the expression of its downstream target genes, such as cyclin D1. The effect of GPAT genetic knockdown on the Wnt/β-catenin signaling pathway is less well-characterized in the available literature, representing an area for future investigation.

Wnt_Signaling_Pathway cluster_this compound This compound Intervention cluster_Wnt_Signaling Wnt/β-Catenin Signaling This compound This compound GPAT GPAT This compound->GPAT Inhibits Destruction_Complex Destruction Complex (GSK3β, Axin, APC) This compound->Destruction_Complex Leads to activation (reduced inhibition) PA Phosphatidic Acid GPAT->PA Synthesizes PA->Destruction_Complex Inhibits (Proposed) Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Frizzled->Destruction_Complex Inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylates beta_Catenin_p p-β-Catenin beta_Catenin->beta_Catenin_p TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activates Proteasome Proteasome beta_Catenin_p->Proteasome Degradation Target_Genes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Target_Genes Promotes

Caption: this compound's Impact on Wnt/β-Catenin Signaling

Experimental Protocols

This compound Administration for in vivo Metabolic Studies

This protocol is based on methodologies described for studies in diet-induced obese mice[2][3].

  • Animal Model: Male C57BL/6J mice are typically used, rendered obese by feeding a high-fat diet for a specified period (e.g., 10-12 weeks).

  • This compound Preparation: this compound is dissolved in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or RPMI 1640 medium. The solution may require neutralization with NaOH.

  • Administration: For chronic studies, a daily intraperitoneal (i.p.) injection of this compound at a dose of 5 mg/kg body weight is administered. For acute studies, a single i.p. injection of 20 mg/kg can be used. Control animals receive vehicle injections of the same volume.

  • Monitoring: Body weight and food intake are monitored daily. Metabolic parameters such as glucose tolerance and insulin sensitivity can be assessed at the end of the treatment period using standard tests (e.g., glucose tolerance test, insulin tolerance test)[4][5].

  • Tissue Collection: At the end of the study, tissues such as liver, adipose tissue, and skeletal muscle are collected for further analysis (e.g., gene expression, lipid content).

FSG67_Workflow start Start: Diet-Induced Obese Mice prep Prepare this compound Solution (e.g., 5 mg/kg in PBS) start->prep admin Daily Intraperitoneal Injection prep->admin monitor Monitor Body Weight & Food Intake admin->monitor monitor->admin Repeat for Chronic Study metabolic_tests Perform Metabolic Tests (GTT, ITT) monitor->metabolic_tests tissue Collect Tissues for Analysis metabolic_tests->tissue end End of Study tissue->end

Caption: Experimental Workflow for in vivo this compound Studies

shRNA-Mediated GPAT Knockdown in Skeletal Muscle via Electroporation

This protocol is a synthesis of methodologies for in vivo gene delivery to muscle[6][7].

  • shRNA Plasmid Construction:

    • Design shRNA sequences targeting the specific GPAT isoform of interest using validated design tools. Include a scrambled shRNA sequence as a negative control.

    • Synthesize and anneal complementary oligonucleotides encoding the shRNA hairpin.

    • Ligate the shRNA cassette into a suitable expression vector, typically containing a U6 or H1 promoter for RNA polymerase III-driven expression. A fluorescent reporter (e.g., GFP) can be co-expressed to monitor transfection efficiency[8][9].

    • Verify the sequence of the final plasmid construct.

  • In vivo Electroporation:

    • Anesthetize the mouse.

    • Inject the shRNA plasmid DNA (typically 10-50 µg in sterile saline or PBS) directly into the target muscle (e.g., tibialis anterior or gastrocnemius).

    • Apply a series of electric pulses to the muscle using external plate electrodes. Typical parameters involve a combination of high-voltage and low-voltage pulses to permeabilize the muscle fibers and facilitate DNA uptake.

    • Allow the animal to recover.

  • Validation of Knockdown:

    • After a suitable period (e.g., 7-14 days) to allow for shRNA expression and target mRNA degradation, harvest the electroporated muscle.

    • Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.

GPAT_Knockdown_Workflow cluster_plasmid shRNA Plasmid Construction cluster_electroporation In vivo Electroporation cluster_validation Validation of Knockdown design Design shRNA Sequences synthesis Synthesize & Anneal Oligos design->synthesis ligation Ligate into Expression Vector synthesis->ligation verification Sequence Verification ligation->verification anesthesia Anesthetize Mouse verification->anesthesia injection Inject Plasmid into Muscle anesthesia->injection pulses Apply Electric Pulses injection->pulses recovery Animal Recovery pulses->recovery harvest Harvest Muscle Tissue recovery->harvest qRT_PCR qRT-PCR for mRNA Levels harvest->qRT_PCR western_blot Western Blot for Protein Levels harvest->western_blot

Caption: Workflow for shRNA-Mediated GPAT Knockdown

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of GPAT are powerful tools for investigating the role of glycerolipid synthesis in metabolic health and disease. This compound offers the advantage of systemic administration and has shown efficacy in improving metabolic parameters in preclinical models of obesity. Its effects appear to be mediated, at least in part, through the modulation of the Wnt/β-catenin signaling pathway. Genetic knockdown provides a more targeted approach to dissecting the specific functions of individual GPAT isoforms in different tissues. Studies utilizing this method have been pivotal in demonstrating the causal link between muscle DAG accumulation and insulin resistance.

A direct, head-to-head comparison in the same experimental model is warranted to fully delineate the overlapping and distinct effects of these two interventions. Future research should aim to quantify the effects of this compound on muscle lipid profiles and insulin signaling at a molecular level, and to investigate the impact of GPAT isoform-specific knockdown on the Wnt/β-catenin pathway. Such studies will be invaluable for the continued development of GPAT-targeted therapies for metabolic diseases.

References

A Comparative Guide to FSG67 and Other Commercially Available GPAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycerol-3-phosphate acyltransferase (GPAT) plays a pivotal role in the de novo synthesis of glycerolipids, including triglycerides and phospholipids (B1166683).[1] Its position as the rate-limiting enzyme in this pathway makes it an attractive target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease.[2][3] This guide provides a comparative overview of FSG67, a well-characterized GPAT inhibitor, and other commercially available alternatives, with a focus on their biochemical activity and supporting experimental data.

Introduction to GPAT Inhibition

There are four known isoforms of GPAT in mammals: GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the endoplasmic reticulum.[1][4] These isoforms exhibit different tissue distributions and substrate specificities. Small molecule inhibitors targeting these enzymes offer a promising avenue for modulating lipid metabolism.[5] this compound is a synthetic small-molecule inhibitor of GPAT that has been shown to be effective against both mitochondrial GPAT1 and GPAT2 isoforms.[6]

Commercially Available GPAT Inhibitors: A Comparative Look

Direct head-to-head comparative studies of commercially available GPAT inhibitors are limited in the published literature. Therefore, the following data is compiled from individual studies and should be interpreted with the understanding that experimental conditions may have varied.

Biochemical Potency
CompoundSupplier(s)Target(s)IC50 ValueSource
This compoundMedChemExpress, AG Scientific, MedKoo Biosciences, Fisher ScientificGPAT (general), mitochondrial GPAT1 & GPAT2~24 µM (GPAT)[7][8], 30.2 µM (total mitochondrial GPAT), 42.1 µM (GPAT1)[6][6][7][8]
GPAT-IN-1MedchemExpressGPAT8.9 µMMedchemExpress Product Page

Disclaimer: The IC50 values presented above are from different sources and may have been determined using varied experimental protocols. A direct comparison of potency based on these values should be made with caution.

In Vitro and In Vivo Effects of this compound

Extensive research has been conducted on the biological effects of this compound.

In Vitro Effects:
  • Inhibition of Acylglycerol Synthesis: this compound has been shown to reduce the synthesis of triglycerides and phospholipids in 3T3-L1 adipocytes.[6]

  • Reduction of Lipid Droplets: Treatment of 3T3-L1 adipocytes with this compound leads to a decrease in the number and size of lipid droplets.[6]

In Vivo Effects (in mice):
  • Reduced Body Weight and Food Intake: Administration of this compound to diet-induced obese (DIO) mice resulted in decreased body weight and energy intake.[9]

  • Improved Insulin (B600854) Sensitivity: Chronic treatment with this compound in DIO mice led to increased glucose tolerance and insulin sensitivity.[9]

  • Reduced Hepatic Steatosis: this compound treatment has been observed to reverse hepatic steatosis in DIO mice.[8]

  • Altered Gene Expression: this compound has been shown to decrease the expression of lipogenic enzymes in white adipose tissue and liver.[9]

Currently, there is a lack of publicly available in vivo data for GPAT-IN-1.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to facilitate further research, the following diagrams illustrate the GPAT signaling pathway and a general workflow for evaluating GPAT inhibitors.

GPAT_Signaling_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA->GPAT LPA Lysophosphatidic Acid (LPA) GPAT->LPA AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid (PA) AGPAT->PA DAG Diacylglycerol (DAG) PA->DAG PL Phospholipids PA->PL DGAT DGAT TAG Triacylglycerol (TAG) DAG->TAG DGAT Inhibitor GPAT Inhibitor (e.g., this compound) Inhibitor->GPAT

Caption: The GPAT signaling pathway, the initial step in glycerolipid synthesis.

GPAT_Inhibitor_Workflow start Start: Identify Potential GPAT Inhibitors in_vitro In Vitro Screening (GPAT Activity Assay) start->in_vitro ic50 Determine IC50 in_vitro->ic50 cell_based Cell-Based Assays (Lipid Accumulation) ic50->cell_based in_vivo In Vivo Studies (e.g., Mouse Models) cell_based->in_vivo efficacy Evaluate Efficacy (e.g., Body Weight, Glucose Tolerance) in_vivo->efficacy toxicology Toxicology Assessment efficacy->toxicology end Lead Optimization or Candidate Selection toxicology->end

Caption: A general experimental workflow for the evaluation of GPAT inhibitors.

Experimental Protocols

In Vitro GPAT Activity Assay (Mitochondrial Fraction)

This protocol is adapted from studies investigating mitochondrial GPAT activity.

1. Isolation of Mitochondria:

  • Homogenize fresh tissue (e.g., liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 8,000 x g) to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.

2. GPAT Activity Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 4 mM MgCl2, 1 mg/mL fatty acid-free BSA), radiolabeled [¹⁴C]glycerol-3-phosphate, and a long-chain acyl-CoA substrate (e.g., palmitoyl-CoA).

  • Add the mitochondrial protein to the reaction mixture.

  • To differentiate between GPAT isoforms, N-ethylmaleimide (NEM) can be included, as GPAT1 is NEM-resistant while GPAT2 is NEM-sensitive.[6]

  • Incubate the reaction at room temperature for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a solution like 1% perchloric acid.

  • Extract the lipids using a solvent system (e.g., chloroform/methanol).

  • Quantify the radiolabeled lysophosphatidic acid formed using liquid scintillation counting.

3. IC50 Determination:

  • Perform the GPAT activity assay in the presence of a range of concentrations of the inhibitor (e.g., this compound).

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol provides a general framework for assessing the in vivo effects of a GPAT inhibitor.

1. Animal Model:

  • Induce obesity in mice (e.g., C57BL/6J strain) by feeding them a high-fat diet for an extended period (e.g., 8-12 weeks).

2. Drug Administration:

  • Dissolve the GPAT inhibitor (e.g., this compound) in a suitable vehicle.

  • Administer the inhibitor to the DIO mice daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose.[9]

  • Include a vehicle-treated control group and potentially a pair-fed control group to account for effects on food intake.

3. Monitoring and Endpoints:

  • Body Weight and Food Intake: Monitor and record daily.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and after a period of treatment to assess insulin sensitivity.

  • Body Composition: Analyze fat and lean mass using techniques like DEXA or NMR at the beginning and end of the study.

  • Plasma and Tissue Analysis: At the end of the study, collect blood to measure plasma lipids, glucose, and insulin levels. Harvest tissues like liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for lipogenic genes).

Conclusion

This compound is a valuable tool for studying the role of GPAT in lipid metabolism and has demonstrated promising in vivo effects in preclinical models of metabolic disease. While other commercially available GPAT inhibitors like GPAT-IN-1 exist, the lack of direct comparative studies necessitates careful consideration when evaluating their relative performance. The experimental protocols and pathway diagrams provided in this guide are intended to support researchers in the design and execution of their studies in this important area of drug discovery.

References

Validating FSG67's Inhibitory Effect on Specific GPAT Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycerol-3-phosphate acyltransferase (GPAT) inhibitor, FSG67, with other alternative inhibitors. The information presented herein is supported by experimental data to aid researchers in validating the inhibitory effects of this compound on specific GPAT isoforms.

Glycerol-3-phosphate acyltransferases (GPATs) are a family of enzymes that catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. There are four main isoforms of GPAT: GPAT1, GPAT2, GPAT3, and GPAT4, which differ in their subcellular localization, tissue distribution, and sensitivity to inhibitors. GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the endoplasmic reticulum. Due to their central role in lipid metabolism, GPATs have emerged as promising therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease.

This compound is a synthetic, small-molecule inhibitor of GPAT.[1] This guide will delve into its specificity for different GPAT isoforms and compare its potency with other known inhibitors.

Comparative Analysis of GPAT Inhibitors

The inhibitory potency of this compound and other selected GPAT inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget GPAT Isoform(s)IC50 (µM)Notes
This compound Mitochondrial GPATs24.7 ± 2.1General mitochondrial GPAT activity.[1]
GPAT130.2Determined using N-ethylmaleimide (NEM) to inhibit other isoforms.[1]
GPAT242.1Determined using N-ethylmaleimide (NEM) to isolate GPAT2 activity.[1]
GPAT-IN-1 GPAT (isoform not specified)8.9A potent inhibitor identified for obesity research.
ent-pimara-8(14),15-dien-19-oic acid (PA) GPAT160.5A natural product inhibitor isolated from Aralia cordata.[2]
o-(alkanesulfonamido)benzoic acid group Mitochondrial GPATsup to 17.4A class of early-developed GPAT inhibitors.[1]
Para-biphenyl analogs Mitochondrial GPATsPotent inhibitorsA class of potent inhibitors within the o-(alkanesulfonamido)benzoic acid group.[1]

Signaling Pathway and Experimental Workflow

To understand the context of GPAT inhibition, it is crucial to visualize the glycerolipid synthesis pathway and the experimental workflow used to assess inhibitor activity.

Glycerolipid Synthesis Pathway cluster_gpat GPAT Isoforms G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPATs AcylCoA Acyl-CoA AcylCoA->LPA PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP PL Phospholipids PA->PL TAG Triacylglycerol DAG->TAG DGAT GPAT1 GPAT1 (mito) GPAT2 GPAT2 (mito) GPAT3 GPAT3 (ER) GPAT4 GPAT4 (ER) This compound This compound This compound->GPAT1 This compound->GPAT2

Caption: Glycerolipid synthesis pathway showing the role of GPAT isoforms and the inhibitory action of this compound.

GPAT Activity Assay Workflow A Isolate Mitochondria/Microsomes B Pre-incubate with or without NEM A->B C Add GPAT Inhibitor (e.g., this compound) B->C D Initiate reaction with substrates (Glycerol-3-Phosphate and Acyl-CoA) C->D E Stop reaction and extract lipids D->E F Quantify product formation (e.g., radiolabeled LPA) E->F G Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for determining the inhibitory effect of compounds on GPAT activity.

Experimental Protocols

A detailed methodology is essential for the accurate validation of an inhibitor's effect. Below is a typical protocol for a GPAT activity assay.

GPAT Activity Assay

This assay measures the enzymatic activity of GPAT by quantifying the formation of lysophosphatidic acid (LPA) from glycerol-3-phosphate (G3P) and a fatty acyl-CoA.

Materials:

  • Isolated mitochondria or microsomes

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mg/mL fatty acid-free BSA

  • Substrates: Radiolabeled [¹⁴C] or [³H]Glycerol-3-Phosphate, Palmitoyl-CoA (or other fatty acyl-CoA)

  • Inhibitor Stock Solution (e.g., this compound in DMSO)

  • N-ethylmaleimide (NEM) solution (for isoform differentiation)

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Enzyme Source: Isolate mitochondria or microsomes from tissue or cell culture expressing the GPAT isoform(s) of interest. Determine the protein concentration of the preparation.

  • Isoform Differentiation (Optional): To differentiate between NEM-sensitive (GPAT2, 3, 4) and NEM-resistant (GPAT1) isoforms, pre-incubate the enzyme preparation with or without 1 mM NEM on ice for 15 minutes.

  • Inhibitor Incubation: In a reaction tube, add the assay buffer and the enzyme preparation. Add varying concentrations of the inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, radiolabeled G3P and the acyl-CoA.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding the stop solution (chloroform/methanol). Vortex thoroughly and centrifuge to separate the phases. The lipid-containing organic phase will be at the bottom.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of LPA formed.

  • Data Analysis: Calculate the percentage of GPAT inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized inhibitor of mitochondrial GPAT isoforms, demonstrating inhibitory activity against both GPAT1 and GPAT2. Its potency is comparable to other known GPAT inhibitors. The provided experimental protocols and diagrams offer a framework for researchers to independently validate the inhibitory effects of this compound and other compounds on specific GPAT isoforms. This information is critical for the development of targeted therapies for metabolic diseases.

References

Orthogonal Methods to Confirm FSG67 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Finding 1: FSG67 Impairs Liver Regeneration by Modulating the GSK3β/Wnt/β-catenin Signaling Pathway

Initial research demonstrates that this compound blunts liver regeneration following acetaminophen (B1664979) (APAP)-induced injury in mice. The proposed mechanism involves the inhibition of GPAT, leading to altered levels of its product, phosphatidic acid (PA), which in turn affects the phosphorylation of GSK3β and the subsequent Wnt/β-catenin signaling cascade. This ultimately results in reduced expression of proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1.

Original Research Findings: Quantitative Summary
ParameterMethod Used in Primary StudyResultCitation
GPAT Inhibition (IC50)In vitro enzyme activity assay24 µM[1][2][3][4]
PCNA Protein ExpressionWestern BlotReduced by 32±7% in this compound-treated mice at 52h post-APAP[5]
Cyclin D1 mRNA ExpressionqPCRSignificantly reduced in this compound-treated mice at 24h post-APAP[5]
Rescue of ProliferationIn vivo treatment with GSK3 inhibitor (L803-mts)L803-mts restored PCNA and Cyclin D1 expression to control levels in the presence of this compound[5][6]
Proposed Orthogonal Methods for Validation

To independently corroborate these findings, the following orthogonal methods are proposed:

  • Co-Immunoprecipitation (Co-IP) to Confirm GSK3β Interaction: To further elucidate the mechanism, Co-IP can be used to investigate if this compound treatment alters the interaction of GSK3β with other proteins in the β-catenin destruction complex.

  • Förster Resonance Energy Transfer (FRET) to Monitor Protein-Protein Interactions in Real-Time: FRET can provide dynamic insights into the interaction between GSK3β and β-catenin within living cells upon this compound treatment.

  • Surface Plasmon Resonance (SPR) for Direct Binding Analysis: SPR can be employed to determine if this compound directly interacts with GSK3β or other components of the signaling pathway.

Experimental Protocols

Orthogonal Method: Co-Immunoprecipitation (Co-IP) for GSK3β Interaction

Objective: To determine if this compound treatment affects the interaction of GSK3β with β-catenin in liver tissue from the APAP-induced injury mouse model.

Methodology:

  • Tissue Lysate Preparation:

    • Harvest liver tissue from control and this compound-treated mice (as per the original study protocol) at 24 hours post-APAP administration.

    • Homogenize the tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate 1-2 mg of pre-cleared protein lysate with an anti-GSK3β antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads three to five times with ice-cold lysis buffer.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against β-catenin and GSK3β.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Expected Outcome: A change in the amount of β-catenin that co-immunoprecipitates with GSK3β in the this compound-treated group compared to the control group would provide evidence for the modulation of this protein-protein interaction.

Orthogonal Method: Western Blot for Proliferation Markers

Objective: To confirm the reduction in PCNA and Cyclin D1 protein levels in liver tissue of this compound-treated mice.

Methodology:

  • Sample Preparation:

    • Prepare liver tissue lysates from control and this compound-treated mice as described in the Co-IP protocol.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on a 12% polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against PCNA, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Expected Outcome: A statistically significant decrease in the normalized protein levels of PCNA and Cyclin D1 in the this compound-treated group compared to the control will confirm the original findings.

Orthogonal Method: Quantitative PCR (qPCR) for Gene Expression

Objective: To independently verify the downregulation of Ccnd1 (the gene encoding Cyclin D1) mRNA levels in response to this compound treatment.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from liver tissue of control and this compound-treated mice using a suitable method (e.g., TRIzol reagent or a column-based kit).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green or TaqMan-based assay with primers specific for Ccnd1 and a reference gene (e.g., Actb or Gapdh).

    • Perform the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of Ccnd1 using the ΔΔCt method, normalizing to the reference gene.

Expected Outcome: A significant reduction in the relative mRNA expression of Ccnd1 in the this compound-treated samples will corroborate the initial findings.

Core Finding 2: this compound Reduces Adiposity and Improves Insulin (B600854) Sensitivity in Diet-Induced Obese Mice

Studies have shown that this compound administration to diet-induced obese (DIO) mice leads to a reduction in body weight and fat mass, accompanied by improvements in glucose tolerance and insulin sensitivity. This is attributed to the inhibition of GPAT, which reduces triglyceride synthesis and enhances fat oxidation.

Original Research Findings: Quantitative Summary
ParameterMethod Used in Primary StudyResultCitation
Body Weight ReductionIn vivo treatment of DIO mice12% gradual weight loss in DIO mice with daily 5 mg/kg this compound[7]
Fat MassNot explicitly quantified in the provided snippetsWeight was lost specifically from fat mass[7]
Lipogenic Gene ExpressionRT-PCR on white adipose tissue and liverDecreased expression of lipogenic enzymes[7][8]
Proposed Orthogonal Methods for Validation
  • Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) for Adipose Tissue Quantification: To obtain a more precise and non-invasive measurement of changes in fat mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling: To analyze changes in the fatty acid composition of different tissues, providing insights into altered lipid metabolism.

  • Hyperinsulinemic-Euglycemic Clamp: The gold-standard method to assess insulin sensitivity in vivo.

Experimental Protocols

Orthogonal Method: Magnetic Resonance Imaging (MRI) for Body Composition Analysis

Objective: To non-invasively and accurately quantify the changes in fat mass in DIO mice treated with this compound.

Methodology:

  • Animal Protocol:

    • Use DIO mice as in the original study.

    • Perform baseline MRI scans on all mice before initiating treatment.

    • Administer this compound or vehicle control as per the established protocol.

    • Perform follow-up MRI scans at specified time points during the treatment period.

  • MRI Acquisition:

    • Anesthetize the mice and place them in an MRI-compatible holder.

    • Acquire whole-body images using a T1-weighted sequence.

  • Image Analysis:

    • Use specialized software to segment the images and quantify the volumes of fat and lean tissue.

    • Calculate the percentage change in fat mass for each group.

Expected Outcome: MRI data showing a significant reduction in adipose tissue volume in the this compound-treated group compared to the control group will provide robust validation of the effect on adiposity.

Visualizations

Signaling Pathway Diagram

FSG67_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5/6 LRP5/6 Destruction Complex Destruction Complex Dishevelled->Destruction Complex inhibits GSK3β GSK3β β-catenin β-catenin GSK3β->β-catenin phosphorylates Proteasome Proteasome β-catenin->Proteasome degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc translocates Destruction Complex->GSK3β TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF activates Gene Expression Gene Expression TCF/LEF->Gene Expression Cyclin D1 Cyclin D1 Gene Expression->Cyclin D1 PCNA PCNA Gene Expression->PCNA This compound This compound GPAT GPAT This compound->GPAT inhibits Phosphatidic Acid Phosphatidic Acid GPAT->Phosphatidic Acid produces Phosphatidic Acid->GSK3β modulates

Caption: this compound signaling pathway in liver regeneration.

Experimental Workflow Diagram

Orthogonal_Validation_Workflow cluster_invivo In Vivo Model cluster_validation Orthogonal Validation cluster_analysis Data Analysis & Comparison Animal_Model Acetaminophen-Induced Liver Injury in Mice Treatment This compound or Vehicle Administration Animal_Model->Treatment Tissue_Harvest Liver Tissue Collection Treatment->Tissue_Harvest CoIP Co-Immunoprecipitation (GSK3β-β-catenin) Tissue_Harvest->CoIP Western Western Blot (PCNA, Cyclin D1) Tissue_Harvest->Western qPCR qPCR (Cyclin D1 mRNA) Tissue_Harvest->qPCR Data_Analysis Quantification and Statistical Analysis CoIP->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis Comparison Comparison with Original Findings Data_Analysis->Comparison

Caption: Workflow for orthogonal validation of this compound findings.

References

Comparative Analysis of FSG67 and C75 as Modulators of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two small molecule inhibitors, FSG67 and C75, known for their significant impact on lipid metabolism. While both compounds have been investigated for their potential in treating metabolic disorders, they achieve their effects through distinct primary mechanisms. This compound is a direct inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme catalyzing the initial and rate-limiting step of glycerolipid synthesis. In contrast, C75 primarily targets fatty acid synthase (FAS), the key enzyme in de novo fatty acid synthesis, and also functions as an agonist of carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in fatty acid oxidation. This guide will objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize the pathways they influence.

Data Presentation: Quantitative Comparison of this compound and C75

The following table summarizes the key quantitative data for this compound and C75, highlighting their different primary targets and associated in vitro and in vivo effects.

ParameterThis compoundC75Reference
Primary Target Glycerol-3-Phosphate Acyltransferase (GPAT)Fatty Acid Synthase (FAS)[1][2]
Secondary Target(s) -Carnitine Palmitoyltransferase-1 (CPT-1) Agonist[3][4]
IC50 (GPAT) Total mitochondrial GPAT: 30.2 µM; GPAT1: 42.1 µMNot reported as a primary GPAT inhibitor[5]
IC50 (FAS) Not a primary target~15.53 µM[6]
In Vitro Effects - Reduces acylglycerol synthesis and lipid droplet formation in 3T3-L1 adipocytes.[5]- Inhibits fatty acid synthesis in cancer cell lines.[7]- Increases fatty acid oxidation and ATP levels in adipocytes and hepatocytes.[8]
In Vivo Effects - Decreases body weight and energy intake.[9]- Reduces adiposity and hepatic steatosis.[5]- Increases insulin (B600854) sensitivity.[9]- Decreases expression of lipogenic enzymes.[5]- Induces rapid and significant weight loss.[3]- Reduces food intake via central nervous system effects.[6]- Increases energy expenditure and fatty acid oxidation.[3][10]
Mechanism of Action on Food Intake - Acts on central nervous system sites to suppress feeding.[9]- Decreases expression of orexigenic neuropeptides AgRP and NPY.[9]- Centrally mediated suppression of appetite.[6]- Modulates hypothalamic neuropeptides.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

GPAT Activity Assay (for this compound)

This protocol is adapted from studies investigating the inhibitory effect of this compound on GPAT activity in isolated liver mitochondria.[5]

1. Isolation of Liver Mitochondria:

  • Liver tissue is homogenized in an ice-cold buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in an appropriate buffer.

2. GPAT Activity Measurement:

  • Isolated mitochondria are incubated in a reaction mixture containing [¹⁴C]glycerol-3-phosphate, palmitoyl-CoA, and varying concentrations of this compound.

  • To distinguish between GPAT1 (NEM-insensitive) and GPAT2 (NEM-sensitive) activity, parallel assays are run with and without the sulfhydryl-reactive compound N-ethylmaleimide (NEM).[5]

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 10 minutes at room temperature).

  • The reaction is stopped, and the radiolabeled product, lysophosphatidic acid, is extracted and quantified using liquid scintillation counting.

  • IC50 values are determined by plotting the percentage of GPAT inhibition against the logarithm of the this compound concentration.

Fatty Acid Synthase (FAS) Activity Assay (for C75)

This protocol is based on methods used to characterize the inhibition of FAS by C75.[11]

1. Purification of FAS:

  • FAS is purified from a suitable source, such as rat liver, using established chromatographic techniques.

2. FAS Activity Measurement:

  • The overall FAS reaction is monitored spectrophotometrically by measuring the rate of NADPH oxidation at 340 nm.

  • The assay mixture contains purified FAS, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • To determine the inhibitory kinetics, FAS is pre-incubated with various concentrations of C75 for different time intervals before initiating the reaction by adding the substrates.

  • The rate of NADPH disappearance is measured over time to determine the enzyme activity.

  • IC50 values and the mechanism of inhibition (e.g., competitive, irreversible) are determined from kinetic analyses.

In Vivo Studies in Diet-Induced Obese (DIO) Mice

These protocols are representative of studies evaluating the metabolic effects of this compound and C75 in animal models of obesity.[3][9]

1. Animal Model:

  • Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period to induce obesity, insulin resistance, and hepatic steatosis.

2. Compound Administration:

  • This compound or C75 is dissolved in a suitable vehicle and administered to the DIO mice, typically via intraperitoneal (i.p.) injection.

  • A control group receives the vehicle alone. For studies involving food intake, a pair-fed group may be included to control for the effects of reduced caloric intake.

3. Metabolic Phenotyping:

  • Body Weight and Food Intake: Measured daily.

  • Body Composition: Fat and lean mass are determined using techniques like quantitative magnetic resonance (qMR).

  • Indirect Calorimetry: Mice are placed in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂), from which energy expenditure and the respiratory exchange ratio (RER) are calculated to assess fuel utilization.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.

  • Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and hypothalamus are collected for gene expression analysis (e.g., RT-PCR for lipogenic and orexigenic/anorexigenic genes) and histological examination.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.

G cluster_0 This compound Action on Glycerolipid Synthesis G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT LPA Lysophosphatidic Acid GPAT->LPA Downstream Triglycerides, Phospholipids LPA->Downstream This compound This compound This compound->GPAT Inhibits

Caption: Signaling pathway of this compound inhibiting GPAT.

G cluster_1 C75 Dual Mechanism of Action cluster_fas FAS Inhibition cluster_cpt1 CPT-1 Agonism AcetylCoA Acetyl-CoA FAS FAS AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids C75_fas C75 C75_fas->FAS Inhibits FattyAcylCoA Fatty Acyl-CoA CPT1 CPT-1 FattyAcylCoA->CPT1 Mitochondria Mitochondrial β-oxidation CPT1->Mitochondria C75_cpt1 C75 C75_cpt1->CPT1 Activates

Caption: Dual mechanism of C75 on FAS and CPT-1.

G cluster_2 Experimental Workflow for In Vivo Metabolic Phenotyping DIO Diet-Induced Obese Mice Treatment This compound or C75 Administration DIO->Treatment Measurements Daily Body Weight & Food Intake Treatment->Measurements Calorimetry Indirect Calorimetry (Energy Expenditure, RER) Treatment->Calorimetry ToleranceTests GTT & ITT Treatment->ToleranceTests TissueCollection Tissue Collection (Liver, Adipose, Hypothalamus) Treatment->TissueCollection Analysis Gene Expression & Histology TissueCollection->Analysis

Caption: In vivo experimental workflow.

References

FSG67 Specificity for GPAT Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of FSG67, a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT) enzymes. Its performance is objectively compared with other commercially available GPAT inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to enable replication and further investigation.

Comparative Analysis of GPAT Inhibitors

Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs) and phospholipids.[1] In mammals, four major GPAT isoforms have been identified: GPAT1 and GPAT2, located on the outer mitochondrial membrane, and GPAT3 and GPAT4, located in the endoplasmic reticulum.[2][3] These isoforms exhibit differential tissue expression and sensitivity to inhibitors. This compound has been identified as an inhibitor of mitochondrial GPAT activity.[4] To objectively assess the efficacy and specificity of this compound, its inhibitory activity is compared with other known GPAT inhibitors, PPHPC and GPAT-IN-1.

InhibitorTarget Enzyme(s)IC50 (µM)Reference
This compound Total Mitochondrial GPAT24 - 30.2[1][5][6]
GPAT142.1[1][6]
GPAT230.2[1]
PPHPC GPAT12.2[1]
GPAT-IN-1 Not SpecifiedNot Specified[1]

GPAT Signaling Pathway and Inhibition by this compound

GPAT1 plays a crucial role in lipid metabolism, and its dysregulation is implicated in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.[1] The enzyme catalyzes the conversion of glycerol-3-phosphate and long-chain fatty acyl-CoAs into lysophosphatidic acid (LPA). LPA is a precursor for both TAG and various phospholipids, which can act as signaling molecules.[1] Inhibition of GPAT1 by molecules like this compound can modulate these downstream pathways. For instance, the product of GPAT1, phosphatidic acid (PA), particularly the di-16:0 species, has been shown to inhibit insulin signaling by disrupting the assembly of the mTORC2 complex, which in turn affects the phosphorylation of Akt.[2][3] By reducing the production of LPA and subsequently PA, this compound can influence insulin sensitivity.

GPAT1_Signaling_Pathway G3P Glycerol-3-Phosphate GPAT1 GPAT1 G3P->GPAT1 AcylCoA Acyl-CoA AcylCoA->GPAT1 LPA Lysophosphatidic Acid (LPA) GPAT1->LPA Catalyzes This compound This compound This compound->GPAT1 Inhibits PA Phosphatidic Acid (PA) LPA->PA Acylation TAG Triacylglycerol (TAG) PA->TAG PL Phospholipids PA->PL mTORC2 mTORC2 PA->mTORC2 Inhibits (di-16:0 PA) Akt Akt mTORC2->Akt Activates Insulin_Signaling Insulin Signaling Akt->Insulin_Signaling Mediates

GPAT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Mitochondrial GPAT Activity Assay

This biochemical assay directly measures the enzymatic activity of mitochondrial GPATs and is used to determine the inhibitory potential of compounds like this compound.

Principle: The assay quantifies the formation of radiolabeled lysophosphatidic acid (LPA) from [³H]glycerol-3-phosphate and a fatty acyl-CoA substrate. The amount of radioactive LPA produced is proportional to the enzyme activity. To differentiate between GPAT isoforms, N-ethylmaleimide (NEM) is used. GPAT1 is resistant to NEM, while GPAT2, GPAT3, and GPAT4 are NEM-sensitive.[2]

Materials:

  • Isolated mitochondria

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/ml fatty acid-free BSA, 1 mM DTT, 8 mM NaF

  • Substrates: [³H]glycerol-3-phosphate (e.g., 800 µM), Palmitoyl-CoA (e.g., 82.5 µM)

  • Inhibitor: this compound at various concentrations

  • NEM (N-ethylmaleimide) solution (e.g., 1 mM)

  • Scintillation cocktail

  • Chloroform/Methanol (2:1 v/v)

Procedure:

  • Prepare reaction mixtures containing the assay buffer.

  • For determining the activity of NEM-sensitive GPATs, pre-incubate the isolated mitochondria with NEM (e.g., 1 mM) on ice for 15 minutes. For total mitochondrial GPAT activity, omit this step.

  • Add varying concentrations of this compound or vehicle control to the reaction mixtures.

  • Initiate the enzymatic reaction by adding the substrates, [³H]glycerol-3-phosphate and palmitoyl-CoA.

  • Incubate the reaction at 25°C for 10 minutes. The assay should be performed within the linear range of the reaction.

  • Stop the reaction by adding chloroform/methanol (2:1 v/v) to extract the lipids.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the organic (lower) phase containing the lipids and dry it under a stream of nitrogen.

  • Resuspend the dried lipids in a scintillation cocktail.

  • Quantify the amount of [³H]-LPA formed using a scintillation counter.

  • Calculate the specific activity of GPAT and the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

GPAT_Assay_Workflow start Start prep_mito Prepare Isolated Mitochondria start->prep_mito nem_step Pre-incubate with NEM (for NEM-sensitive GPATs) prep_mito->nem_step add_inhibitor Add this compound or Vehicle prep_mito->add_inhibitor No (Total GPAT) nem_step->add_inhibitor Yes start_reaction Initiate reaction with [3H]G3P & Palmitoyl-CoA add_inhibitor->start_reaction incubate Incubate at 25°C start_reaction->incubate stop_reaction Stop reaction with Chloroform/Methanol incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids quantify Quantify [3H]-LPA via Scintillation Counting extract_lipids->quantify analyze Calculate Specific Activity and IC50 quantify->analyze end End analyze->end

References

Validating the Downstream Effects of FSG67 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FSG67 is a potent inhibitor of Glycerol-3-Phosphate Acyltransferase (GPAT), a critical enzyme in the de novo synthesis of glycerolipids. Inhibition of GPAT with this compound has been shown to have significant downstream effects on various cellular processes, including cell proliferation, signaling pathways, and metabolism. This guide provides a comparative overview of methods to validate these downstream effects, offering detailed experimental protocols and comparing this compound to other potential GPAT inhibitors.

Downstream Effects of this compound Inhibition: A Comparative Analysis

Inhibition of GPAT by this compound triggers a cascade of downstream events. The following tables summarize the key observable effects and compare the reported efficacy of this compound with other known GPAT inhibitors.

Table 1: Comparison of IC50 Values for GPAT Inhibition

InhibitorIC50 (µM)TargetNotes
This compound 24[1]GPAT (total mitochondrial)Broad-spectrum inhibitor of GPAT1 and GPAT2.[2]
Cerulenin-Fatty Acid Synthase (indirect GPAT inhibitor)Inhibits the synthesis of fatty acids, the substrate for GPAT.
TOFA (5-(Tetradecyloxy)-2-furoic acid)-Acetyl-CoA Carboxylase (indirect GPAT inhibitor)Decreases malonyl-CoA levels, indirectly affecting GPAT activity.
Triacsin C-Long-chain acyl-CoA synthetase (indirect GPAT inhibitor)Reduces the levels of acyl-CoA, a substrate for GPAT.
Tunicamycin-N-linked glycosylation inhibitor (indirect effects on GPAT)Affects the stability and function of enzymes like GPAT.

Table 2: Comparison of Downstream Cellular Effects

EffectThis compoundAlternative InhibitorsExperimental Method
↓ Cell Proliferation Reduces expression of PCNA and Cyclin D1.[3][4]Triacsin C has been shown to decrease proliferation in multiple myeloma cells.Western Blot, Immunohistochemistry, qRT-PCR
↓ Wnt/β-catenin Signaling Decreases GSK3β phosphorylation, leading to reduced Cyclin D1 expression.[3][4]-Western Blot, Luciferase Reporter Assay
↓ Lipid Accumulation Decreases lipid droplets in adipocytes and lipid accumulation in various tissues.[2][5]Triacsin C reduces lipid droplet formation in hepatocytes.Oil Red O Staining, Bodipy Staining
↑ Fat Oxidation Enhances fat oxidation in diet-induced obese mice.[2][5]-Indirect Calorimetry
Insulin (B600854) Sensitivity Increases glucose tolerance and insulin sensitivity in diet-induced obese mice.[2][5]-Glucose Tolerance Test (GTT), Insulin Tolerance Test (ITT)

Key Experimental Protocols

To aid researchers in validating the downstream effects of this compound, detailed protocols for the key experimental assays are provided below.

Western Blotting for Protein Expression and Phosphorylation

This protocol is suitable for analyzing the protein levels of Proliferating Cell Nuclear Antigen (PCNA), Cyclin D1, and phosphorylated Glycogen Synthase Kinase 3 Beta (p-GSK3β).

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-PCNA, anti-Cyclin D1, anti-p-GSK3β, anti-total-GSK3β, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. For phosphoproteins, normalize to the total protein level.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This protocol is designed to measure the mRNA levels of CCND1 (Cyclin D1), WNT4, and WNT5A.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • qRT-PCR instrument

  • Nuclease-free water

  • Primers and probes for target genes and a reference gene (e.g., GAPDH or ACTB)

Primer Sequences:

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
CCND1 GCGTACCCTGACACCAATCTC CTCCTCTTCGCACTTCTGCTC
WNT4 AGGAGGCTGTGGTGGTCATC GGTGCTGTTGTAGAAGGCGTA
WNT5A CCTTCGCCCAGGTTGTTATC GCTCATACAGCACCTTGCTCT

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTC |

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.

Visualizing Pathways and Workflows

This compound Downstream Signaling Pathway

FSG67_Signaling cluster_synthesis Glycerolipid Synthesis cluster_nucleus Nuclear Events This compound This compound GPAT GPAT This compound->GPAT Inhibits LPA Lysophosphatidic Acid G3P Glycerol-3-P G3P->LPA AcylCoA Acyl-CoA AcylCoA->LPA GSK3B GSK3β LPA->GSK3B Normally Inhibits pGSK3B p-GSK3β (Inactive) Destruction β-catenin Destruction Complex pGSK3B->Destruction Inhibition of complex BetaCatenin β-catenin TCF_LEF TCF/LEF Nucleus Nucleus BetaCatenin->Nucleus Translocation Destruction->BetaCatenin Leads to degradation CyclinD1_exp Cyclin D1 Gene Expression TCF_LEF->CyclinD1_exp Activates Proliferation Cell Proliferation CyclinD1_exp->Proliferation

Caption: this compound inhibits GPAT, leading to reduced GSK3β phosphorylation and subsequent cell proliferation.

Experimental Workflow for Validating this compound Downstream Effects

Experimental_Workflow start Start: Treat cells/animals with this compound harvest Harvest cells/tissues at different time points start->harvest protein_analysis Protein Analysis harvest->protein_analysis gene_analysis Gene Expression Analysis harvest->gene_analysis cell_analysis Cellular Phenotype Analysis harvest->cell_analysis western Western Blot: - p-GSK3β - Total GSK3β - Cyclin D1 - PCNA protein_analysis->western qrtpcr qRT-PCR: - CCND1 - WNT4 - WNT5A gene_analysis->qrtpcr proliferation_assay Cell Proliferation Assay (e.g., PCNA staining) cell_analysis->proliferation_assay lipid_staining Lipid Accumulation (Oil Red O) cell_analysis->lipid_staining metabolism Metabolic Analysis (Indirect Calorimetry) cell_analysis->metabolism data_analysis Data Analysis and Interpretation western->data_analysis qrtpcr->data_analysis proliferation_assay->data_analysis lipid_staining->data_analysis metabolism->data_analysis

Caption: A typical experimental workflow for validating the downstream effects of this compound inhibition.

This guide provides a framework for researchers to design and execute experiments to validate the downstream effects of this compound inhibition. By utilizing the provided protocols and comparative data, scientists can effectively investigate the role of GPAT in various biological systems and advance the development of novel therapeutics.

References

Comparative Efficacy of FSG67: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental efficacy of FSG67, a novel small-molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT). The data presented herein summarizes key findings from both cell-based (in vitro) and animal (in vivo) studies, offering a detailed perspective for researchers, scientists, and drug development professionals. This compound's primary mechanism of action is the inhibition of GPAT, the enzyme that catalyzes the initial step in the synthesis of triglycerides and other acylglycerides.[1][2][3]

In Vitro Efficacy of this compound

This compound has demonstrated significant activity in cellular models, primarily by inhibiting lipid synthesis and accumulation. Studies using 3T3-L1 adipocytes have been crucial in elucidating its direct effects on fat cells.

Data Summary: In Vitro Inhibition

ParameterCell LineIC50 ValueEffect
Triglyceride Synthesis Inhibition3T3-L1 Adipocytes33.9 µMReduction in cellular triglyceride synthesis.[1]
Phosphatidylcholine Synthesis Inhibition3T3-L1 Adipocytes36.3 µMReduction in cellular phosphatidylcholine synthesis.[1]
GPAT Activity InhibitionIsolated Mitochondria24 µMDirect inhibition of glycerol (B35011) 3-phosphate acyltransferase.[4]
Oxidative MetabolismMature Adipocytes27.7 µMDose-dependent increase in oxidative metabolism.[4]

In addition to inhibiting lipid synthesis, treatment of 3T3-L1 adipocytes with this compound at concentrations similar to its IC50 values resulted in a significant decrease in the number and size of intracellular lipid droplets.[1][5]

In Vivo Efficacy of this compound

The efficacy of this compound has been evaluated in both lean and diet-induced obese (DIO) mouse models, demonstrating notable effects on body weight, metabolism, and insulin (B600854) sensitivity.

Data Summary: In Vivo Effects in DIO Mice

ParameterAnimal ModelDosageOutcome
Body WeightDIO Mice5 mg/kg daily (i.p.)12% weight loss over 9 days, sustained with continued treatment.[1][2]
Fat MassDIO Mice5 mg/kg daily (i.p.)Significant reduction in fat mass, measured by EchoMRI.[1][2]
Energy IntakeLean & DIO Mice20 mg/kg single dose (i.p.)Reduced food intake to ~35% of vehicle control within 18 hours.[1][6]
Glucose ToleranceDIO MiceChronic 5 mg/kg dailyImproved glucose clearance in a glucose tolerance test (GTT).[1][2]
Insulin SensitivityDIO MiceChronic 5 mg/kg dailyEnhanced insulin sensitivity in an insulin tolerance test (ITT).[1]
Fat OxidationDIO Mice5 mg/kg daily (i.p.)Increased fat oxidation, indicated by a decreased respiratory exchange ratio.[2]

Notably, this compound achieved these effects without producing conditioned taste aversion, suggesting the reduction in food intake is not due to malaise.[1][2]

Experimental Protocols

In Vitro Lipid Synthesis Assay
  • Cell Culture: Mouse 3T3-L1 cells were differentiated into mature adipocytes.

  • Treatment: Seven days post-differentiation, cells were treated with this compound at concentrations ranging from 7.6 µM to 150 µM.

  • Lipid Analysis: The synthesis of triglycerides and phosphatidylcholine was measured. The specific method for quantification involved thin-layer chromatography.

  • Data Analysis: IC50 values were determined from the dose-response curves using linear regression analysis.[1]

In Vivo Study in Diet-Induced Obese (DIO) Mice
  • Animal Model: Male mice were rendered obese by feeding a high-fat diet.

  • Drug Administration: For chronic studies, this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[1][2] For acute studies, a single i.p. dose of 20 mg/kg was used.[1] The vehicle used was typically glucose-free RPMI 1640 or PBS.[1]

  • Body Composition Analysis: Fat and lean mass were measured using quantitative NMR (EchoMRI-100).[1]

  • Metabolic Testing:

    • Glucose Tolerance Test (GTT): Performed on day 18 of chronic treatment to assess glucose clearance.[1]

    • Insulin Tolerance Test (ITT): Performed on day 26 of treatment to measure insulin sensitivity.[1]

  • Food Intake: Measured by monitoring food consumption following drug administration.[1]

Visualizations

Signaling Pathway

This compound inhibits GPAT, the rate-limiting enzyme in triglyceride synthesis. This reduces the production of lysophosphatidic acid (LPA) and subsequent downstream products like diacylglycerol (DAG) and phosphatidic acid (PA).[1][3] In studies related to liver regeneration, this compound was shown to decrease the phosphorylation of GSK3β, a key component of the Wnt/β-catenin signaling pathway.[7][8]

This compound Mechanism of Action and Signaling Impact This compound This compound GPAT GPAT (Glycerol-3-Phosphate Acyltransferase) This compound->GPAT Inhibits LPA Lysophosphatidic Acid (LPA) GPAT->LPA G3P Glycerol-3-Phosphate + Acyl-CoA G3P->GPAT PA Phosphatidic Acid (PA) LPA->PA Triglycerides Triglyceride Synthesis LPA->Triglycerides GSK3b p-GSK3β (Inactive) PA->GSK3b Supports Wnt Wnt/β-catenin Signaling GSK3b->Wnt Promotes

Caption: this compound inhibits GPAT, blocking lipid synthesis and affecting Wnt/β-catenin signaling.

Experimental Workflow

The diagram below outlines the typical workflow for evaluating the in vivo efficacy of this compound in a diet-induced obese (DIO) mouse model.

In Vivo Efficacy Evaluation Workflow start Induce Obesity in Mice (High-Fat Diet) treatment Daily i.p. Injection: - this compound (5 mg/kg) - Vehicle Control - Pair-Fed Control start->treatment Begin Treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring composition Body Composition Analysis (EchoMRI) treatment->composition tolerance Glucose & Insulin Tolerance Tests (GTT/ITT) treatment->tolerance monitoring->treatment tissue Tissue & Blood Collection (Endpoint) composition->tissue tolerance->tissue analysis Data Analysis & Statistical Comparison tissue->analysis

Caption: Workflow for assessing this compound's in vivo metabolic effects in DIO mice.

Logical Relationship

This decision tree illustrates the logical progression from initial findings to therapeutic potential for this compound in metabolic disease.

Decision Tree for this compound Therapeutic Potential root Does this compound inhibit GPAT in vitro? yes1 Yes (IC50 < 50 µM) root->yes1 no1 No root->no1 q2 Does this compound reduce body weight & fat mass in vivo? yes2 Yes q2->yes2 no2 No q2->no2 q3 Does this compound improve glycemic control? yes3 Yes q3->yes3 no3 No q3->no3 yes1->q2 stop Re-evaluate Compound no1->stop yes2->q3 no2->stop conclusion Therapeutic Potential for Obesity & Comorbidities yes3->conclusion no3->stop

Caption: Logical framework for evaluating this compound as a metabolic disease therapeutic.

References

Safety Operating Guide

Personal protective equipment for handling FSG67

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling the glycerol-3-phosphate acyltransferase (GPAT) inhibitor, FSG67, in a research setting. It is intended to offer procedural guidance. However, it is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer before handling this compound. Treat all new or uncharacterized compounds as potentially hazardous.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid (powder) form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use Case
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards for impact resistance. Goggles provide better protection against splashes and fine powders.
Face ShieldTo be worn over safety glasses or goggles, especially when there is a significant risk of splashes or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for handling laboratory chemicals. Ensure they are compatible with the solvents used for this compound solutions (e.g., DMSO). Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills and contamination of personal clothing. Ensure it is fully buttoned.
Respiratory Protection N95 Respirator or higherRecommended when handling the powdered form of this compound to prevent inhalation of fine particles. Use in a well-ventilated area or a chemical fume hood.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Storage:

  • This compound is typically stored at low temperatures. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month[1].

  • Store in a tightly sealed, clearly labeled container in a designated, well-ventilated, and dry area.

  • Light-sensitive materials should be stored in opaque containers to prevent degradation.

Handling (Solid Form):

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean, uncluttered, and located within a chemical fume hood or other ventilated enclosure.

  • Weighing: When weighing the powdered compound, use a chemical fume hood to minimize the risk of inhalation.

  • Spill Management: Have a spill kit readily available. In case of a small spill, carefully clean it up using appropriate absorbent materials and dispose of the waste in a sealed, labeled container. For larger spills, evacuate the area and follow institutional emergency procedures.

Handling (Solutions):

  • This compound is often dissolved in solvents like DMSO[1]. Handle these solutions with the same care as the solid form, paying close attention to the hazards of the solvent.

  • When preparing solutions, add solvents slowly to avoid splashing. If precipitation or phase separation occurs, heating and/or sonication may be used to aid dissolution[1].

  • Avoid direct contact with solutions and use tools like pipettes to transfer liquids[2].

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling:

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless their compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream (e.g., solvents).

  • Containerization: Use designated, leak-proof, and tightly sealed containers for all this compound waste.

Disposal Procedure:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in an approved sharps container.

  • Contact EHS: Follow your institution's guidelines for the final disposal of chemical waste, which typically involves contacting the Environmental Health and Safety (EHS) office for pickup.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

FSG67_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid this compound prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment storage_store Store this compound handling_dissolve->storage_store cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose storage_store->handling_experiment Future use

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.